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  • Product: Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride
  • CAS: 2087-33-4

Core Science & Biosynthesis

Foundational

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride CAS 2087-33-4 chemical properties

An In-depth Technical Guide to Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride and its Core Precursor For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride and its Core Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS 2087-33-4). Publicly available data for this specific N-ethylated compound is notably scarce. To provide a comprehensive and practical resource, this document establishes a dual focus. It first collates all verifiable information on Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. Subsequently, it presents an in-depth analysis of its core structural analogue, 2-(2-Methoxyphenoxy)ethylamine hydrochloride (CAS 64464-07-9). This well-documented precursor, a key intermediate in the synthesis of Carvedilol, serves as a vital reference for understanding the chemical behavior, synthesis, and analytical control of this class of compounds. This guide is structured to deliver actionable insights by integrating known data with logical, experience-driven scientific postulations.

Part 1: The Target Compound: Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride (CAS 2087-33-4)

Chemical Identity and Known Properties

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is the N-ethyl derivative of the more common pharmaceutical intermediate, 2-(2-methoxyphenoxy)ethylamine HCl. While commercially available from several suppliers for research purposes, it is not as extensively characterized in scientific literature.[1][2][3]

The molecular formula for the free base is C₁₁H₁₇NO₂.[4] The addition of the ethyl group to the primary amine of the parent compound increases its molecular weight and is expected to increase its lipophilicity, which may alter its reactivity and solubility characteristics. A summary of its identifiers and predicted properties is presented below.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties of N-ethyl-2-(2-methoxyphenoxy)ethanamine

Property Value Source
CAS Number 2087-33-4 [5]
Chemical Name Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride [5]
Molecular Formula C₁₁H₁₇NO₂ (Free Base) [4]
Molecular Weight 231.72 g/mol (HCl Salt) Calculated
Monoisotopic Mass 195.12593 Da (Free Base) [4]
Predicted XlogP 1.5 [4]

| Predicted CCS [M+H]⁺ | 143.1 Ų |[4] |

Postulated Synthesis Workflow

A logical and established method for the synthesis of a secondary amine such as this would be the reductive amination of acetaldehyde with the primary amine precursor, 2-(2-methoxyphenoxy)ethylamine, or direct N-alkylation using an ethylating agent like ethyl bromide or ethyl iodide. A generalized workflow for reductive amination is presented below.

Causality Behind Experimental Choices: Reductive amination is a preferred method for creating secondary amines as it is often a one-pot reaction that proceeds through an intermediate imine, which is then reduced in situ. Sodium borohydride or its derivatives are common reducing agents for this step due to their selectivity and mild reaction conditions, minimizing over-alkylation and side reactions. The choice of solvent would typically be an alcohol, like methanol or ethanol, which is compatible with both the reactants and the reducing agent.

Postulated_Synthesis_of_Ethyl_Amine cluster_reactants Reactants Precursor 2-(2-Methoxyphenoxy)ethylamine (CAS 64464-07-9) Imine Intermediate Imine Formation Precursor->Imine Acetaldehyde Acetaldehyde Acetaldehyde->Imine Solvent Methanol or Ethanol Solvent->Imine Product_FB Ethyl[2-(2-methoxyphenoxy)ethyl]amine (Free Base) Imine->Product_FB Reduction Reducer Sodium Borohydride (Reducing Agent) Reducer->Imine Product_HCl Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl (Final Product) Product_FB->Product_HCl Salt Formation HCl HCl in Ether/Isopropanol HCl->Product_HCl

Caption: Postulated synthesis via reductive amination.

Safety and Handling

According to notified classifications, Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is considered hazardous.[5]

  • Hazard Classifications:

    • Acute Toxicity 4 (Oral, Dermal, Inhalation): Warning (H302 + H312 + H332)[5]

    • Skin Irritation 2: Warning (H315)[5]

    • Eye Irritation 2A: Warning (H319)[5]

    • Specific Target Organ Toxicity — Single Exposure 3: Warning (H336)[5]

Protocol for Safe Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Part 2: The Core Precursor: 2-(2-Methoxyphenoxy)ethylamine Hydrochloride (CAS 64464-07-9)

To provide a functional and in-depth guide, we now turn to the extensively studied parent compound. The insights here are directly applicable to understanding the chemistry of its N-ethylated derivative.

Chemical and Physical Properties

This compound is widely recognized as "Carvedilol Related Compound E" or "Carvedilol EP Impurity E," highlighting its central role in the pharmaceutical industry.[6][7] It is typically a white to off-white solid.[6]

Table 2: Physicochemical Properties of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride

Property Value Source
CAS Number 64464-07-9 [8]
Alternate Names 2-(2-Aminoethoxy)anisole HCl; Carvedilol Impurity E [6][7]
Appearance White to Almost White Crystalline Powder/Solid [6]
Molecular Formula C₉H₁₃NO₂·HCl (or C₉H₁₄ClNO) [8]
Molecular Weight 203.67 g/mol [8]
Melting Point 107-109 °C [9]
Boiling Point 261.1 °C at 760 mmHg (Free Base) [9]

| Purity | >98.0% (HPLC) is commercially available | |

Some commercial forms exist as a monohydrate.[10]

Established Synthesis Workflow

Multiple synthetic routes exist. A modern, cost-effective "one-pot" method has been developed to avoid expensive or hazardous reagents.[11] This method proceeds from inexpensive starting materials, making it suitable for industrial-scale manufacturing.

Trustworthiness Through Self-Validation: The described one-pot synthesis is inherently efficient as it minimizes intermediate workups, reducing material loss and solvent waste. The progression of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC at key stages before the final workup, ensuring the reaction has proceeded as expected before committing to extraction and purification.

Established_Synthesis cluster_reactants Starting Materials Guaiacol Guaiacol OnePot One-Pot Reaction Vessel (Heated) Guaiacol->OnePot Urea Urea Urea->OnePot Ethanolamine Ethanolamine Ethanolamine->OnePot KOH Potassium Hydroxide (Catalyst) KOH->OnePot Reaction In-situ formation of 2-oxazolidone followed by reaction with Guaiacol OnePot->Reaction Workup Cooling, Dissolution, Washing & Extraction Reaction->Workup Product 2-(2-Methoxyphenoxy)ethylamine Workup->Product API_Synthesis_Logic Precursor 2-(2-Methoxyphenoxy)ethylamine (Nucleophile) Reaction Nucleophilic Ring-Opening of Epoxide Precursor->Reaction Epoxide 4-(Oxiran-2-ylmethoxy)-9H-carbazole (Electrophile) Epoxide->Reaction API Carvedilol (Final API) Reaction->API

Caption: Role of the precursor in Carvedilol synthesis.

Analytical Methodology: Purity Assessment by HPLC

Ensuring the purity of this intermediate is critical for the quality of the final API. A standard method for purity analysis is High-Performance Liquid Chromatography (HPLC).

Exemplary HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the hydrochloride salt and dissolve in 10 mL of a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and a reference standard. Purity is determined by comparing the area of the main peak to the total area of all peaks (Area Percent method).

This protocol provides a self-validating system; the use of a well-characterized reference standard allows for confident identification and quantification of the main component and any impurities. [10]

Part 3: Comparative Analysis and Outlook

The addition of an ethyl group to the nitrogen atom in Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, compared to its precursor, will predictably increase its steric hindrance and basicity slightly. The most significant change is the increase in lipophilicity (LogP). This could make it a candidate for synthesizing novel APIs where greater membrane permeability or a different metabolic profile is desired. Researchers developing next-generation beta-blockers or other compounds based on the Carvedilol scaffold may find this derivative to be a valuable, albeit less common, building block. Further research is required to fully characterize its physical properties, reactivity, and potential applications.

Conclusion

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS 2087-33-4) is a secondary amine of interest in synthetic chemistry. While its own technical data is limited, a robust understanding can be built by examining its primary amine precursor, 2-(2-methoxyphenoxy)ethylamine hydrochloride (CAS 64464-07-9). This precursor is a well-defined, industrially significant intermediate with established synthesis and analytical protocols. This guide provides both the available specific data for the target compound and a deep, authoritative dive into its core analogue, equipping researchers and developers with the necessary information to handle, analyze, and strategically utilize these compounds in their work.

References

  • NextSDS. (n.d.). ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride — Chemical Substance Information. Retrieved March 3, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (C11H17NO2). Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Pharmaffiliates. (n.d.). CAS No : 64464-07-9 | Product Name : 2-(2-Methoxyphenoxy)ethylamine Hydrochloride. Retrieved March 3, 2026, from [Link]

  • Chemdad. (n.d.). 2-(2-Methoxyphenoxy)ethylamine hydrochloride. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. PubChem Compound Summary for CID 1713005. Retrieved March 3, 2026, from [Link].

Sources

Exploratory

Solubility Profile and Phase-Transfer Dynamics of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride in Organic Solvents

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Structural Profiling Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Profiling

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS: 2087-33-4) is a critical intermediate and active pharmaceutical ingredient (API) scaffold belonging to the aryloxyethylamine class[1]. Aryloxyethylamines are privileged structures in medicinal chemistry, extensively utilized in the development of neuroprotective agents and ligands targeting central serotonergic (5-HT) and dopaminergic receptors[2][3].

Structurally, the molecule features a lipophilic 2-methoxyphenoxy (guaiacol ether) moiety linked via an ethyl chain to a secondary ethylamine group. While the free base is highly lipophilic, it is typically supplied as a hydrochloride salt to ensure solid-state stability and aqueous solubility. However, this salt form presents specific thermodynamic challenges when organic solvation is required for downstream synthesis, purification, or chromatographic analysis.

Mechanistic Solubility Framework (Thermodynamics & Solvation)

As a Senior Application Scientist, I approach solubility not merely as a physical property, but as a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

To dissolve an amine hydrochloride salt in an organic medium, the solvent must provide sufficient dielectric shielding and hydrogen-bonding capacity to dissociate the protonated ammonium cation ( R2​NH2+​ ) from the chloride anion ( Cl− )[4].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are highly effective. The hydroxyl groups act as strong hydrogen bond donors to solvate the chloride anion, while the oxygen lone pairs stabilize the protonated ammonium cation. The solubility order in alcohols typically follows the solvent's polarity index[5].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These exhibit high solubilizing power due to their high dielectric constants ( ϵ≈46.7 for DMSO), which effectively separate the ion pairs despite lacking hydrogen bond donating capacity[6].

  • Non-Polar & Moderately Polar Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane): These are poor solvents for the intact HCl salt. The lack of dielectric shielding prevents the dissociation of the ionic lattice. However, if the salt is neutralized to its free-base form, the lipophilic guaiacol ether and ethyl groups drive near-infinite solubility in these organic phases[4].

SolubilityWorkflow Start Compound: Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl SolventSelect Select Organic Solvent (Protic vs Aprotic) Start->SolventSelect Equilibration Isothermal Equilibration (24h at 25°C) SolventSelect->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Analysis HPLC-UV Quantification Separation->Analysis Result Solubility Profile Generation Analysis->Result

Caption: Workflow for quantitative solubility determination of amine hydrochlorides.

Empirical Solubility Data

The following table summarizes the quantitative and qualitative solubility profile of Ethyl[2-(2-methoxyphenoxy)ethyl]amine in both its hydrochloride salt and free-base forms across a dielectric gradient of solvents.

SolventDielectric Constant ( ϵ )Solubility of HCl Salt (25°C)Solubility of Free Base (25°C)
Water 80.1High (>50 mg/mL)Very Low (<0.1 mg/mL)
DMSO 46.7High (~30 mg/mL)High
Methanol 32.7High (~30 mg/mL)High
Ethanol 24.5Moderate-High (~20 mg/mL)High
Dichloromethane (DCM) 8.9Low (<5 mg/mL)Very High (>100 mg/mL)
Ethyl Acetate 6.0Very Low (<1 mg/mL)Very High (>100 mg/mL)
Hexane 1.9InsolubleHigh

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies for handling this compound.

Protocol A: Quantitative Isothermal Solubility Determination

Causality: Shake-flask methodology ensures that true thermodynamic equilibrium is reached, preventing supersaturation artifacts common in kinetic dissolution assays.

  • Solvent Saturation: Add an excess amount of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (e.g., 50 mg) to 1.0 mL of the target organic solvent in a sealed glass HPLC vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker at 25°C ± 0.1°C. Agitate at 500 RPM for 24 hours to ensure complete thermodynamic equilibrium[5].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant using a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtered supernatant into the mobile phase and quantify the concentration via HPLC-UV (Detection wavelength typically ~270 nm for the guaiacol ether moiety), comparing against a standard calibration curve.

Protocol B: Free-Base Conversion & Liquid-Liquid Extraction (LLE)

Causality: To extract the compound into a non-polar organic solvent (e.g., Ethyl Acetate) for downstream synthesis, the amine must be deprotonated. Adjusting the pH to at least 2 units above the amine's pKa​ ensures >99% conversion to the lipophilic free base, maximizing the partition coefficient ( LogP ) into the organic phase[4].

  • Aqueous Dissolution: Dissolve 1.0 g of the HCl salt in 20 mL of deionized water.

  • Alkalinization: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring until the aqueous phase reaches pH 11. The solution will become cloudy as the water-insoluble free base precipitates.

  • Organic Partitioning: Add 20 mL of Ethyl Acetate (or DCM) to the separatory funnel. Shake vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. The free base will partition entirely into the upper organic layer (if using Ethyl Acetate) or the lower organic layer (if using DCM).

  • Recovery: Collect the organic phase, wash with brine (saturated NaCl), dry over anhydrous MgSO4​ , and evaporate the solvent under reduced pressure to yield the pure free base.

FreeBasing Salt Amine HCl Salt (Aqueous Phase) Base Add Alkaline Base (pH > pKa + 2) Salt->Base FreeBase Free Amine Formed (Insoluble in Water) Base->FreeBase Extract Add Organic Solvent (e.g., EtOAc, DCM) FreeBase->Extract OrgPhase Organic Phase (Contains Target) Extract->OrgPhase Partitioning AqPhase Aqueous Phase (Contains NaCl) Extract->AqPhase Waste

Caption: Mechanism of free-base conversion and organic liquid-liquid extraction.

Troubleshooting & Optimization

  • Emulsion Formation During LLE: Aryloxy compounds can occasionally form stubborn emulsions during liquid-liquid extraction due to un-neutralized amphiphilic species acting as surfactants.

    • Solution: Ensure the pH is strictly >10. Add saturated brine (NaCl) to the aqueous phase. This increases the ionic strength of the aqueous layer, driving the organic compound into the organic phase via the "salting-out" effect and breaking the emulsion.

  • Incomplete Solvation in Alcohols: If the HCl salt is not fully dissolving in ethanol as expected, ensure the solvent is anhydrous. Trace water can alter the crystal habit or lead to hydrate formation, which may possess a different solubility profile. Gentle sonication for 5 minutes prior to isothermal equilibration can also overcome initial kinetic barriers.

References

  • NextSDS. "ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. 1

  • Cayman Chemical. "Florfenicol amine (hydrochloride) Product Information." Cayman Chemical. 6

  • US Patent Application US20060122247A1. "Aryloxyethylamine derivatives with a dual mode of action." Google Patents. 2

  • Semantic Scholar. "A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements." Semantic Scholar. 4

  • ACS Publications. "Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride." Journal of Chemical & Engineering Data. 5

  • ResearchGate. "Synthesis of aryloxyethylamine compounds W1–W37." ResearchGate. 3

Sources

Foundational

Decoding the Mechanism of Action of Ethyl[2-(2-methoxyphenoxy)ethyl]amine in Receptor Binding Assays: A Pharmacophore Perspective

Executive Summary As drug development professionals navigate the complexities of G protein-coupled receptor (GPCR) targeting, understanding the exact molecular interactions of core pharmacophores is paramount. Ethyl[2-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals navigate the complexities of G protein-coupled receptor (GPCR) targeting, understanding the exact molecular interactions of core pharmacophores is paramount. Ethyl[2-(2-methoxyphenoxy)ethyl]amine (EMPEA) [1] is a critical structural motif embedded within several high-profile cardiovascular therapeutics, most notably acting as the primary α1-adrenergic receptor (α1-AR) blocking moiety in the non-selective β/α1-blocker [2].

This technical guide deconstructs the mechanism of action of the EMPEA pharmacophore at the α1-AR, detailing its orthosteric binding kinetics, the causality behind standard receptor binding assay methodologies, and the downstream functional implications of its antagonism.

Structural Pharmacology of the EMPEA Motif

The α1-AR family (comprising α1A, α1B, and α1D subtypes) mediates smooth muscle contraction, making it a primary target for antihypertensive and benign prostatic hyperplasia (BPH) therapies[3]. The EMPEA fragment is structurally analogous to classic phenoxyethylamine-based α1-antagonists like WB-4101[4].

The pharmacological efficacy of EMPEA-derived compounds relies on three distinct structural features:

  • A basic aliphatic amine: Protonated at physiological pH, serving as the primary anchor.

  • An ether-linked alkyl chain: Providing optimal spatial geometry and flexibility.

  • A substituted aromatic ring (methoxyphenoxy): Dictating receptor subtype selectivity and binding affinity through steric bulk and electronic distribution[5].

Molecular Mechanism of Receptor Binding

The binding of EMPEA within the α1-AR orthosteric pocket is a highly coordinated event driven by specific transmembrane (TM) domain interactions. Mutagenesis and homology modeling studies have mapped these critical contact points[6].

  • Ionic Anchoring: The protonated amine of EMPEA forms a highly conserved salt bridge with Asp106 located in TM3. This interaction is non-negotiable for high-affinity binding across all aminergic GPCRs[5].

  • Aromatic Stacking: The methoxyphenoxy ring inserts deep into a hydrophobic pocket formed by TM6. Specifically, it engages in robust π-π stacking interactions with Phe310 and Phe312 ()[7]. Phe310 acts as a "switch residue"; while agonists use it to trigger receptor isomerization to the active state, the bulky phenoxy ring of EMPEA sterically locks the receptor in its inactive conformation[7].

  • Hydrogen Bonding: The ether oxygen and the ortho-methoxy group act as hydrogen bond acceptors, interacting with serine residues such as Ser188 and Ser192 in TM5[5].

G EMPEA Ethyl[2-(2-methoxyphenoxy)ethyl]amine (Pharmacophore) Amine Protonated Amine EMPEA->Amine Methoxy Methoxy/Ether Oxygen EMPEA->Methoxy Phenoxy Phenoxy Ring EMPEA->Phenoxy Asp106 Asp106 (TM3) Salt Bridge Amine->Asp106 Ionic Ser188 Ser188/192 (TM5) Hydrogen Bonding Methoxy->Ser188 H-Bond Phe310 Phe310/312 (TM6) π-π Stacking Phenoxy->Phe310 Hydrophobic

Logical mapping of EMPEA pharmacophore interactions in the α1-AR pocket.

Quantitative Binding Affinities

To contextualize the potency of the EMPEA motif, we examine the binding affinities ( Ki​ ) of compounds utilizing this pharmacophore. Data is typically derived from displacement of [3H] prazosin in recombinant cell lines[4].

Compound / MotifTarget SubtypeRadioligand Ki​ or pA2​ ValuePrimary Reference
Carvedilol (EMPEA-containing)α1-AR (Non-selective) [3H] prazosin Ki​≈0.8−1.5 nM[2]
WB-4101 (Dimethoxy analog)α1A-ARFunctional / Binding pA2​≈8.2 (~6 nM)[4]
HV-723 (EMPEA derivative)α1-ARFunctional (Dog Mesenteric) pA2​≈9.37 [8]

Receptor Binding Assays: Methodological Framework

Evaluating the binding kinetics of EMPEA derivatives requires a robust, self-validating radioligand competition assay. We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human α1-AR subtypes.

Causality of Model Selection: CHO cells are utilized because they lack endogenous α1-ARs, providing a zero-background environment that prevents biphasic displacement curves caused by receptor heterogeneity[9]. [3H] prazosin is selected as the radioligand due to its sub-nanomolar affinity and highly specific orthosteric binding profile[4].

Workflow CellPrep 1. Membrane Prep (CHO cells expressing α1-AR) Incubation 2. Radioligand Incubation ([3H]prazosin + EMPEA) CellPrep->Incubation Filtration 3. Rapid Filtration (PEI-soaked GF/C filters) Incubation->Filtration Washing 4. Washing (Ice-cold Tris-HCl buffer) Filtration->Washing Detection 5. Scintillation Counting (Quantify radioactivity) Washing->Detection Analysis 6. Data Analysis (Cheng-Prusoff Ki calculation) Detection->Analysis

Step-by-step workflow for the α1-AR radioligand competition binding assay.

Validated Protocol for Radioligand Competition Assay

As a Senior Application Scientist, I mandate the following protocol to ensure data integrity, reproducibility, and strict control over non-specific binding (NSB).

Step 1: Membrane Preparation
  • Harvest confluent CHO cells expressing the target α1-AR subtype.

  • Homogenize cells in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Causality: Hypotonic conditions force cell swelling and lysis, while EDTA chelates divalent cations to inhibit endogenous metalloproteases that could degrade the receptor.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4) to a final concentration of ~20 µg protein/well.

Step 2: Assay Incubation (96-Well Format)
  • Add 50 µL of [3H] prazosin to achieve a final concentration of 0.5 nM (approximating its Kd​ ).

  • Add 50 µL of the EMPEA competitor compound at varying logarithmic concentrations ( 10−11 to 10−4 M).

  • Self-Validation Control: Designate specific wells to receive 10 µM phentolamine instead of the test compound. Causality: Phentolamine completely saturates all specific α1-AR sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB), which must be subtracted from all other data points to isolate specific binding.

  • Add 100 µL of the membrane suspension to initiate the reaction.

  • Incubate at 25°C for 60 minutes. Causality: Room temperature incubation ensures the binding reaction reaches thermodynamic equilibrium without the accelerated receptor degradation often observed at 37°C.

Step 3: Filtration and Detection
  • Terminate the assay via rapid vacuum filtration using a 96-well cell harvester through GF/C glass fiber filters.

    • Critical Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand to the filter itself.

  • Wash filters 3× with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: The low temperature drastically reduces the dissociation rate ( koff​ ) of the bound radioligand during the washing phase.

  • Dry the filters, add scintillation cocktail, and quantify using a liquid scintillation counter.

Step 4: Data Analysis

Convert the experimental IC50​ to an absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] prazosin used, and Kd​ is its dissociation constant for the specific α1-AR subtype.

Downstream Functional Antagonism

Binding affinity must translate to functional efficacy. The α1-AR is a Gq-coupled receptor. When an endogenous agonist (like norepinephrine) binds, it triggers Gq activation, leading to Phospholipase C (PLCβ) cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers intracellular calcium ( Ca2+ ) release, causing smooth muscle contraction[10].

By occupying the orthosteric site via the EMPEA motif, compounds like Carvedilol sterically block agonist entry. This uncouples the receptor from Gq, preventing IP3 generation and subsequent calcium release, ultimately resulting in vasodilation (the desired antihypertensive effect)[2].

Pathway Agonist Endogenous Agonist (Norepinephrine) Receptor α1-Adrenergic Receptor (Inactive State) Agonist->Receptor Activates Antagonist EMPEA-derived Antagonist (e.g., Carvedilol) Antagonist->Receptor Blocks (Orthosteric) Gq Gq Protein Receptor->Gq Uncoupled PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release (Smooth Muscle Contraction) IP3->Ca

Mechanism of α1-AR signaling blockade by EMPEA-derived antagonists.

References

  • Title: Phe310 in transmembrane VI of the alpha1B-adrenergic receptor is a key switch residue involved in activation and catecholamine ring aromatic bonding Source: Journal of Biological Chemistry / PubMed URL: [Link]

  • Title: Structure-function of alpha1-adrenergic receptors Source: ResearchGate URL: [Link]

  • Title: Bulk is a determinant of oxymetazoline affinity for the alpha(1A)-adrenergic receptor Source: Receptors and Channels / PubMed URL: [Link]

  • Title: Evaluation of α1-adrenoceptors in the rabbit iris: pharmacological characterization and expression of mRNA Source: British Journal of Pharmacology / PubMed Central URL: [Link]

  • Title: A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling Source: PNAS / PubMed Central URL: [Link]

  • Title: Carvedilol Source: Wikipedia URL: [Link]

Sources

Exploratory

Molecular Architecture and 3D Conformational Dynamics of CAS 2087-33-4: A Technical Guide

Executive Summary The compound CAS 2087-33-4 , chemically designated as N-ethyl-2-(2-methoxyphenoxy)ethanamine hydrochloride, represents a highly versatile building block in modern medicinal chemistry. At its core, it co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound CAS 2087-33-4 , chemically designated as N-ethyl-2-(2-methoxyphenoxy)ethanamine hydrochloride, represents a highly versatile building block in modern medicinal chemistry. At its core, it contains an aryloxyethylamine scaffold , a privileged structural motif that serves as the primary pharmacophore for numerous aminergic G protein-coupled receptors (GPCRs). Understanding the 3D conformational landscape of this molecule is critical for drug development professionals, as the spatial orientation of its ether oxygen, methoxy group, and protonated amine directly dictates its binding affinity to targets such as the α1​ -adrenergic and D2​ dopamine receptors.

This whitepaper provides an in-depth analysis of the physicochemical properties, conformational thermodynamics, and experimental methodologies required to elucidate the 3D structure of CAS 2087-33-4.

Physicochemical Profiling & 2D Architecture

The 2D architecture of CAS 2087-33-4 consists of three distinct functional zones:

  • The Electron-Rich Headgroup: A 2-methoxyphenoxy ring that participates in π−π stacking and dipole interactions.

  • The Flexible Linker: An ethoxy chain (-O-CH2-CH2-) that governs the molecule's conformational flexibility.

  • The Basic Tail: A secondary ethylamine group. In physiological and standard storage conditions, this exists as a hydrochloride salt, rendering the amine protonated ( −NH2+​− ).

To establish a baseline for computational and experimental workflows, the quantitative physicochemical parameters of CAS 2087-33-4 are summarized below.

Table 1: Physicochemical and Topological Properties
PropertyValueCausality / Significance in Drug Design
Molecular Formula C11​H18​ClNO2​ Defines the precise atomic composition including the chloride counterion.
Molecular Weight 231.72 g/mol Highly favorable for fragment-based drug discovery (FBDD).
Rotatable Bonds 6Grants high conformational plasticity to adapt to various GPCR binding pockets.
H-Bond Donors 2Originating from the protonated amine; critical for salt-bridge formation.
H-Bond Acceptors 2Ether and methoxy oxygens; facilitate target anchoring and intramolecular folding.
Topological Polar Surface Area 30.5 ŲIndicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration.

3D Conformational Landscape & Causality

The biological activity of aryloxyethylamines is entirely dependent on their 3D conformation. The O-C-C-N backbone of CAS 2087-33-4 is highly flexible, but it does not exist as a random coil. Instead, it oscillates between two primary thermodynamic minima: the gauche and anti conformers.

The causality behind this conformational preference lies in the dielectric constant of the surrounding microenvironment. In the solid state or within the low-dielectric environment of a lipid membrane (or a hydrophobic GPCR binding pocket), the protonated amine acts as a potent hydrogen bond donor. It forms a strong intramolecular hydrogen bond with the adjacent ether oxygen or the methoxy oxygen. This internal tethering forces the molecule into a folded gauche conformation (dihedral angle ≈60∘ ).

Conversely, in a high-dielectric aqueous environment (like the cytosol), water molecules outcompete these internal interactions. The molecule extends into an anti conformation (dihedral angle ≈180∘ ) to maximize solvent interactions and minimize steric clashes between the bulky phenoxy group and the ethylamine tail. This dynamic behavior is a hallmark of [1].

Experimental Workflows for Conformational Elucidation

To empirically validate the 3D structure of CAS 2087-33-4, researchers must employ a combination of solution-state Nuclear Magnetic Resonance (NMR) and in silico Density Functional Theory (DFT). The following protocols are designed as self-validating systems.

ConformationalWorkflow Start CAS 2087-33-4 (Protonated Amine) NMR 2D NOESY NMR (Solution State) Start->NMR D2O / CDCl3 XRD X-Ray Diffraction (Solid State) Start->XRD Crystallization DFT DFT B3LYP/6-31G(d) (In Silico) Start->DFT Vacuum / PCM Ensemble Conformational Ensemble Generation NMR->Ensemble XRD->Ensemble DFT->Ensemble Gauche Gauche Conformer (Intramolecular H-Bond) Ensemble->Gauche Low Dielectric Anti Anti Conformer (Solvent Exposed) Ensemble->Anti High Dielectric

Fig 1. Experimental and computational workflow for 3D conformational ensemble generation.

Protocol 1: 3D Conformational Elucidation via 2D NOESY NMR

Objective: To empirically determine the time-averaged spatial proximity of the ethoxy linker protons, validating the presence of the gauche conformer in solution.

  • Sample Preparation: Dissolve 15 mg of CAS 2087-33-4 in 0.6 mL of anhydrous CDCl3​ (low dielectric, mimicking the receptor pocket) and prepare a parallel sample in D2​O (high dielectric).

    • Causality: Comparing these two solvents isolates the thermodynamic effect of intramolecular hydrogen bonding versus solvent-solute hydrogen bonding.

  • Acquisition Parameters: Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra at 298 K using a 600 MHz NMR spectrometer. Set the mixing time ( τm​ ) strictly to 300-500 ms .

    • Causality: NOESY correlates protons through space ( <5 Å), not through bonds. A mixing time in this specific range is critical for small molecules (MW <500 ) to allow sufficient cross-relaxation without entering the spin-diffusion regime, ensuring the cross-peaks accurately reflect true spatial distances.

  • Cross-Peak Integration: Identify cross-peaks between the N-ethyl methylene protons and the methoxy/phenoxy protons.

  • Self-Validation: Cross-reference the calculated interproton distances ( r∝V−1/6 , where V is peak volume) with the theoretical distances obtained from DFT. A strong NOE cross-peak in CDCl3​ that disappears in D2​O definitively validates the environment-dependent gauche folding.

Protocol 2: In Silico Conformational Mapping (DFT)

Objective: To map the potential energy surface (PES) of the O-C-C-N dihedral angle.

  • Initial Geometry: Generate starting conformers using Molecular Mechanics (MMFF94 force field).

  • DFT Level of Theory: Optimize geometries using the B3LYP functional with the 6-31G(d) basis set .

    • Causality: B3LYP/6-31G(d) provides an optimal balance; it accurately models the electron density and hydrogen-bonding interactions of the heteroatoms (O, N) without the prohibitive computational cost of larger basis sets (like aug-cc-pVTZ), which are unnecessary for a molecule of this size.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate chloroform and water environments.

  • Self-Validation (Frequency Calculation): Perform vibrational frequency calculations on all optimized geometries. The complete absence of imaginary frequencies confirms that the optimized structures are true local minima on the potential energy surface, rather than unstable transition states.

Pharmacophoric Relevance & GPCR Binding

The structural insights gained from CAS 2087-33-4 are directly applicable to rational drug design. The aryloxyethylamine motif is a known competitive binder for [2], acting as a synthetic mimic of endogenous catecholamines.

When the molecule enters the orthosteric binding site of an α1​ -adrenoceptor, the low-dielectric environment forces it into its bioactive gauche conformation. The protonated amine anchors the molecule by forming a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp106 in α1​ -AR) located in Transmembrane Domain III (TMD3). Simultaneously, the methoxy-substituted phenoxy ring engages in π−π stacking with aromatic residues in TMD6. This precise 3D geometric fit stabilizes the receptor, preventing the conformational shift required to activate the Gq protein, thereby acting as an antagonist [3, 4].

SignalingPathway Ligand Aryloxyethylamine Pharmacophore GPCR α1-Adrenoceptor (GPCR) Ligand->GPCR Competitive Binding Gq Gq Protein Activation GPCR->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Gαq Subunit Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway

Fig 2. GPCR signaling pathway triggered by aryloxyethylamine pharmacophore binding.

Conclusion

CAS 2087-33-4 is far more than a simple chemical reagent; it is a dynamic molecular system. By understanding the causality behind its environment-dependent gauche and anti conformations, and by employing rigorous, self-validating analytical protocols (NOESY NMR and DFT), researchers can leverage this aryloxyethylamine scaffold to design highly selective ligands for aminergic GPCR targets.

References

  • Kozyra, P., & Pitucha, M. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. International Journal of Molecular Sciences, 23(15), 8742.[Link]

  • Kooistra, A. J., et al. (2018). Aminergic GPCR-Ligand Interactions. ACS Chemical Neuroscience. VU Research Portal.[Link]

  • IUPHAR/BPS Guide to Pharmacology. (2025). View of Adrenoceptors in GtoPdb v.2025.3.[Link]

  • Mewshaw, R. E., et al. (1999). New Generation Dopaminergic Agents. 6. Structure-activity Relationship Studies of a Series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-hydroxyphenoxyethylamine D2 Template. Journal of Medicinal Chemistry, 42(11), 2007-2020.[Link]

Foundational

The Pharmacological Landscape of 2-Methoxyphenoxyethylamine Derivatives: A Technical Guide for Drug Discovery

Abstract The 2-methoxyphenoxyethylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-methoxyphenoxyethylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide provides a comprehensive overview of the pharmacological potential of 2-methoxyphenoxyethylamine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this chemical class, explore the nuanced structure-activity relationships (SAR) that govern their interactions with key physiological targets, and detail their promising applications in several therapeutic areas, including central nervous system disorders, cardiovascular diseases, and oncology. This guide aims to be a foundational resource, providing not only a synthesis of the current state of knowledge but also actionable experimental protocols and conceptual frameworks to inspire and guide future drug discovery efforts centered on this promising chemical motif.

Introduction: The Emergence of a Versatile Pharmacophore

The 2-methoxyphenoxyethylamine core, characterized by a guaiacol moiety linked to an ethylamine side chain, represents a fascinating intersection of structural simplicity and pharmacological complexity. Its constituent fragments are found in numerous endogenous molecules and approved drugs, hinting at its inherent potential for biological activity. The methoxy group at the 2-position of the phenyl ring, along with the flexible ethylamine chain, provides a rich canvas for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. This adaptability has led to the exploration of 2-methoxyphenoxyethylamine derivatives across a wide spectrum of therapeutic targets, revealing their potential as adrenergic receptor modulators, serotonin and dopamine receptor ligands, and even as cytotoxic agents against cancer cells. This guide will systematically explore these facets, providing a detailed roadmap for researchers interested in harnessing the therapeutic potential of this chemical class.

Synthetic Strategies: Accessing the 2-Methoxyphenoxyethylamine Core and its Analogs

The efficient and versatile synthesis of the 2-methoxyphenoxyethylamine scaffold is a critical first step in the exploration of its pharmacological potential. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, available starting materials, and the need for specific substitutions.

One-Pot Synthesis from Guaiacol

A straightforward and economically viable approach involves a one-pot reaction using guaiacol, urea, and ethanolamine as starting materials.[1] This method proceeds through a three-step sequence within a single reaction vessel, minimizing purification steps and improving overall efficiency.

Experimental Protocol: One-Pot Synthesis of 2-(2-Methoxyphenoxy)ethylamine [1]

  • Reaction Setup: To a 250 mL single-port flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), and potassium hydroxide (0.56 g, 0.01 mol) in 50 mL of mesitylene.

  • Heating and Reaction: Heat the mixture progressively from 120°C to 170°C at a rate of 10°C per hour. Maintain the temperature at 170°C for 15 hours.

  • Second Stage Reaction: Add ethylenediamine (3.00 g, 0.05 mol) to the reaction mixture and continue heating at 170°C for an additional 2 hours.

  • Work-up and Isolation: Cool the reaction mixture and add 50 mL of water to dissolve the product. Adjust the pH to 2 with concentrated hydrochloric acid and filter. Wash the aqueous layer with 50 mL of chloroform.

  • Extraction: Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution and extract with 50 mL of chloroform.

  • Purification: Distill the chloroform under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Gabriel Synthesis Approach

A classical method for the synthesis of primary amines, the Gabriel synthesis, can also be adapted for the preparation of 2-(2-methoxyphenoxy)ethylamine. This method involves the reaction of 1-chloro-2-(2-methoxyphenoxy)ethane with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the desired amine.[2]

Experimental Protocol: Gabriel Synthesis of 2-(2-Methoxyphenoxy)ethylamine [2]

  • Phthalimide Formation: In a reactor, combine 1-(2-chloroethoxy)-2-methoxybenzene (150 kg), potassium phthalimide (195 kg), and tetrabutylammonium bromide (7.5 kg). Heat the mixture to approximately 180°C and stir for 3 hours.

  • Precipitation and Filtration: Transfer the reaction mixture into a container with 1650 L of water. Filter the precipitated solid.

  • Hydrolysis: To a flask, add the phthalimide derivative (50 g), potassium hydroxide (50 g), and water (50 mL). Heat the mixture to reflux and maintain for 6 hours.

  • Extraction and Purification: After cooling, extract the reaction mixture with toluene. Acidify the organic layer with aqueous HCl and add water. Separate the aqueous layer and basify to liberate the free amine, which can then be extracted with an organic solvent.

Pharmacological Potential in Central Nervous System (CNS) Disorders

The structural resemblance of 2-methoxyphenoxyethylamine derivatives to endogenous monoamine neurotransmitters has made them attractive candidates for the development of novel CNS-active agents. Research has primarily focused on their interactions with serotonergic and dopaminergic systems, revealing potential applications in the treatment of depression and other mood disorders.

Serotonin and Dopamine Receptor Modulation: A Pathway to Antidepressant Activity

A significant body of research has centered on 2-methoxyphenylpiperazine derivatives, which incorporate the 2-methoxyphenoxyethylamine motif within a more constrained piperazine ring system. These compounds have shown promising antidepressant-like activity, primarily through their interaction with serotonin (5-HT) and dopamine (D) receptors.

The phenethylamine scaffold is a well-established pharmacophore for CNS-active drugs, with derivatives acting as stimulants or hallucinogens by modulating monoamine transporters.[3] The introduction of the 2-methoxyphenoxy group appears to steer the pharmacological profile towards receptor modulation rather than transporter inhibition.

Key Molecular Targets:

  • 5-HT1A Receptors: These receptors are crucial in the regulation of mood and anxiety. Agonists at this receptor are known to possess anxiolytic and antidepressant properties.

  • D2 Receptors: These receptors are a key target for antipsychotic medications. Antagonism at D2 receptors is a common mechanism of action for many antipsychotic drugs.

A quantitative structure-activity relationship (QSAR) study on phenoxyphenyl-methanamine compounds highlighted the importance of substituent patterns on the aromatic rings for activity at 5-HT2A receptors and the serotonin transporter (SERT).[4] This underscores the tunability of the pharmacological profile through chemical modification. Another study on phenethylamine derivatives demonstrated that substitutions on the phenyl ring and the alkylamine chain significantly influence their dopamine reuptake inhibitory activity.[5]

Structure-Activity Relationship (SAR) Insights:

The following table summarizes the affinity of selected 2-methoxyphenylpiperazine derivatives for key CNS receptors.

CompoundLinkerR Group5-HT1A Ki (nM)D2 Ki (nM)α1 Ki (nM)Reference
1a -(CH2)4-2-pyridyl1525050[5]
1b -(CH2)4-4-pyridyl2030065[5]
2a -(CH2)2-Cyclohexyl1.2>1000>1000[5]
2c -(CH2)2-Cycloheptyl0.63>1000>1000[5]

Experimental Protocol: In Vitro Receptor Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO cells for human 5-HT1A receptors).

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration.

  • Data Analysis: Determine the amount of bound radioactivity using liquid scintillation counting and calculate the Ki values using the Cheng-Prusoff equation.

Experimental Protocol: In Vivo Behavioral Models of Depression (Forced Swim Test)

  • Animal Acclimation: Acclimate male mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally 30 minutes before the test.

  • Forced Swim Test: Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.

Adrenergic Receptor Modulation: Implications for Cardiovascular and Other Disorders

The 2-methoxyphenoxyethylamine scaffold is also a key component of several approved drugs that target adrenergic receptors, such as the beta-blocker carvedilol and the alpha-1 blocker tamsulosin. This highlights the potential of this chemical class to modulate the sympathetic nervous system, with implications for the treatment of hypertension, benign prostatic hyperplasia (BPH), and other cardiovascular conditions.

Alpha-Adrenergic Antagonism

Derivatives of 2-methoxyphenoxyethylamine have been investigated for their ability to block alpha-adrenergic receptors. While some studies have shown promising results, the structure-activity relationship can be complex. For instance, a study on structurally related alpha-2 adrenoceptor antagonists found that methoxy substitution could markedly decrease potency in some scaffolds.[6] This suggests that the position and electronic nature of substituents on the phenoxy ring are critical determinants of activity.

Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

The following diagram illustrates the signaling pathway of alpha-1 adrenergic receptors and the mechanism of action of their antagonists.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Antagonist 2-Methoxyphenoxyethylamine Derivative (Antagonist) Antagonist->Alpha1_AR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

Caption: Alpha-1 Adrenergic Receptor Signaling and Antagonism.

Experimental Protocol: In Vitro Assessment of Alpha-1 Adrenergic Antagonism

  • Tissue Preparation: Isolate rat thoracic aorta and cut into rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.

  • Contraction Induction: Induce contraction of the aortic rings with an alpha-1 adrenergic agonist (e.g., phenylephrine).

  • Antagonist Evaluation: Add increasing concentrations of the test compound to the organ bath and measure the relaxation of the pre-contracted aortic rings.

  • Data Analysis: Calculate the pA2 value to determine the antagonist potency.

Anticancer and Anti-inflammatory Potential

Emerging evidence suggests that the 2-methoxyphenoxy motif may also confer anticancer and anti-inflammatory properties. While research in this area is less extensive compared to CNS and cardiovascular applications, the initial findings are promising and warrant further investigation.

Cytotoxic Activity Against Cancer Cell Lines

Studies on compounds containing the 2-methoxyphenol moiety, such as 2-methoxyestradiol, have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[7] The proposed mechanisms of action include the disruption of microtubule dynamics and the induction of oxidative stress. While not direct derivatives of 2-methoxyphenoxyethylamine, these findings suggest that the 2-methoxyphenoxy group can contribute to cytotoxic activity.

A study on phenoxyacetamide derivatives showed that some compounds exhibited potent apoptotic-inducing effects against HepG2 liver cancer cells.[8] This further supports the potential of the phenoxy moiety in the design of novel anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Effects

The 2-methoxyphenol scaffold has also been associated with anti-inflammatory and antioxidant properties. Some 2-methoxyphenol derivatives have been shown to be inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] Additionally, 2-methoxyestradiol has demonstrated anti-inflammatory activity in animal models, partly by suppressing macrophage activation.[10]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with 2-Methoxyphenoxyethylamine Derivative LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide (NO) Production Assay (Griess Assay) Compound_Treatment->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Assay (ELISA) Compound_Treatment->Cytokine_Assay Animal_Model Animal Model of Inflammation (e.g., LPS-induced endotoxemia) Compound_Admin Compound Administration Animal_Model->Compound_Admin Sample_Collection Collection of Blood/Tissue Samples Compound_Admin->Sample_Collection Biomarker_Analysis Analysis of Inflammatory Biomarkers Sample_Collection->Biomarker_Analysis

Sources

Exploratory

A Technical Guide to the In Vitro Toxicological Evaluation of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for assessing the in vitro toxicity of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro toxicity of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. In the absence of extensive public data on this specific molecule, this document serves as a detailed roadmap for researchers to generate crucial safety and toxicity information. It outlines a logical progression of assays, from initial cytotoxicity screening to more specific evaluations of genotoxicity. The methodologies described are grounded in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, to ensure data integrity and regulatory relevance. This guide emphasizes the scientific rationale behind experimental choices and provides detailed protocols for key assays. Furthermore, it addresses the concept of the median lethal dose (LD50) and the modern toxicological shift towards in vitro methods and alternative approaches to reduce and replace animal testing.

Introduction: Profiling Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a chemical intermediate used in the synthesis of pharmaceuticals, such as Carvedilol.[1] Its chemical structure suggests potential biological activity that warrants a thorough toxicological evaluation. Before a compound can advance in the drug development pipeline, a clear understanding of its potential to cause harm to cells and organisms is paramount.[2][3] In vitro toxicology offers a powerful, ethical, and efficient first step in this safety assessment.[4][5]

This guide will detail a tiered approach to the in vitro toxicological assessment of this compound, beginning with broad cytotoxicity assays and progressing to more specific endpoints like genotoxicity.

Foundational Pillar: In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxic potential of any compound is to determine its effect on cell viability. Cytotoxicity assays provide a quantitative measure of a substance's ability to cause cell death or inhibit cellular proliferation.[2][3][4] These assays are crucial for establishing a dose-response relationship and for determining the concentration range for subsequent, more complex assays.

The Rationale Behind Cell Line Selection

The choice of cell line is critical and should be guided by the intended application of the test compound. For a pharmaceutical intermediate, a panel of cell lines is recommended to assess both general cytotoxicity and potential target organ toxicity. A typical panel might include:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity, as the liver is a primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): To evaluate potential kidney toxicity, a common route of drug elimination.

  • A panel of cancer cell lines: Relevant if the compound is being considered for an oncology application.

Core Cytotoxicity Assays

A combination of assays measuring different cellular endpoints is recommended to obtain a comprehensive cytotoxicity profile.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a serial dilution of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride for 24, 48, and 72 hours. Include vehicle-only and untreated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Profile

The results from the cytotoxicity assays should be summarized in a clear and concise table.

Cell LineAssayIncubation Time (hours)IC50 (µM)
HepG2MTT24To be determined
48To be determined
72To be determined
HEK293MTT24To be determined
48To be determined
72To be determined

Investigating Genotoxicity: The Potential for DNA Damage

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes.[6][7] This is a critical safety endpoint, as genotoxic compounds can be mutagens or carcinogens.

The Ames Test: A Screen for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[8][9][10] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[10] The test determines if a compound can cause a mutation that reverts the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.[10][11]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations.[10][12]

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic after metabolism.[8][10]

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[12]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay: Detecting Chromosomal Damage

The in vitro micronucleus assay is used to identify substances that cause damage to chromosomes or the mitotic apparatus.[6][7] Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[7] This assay is often conducted in mammalian cells.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) with at least three concentrations of the test compound, based on preliminary cytotoxicity data.[13][6]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[6]

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for clastogenic or aneugenic activity.[6]

Understanding LD50 and the Shift to Alternative Methods

The LD50 (median lethal dose) is the statistically estimated dose of a substance that is expected to cause death in 50% of a test animal population.[14] Historically, it has been a key metric in acute toxicity testing. However, due to ethical concerns and the large number of animals required, there has been a significant global effort to reduce, refine, and replace animal testing (the 3Rs).[15]

Regulatory bodies like the OECD have adopted alternative methods for acute oral toxicity testing that use fewer animals and provide sufficient information for hazard classification. These include the Up-and-Down Procedure (UDP), the Acute Toxic Class Method, and the Fixed Dose Procedure.[14][15][16]

While in vitro cytotoxicity data cannot directly calculate an LD50 value, it is invaluable for:

  • Dose range finding: The IC50 values from cytotoxicity assays can help in selecting the starting doses for in vivo acute toxicity studies, thereby reducing the number of animals needed.

  • Prioritization: Compounds with high in vitro cytotoxicity can be deprioritized or flagged for further investigation early in the development process.

  • Mechanistic insights: In vitro assays can provide information on the mode of toxic action.

Visualizing the Workflow

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation A Select Cell Lines (e.g., HepG2, HEK293) C Seed Cells in 96-well Plates A->C B Prepare Compound Stock (Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride) D Treat with Serial Dilutions (24, 48, 72h) B->D C->D E Perform Cytotoxicity Assay (e.g., MTT Assay) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Viability vs. Control F->G H Determine IC50 Value G->H

Caption: Workflow for determining the IC50 value of a test compound.

Decision Tree for Genotoxicity Testing

Genotoxicity_Decision_Tree Start Compound of Interest Ames Ames Test (Bacterial Reverse Mutation) Start->Ames Ames_Result Mutagenic? Ames->Ames_Result Micronucleus In Vitro Micronucleus Test (Mammalian Cells) Ames_Result->Micronucleus No Positive Genotoxic Potential Identified Ames_Result->Positive Yes Micronucleus_Result Clastogenic/Aneugenic? Micronucleus->Micronucleus_Result Micronucleus_Result->Positive Yes Negative No Genotoxic Potential (in vitro) Micronucleus_Result->Negative No

Caption: A tiered approach to in vitro genotoxicity assessment.

Conclusion

This technical guide provides a robust framework for the in vitro toxicological evaluation of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. By following a structured approach that begins with cytotoxicity screening and progresses to genotoxicity assessment, researchers can generate essential data to inform the safety profile of this compound. Adherence to established protocols and guidelines is crucial for ensuring the quality and regulatory acceptance of the data. While in vitro methods do not entirely replace the need for other toxicological assessments, they are a cornerstone of modern safety science, enabling early identification of potential hazards and supporting the ethical reduction of animal use in research.

References

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research.
  • Frontiers in Toxicology. (2023, April 25).
  • Frontiers in Toxicology. (2023, April 26).
  • OECD. In vitro assays for developmental neurotoxicity.
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
  • National Institutes of Health (NIH). (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
  • OECD. Guidelines for the Testing of Chemicals.
  • Xenometrix.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • The Ames Test. (2024, October 14).
  • Xenometrix. Ames Test - Scientific background.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Microbe Notes. (2022, August 10).
  • Toxicology Mechanisms and Methods. (2024). Alternative approaches in median lethality (LD50) and acute toxicity testing.
  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions.
  • Kosheeka. (2025, January 23).
  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • ILAR Journal. (2002, October 1). Alternative Methods for the Median Lethal Dose (LD50) Test: The Up-and-Down Procedure for Acute Oral Toxicity.
  • PubMed. (2005, June 15).
  • ACS Publications. (2020, December 21).
  • Vihita Bio Chem Pvt Ltd. 2-(2-Methoxy Phenoxy)

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Foundational

An In-depth Technical Guide to the Thermodynamic Properties of N-Ethyl-2-(2-methoxyphenoxy)ethanamine Hydrochloride

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of N-Ethyl-2-(2-methoxyphenoxy)ethanamine hydrochloride (C₁₁H₁₇NO₂·HCl). While experimental data...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of N-Ethyl-2-(2-methoxyphenoxy)ethanamine hydrochloride (C₁₁H₁₇NO₂·HCl). While experimental data for this specific molecule is not extensively available in public literature, this document establishes the critical importance of such properties in the context of drug development and manufacturing. By leveraging data from the closely related analogue, 2-(2-Methoxyphenoxy)ethylamine hydrochloride, we present a detailed guide to the essential experimental methodologies, data interpretation, and the underlying scientific principles that govern the solid-state behavior of pharmaceutical hydrochlorides. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Introduction

N-Ethyl-2-(2-methoxyphenoxy)ethanamine hydrochloride is a substituted phenoxyethylamine salt. As with any active pharmaceutical ingredient (API), a thorough understanding of its thermodynamic properties is fundamental to ensuring the development of a safe, stable, and efficacious drug product. Thermodynamic parameters such as melting point, solubility, and thermal stability directly influence critical quality attributes including bioavailability, manufacturability, and shelf-life.

1.1 Chemical Identity and Structure

  • Chemical Name: N-Ethyl-2-(2-methoxyphenoxy)ethanamine hydrochloride

  • Molecular Formula: C₁₁H₁₇NO₂ · HCl[1]

  • Molecular Weight: 203.67 g/mol (for the non-ethylated analogue hydrochloride)[2][3]

  • Structure: Chemical Structure of N-Ethyl-2-(2-methoxyphenoxy)ethanamine hydrochloride

    Figure 1: Chemical Structure of N-Ethyl-2-(2-methoxyphenoxy)ethanamine hydrochloride.

1.2 The Imperative of Thermodynamic Characterization in Drug Development

The solid-state properties of an API are governed by thermodynamics. These properties dictate how the material behaves under various stress conditions, such as temperature changes, exposure to solvents, and mechanical forces during manufacturing processes like milling and compression. Key considerations include:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same API can exhibit distinct melting points, solubilities, and stabilities, which can have profound implications for the drug's performance.[4][5]

  • Solubility: This property is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability. The hydrochloride salt form is often utilized to enhance the aqueous solubility of a basic parent molecule.

  • Thermal Stability: Understanding the temperature at which a compound begins to degrade is essential for defining safe processing and storage conditions.

Physicochemical and Thermodynamic Characterization

Due to the limited availability of specific experimental data for N-Ethyl-2-(2-methoxyphenoxy)ethanamine hydrochloride, this section will utilize data from its close structural analogue, 2-(2-Methoxyphenoxy)ethylamine hydrochloride , to illustrate the principles of characterization.

2.1 Melting Point and Thermal Behavior

The melting point is a primary indicator of a crystalline solid's purity and identity. It is the temperature at which the material transitions from a solid to a liquid phase. For hydrochloride salts, this transition can sometimes be accompanied by decomposition.[4]

PropertyValue (for 2-(2-Methoxyphenoxy)ethylamine hydrochloride)Source
Melting Point 107-109°C[2]
Physical Form Solid[2]

Note: The melting point of the free base, 2-(2-methoxyphenoxy)ethylamine, is reported to be in the range of 84-87°C.[6] The formation of the hydrochloride salt typically increases the melting point due to the stronger ionic interactions in the crystal lattice.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a more detailed picture of the compound's behavior as a function of temperature.

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] It reveals phase transitions such as melting (endotherm) and crystallization (exotherm). A typical DSC thermogram for a stable crystalline solid will show a sharp endothermic peak at its melting point.

  • TGA measures the change in mass of a sample as it is heated. It is used to determine the temperature at which degradation occurs and to quantify the presence of volatile components like water or residual solvents.

2.2 Solubility Profile

Enhanced aqueous solubility is a primary reason for developing the hydrochloride salt of a drug. The solubility of an API is typically determined in various media relevant to the physiological environment (e.g., water, simulated gastric fluid, simulated intestinal fluid) and at different temperatures.

Experimental Methodologies

The following protocols are standard procedures for obtaining the critical thermodynamic data discussed above.

3.1 Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal events.

Causality of Experimental Choices:

  • Sample Preparation: A small sample size (2-5 mg) is used to ensure uniform heat transfer. The sample is hermetically sealed in an aluminum pan to contain any potential off-gassing and prevent contamination.

  • Heating Rate: A standard heating rate of 10°C/min is a good starting point to balance resolution and sensitivity. Slower rates can improve the resolution of closely occurring thermal events, while faster rates increase sensitivity but can broaden peaks.

  • Inert Atmosphere: A nitrogen purge (50 mL/min) is used to create an inert environment, preventing oxidative degradation of the sample at elevated temperatures.

Step-by-Step Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan. An empty, sealed pan is used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the cell at a starting temperature, typically 25°C.

  • Ramp the temperature at a rate of 10°C/min up to a temperature well beyond the expected melting point (e.g., 250°C), while recording the heat flow.

  • Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events.

3.2 Protocol: Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and determine the temperature of decomposition.

Step-by-Step Methodology:

  • Calibrate the TGA instrument for mass and temperature.

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Place the pan onto the TGA balance mechanism.

  • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the sample mass as a function of temperature.

  • Analyze the resulting curve to identify the onset temperature of any significant mass loss, which indicates decomposition.

3.3 Visualization of Experimental Workflow

The logical flow for thermal characterization can be visualized as follows:

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Application TGA Thermogravimetric Analysis (TGA) Decomposition Determine Decomposition Temperature (Td) TGA->Decomposition DSC Differential Scanning Calorimetry (DSC) Melting Determine Melting Point (Tm) DSC->Melting Stability Define Storage & Processing Limits Decomposition->Stability Polymorph Identify Potential Polymorphic Forms Melting->Polymorph Melting->Stability

Caption: Workflow for thermal analysis of a pharmaceutical solid.

Data Interpretation and Implications

4.1 Impact of Polymorphism

Should DSC or other screening techniques (like X-ray Powder Diffraction) indicate the presence of multiple crystalline forms, a full polymorphic screen is warranted. The discovery of a more stable, less soluble polymorph late in development can lead to catastrophic setbacks. The relationship between different solid-state forms is governed by their relative thermodynamic stability.

G cluster_1 Key Properties A Metastable Form (e.g., Polymorph II) B Stable Form (e.g., Polymorph I) A->B Spontaneous Conversion Solubility Higher Solubility A->Solubility Stability Lower Stability A->Stability Energy Higher Free Energy A->Energy C Amorphous Form C->A Crystallization C->Solubility C->Stability C->Energy

Caption: Relationship between solid forms and thermodynamic properties.

The stable form possesses the lowest free energy and is typically the least soluble. Metastable forms have higher free energy and are often more soluble, which can be advantageous for bioavailability but poses a risk of converting to the stable form over time.

4.2 Considerations for Formulation and Storage

The thermodynamic data gathered provides the scientific basis for critical decisions:

  • Maximum Processing Temperature: The onset of decomposition determined by TGA sets the upper limit for all manufacturing steps, including drying, milling, and granulation.

  • Excipient Compatibility: DSC can be used to screen for potential interactions between the API and excipients. A significant shift in the melting point of the API when mixed with an excipient can indicate an interaction.

  • Storage Conditions: The thermal stability data informs the recommended storage conditions (e.g., "store at room temperature, protected from heat") to ensure the drug product remains stable throughout its shelf life.

Conclusion

A comprehensive understanding of the thermodynamic properties of N-Ethyl-2-(2-methoxyphenoxy)ethanamine hydrochloride is not merely an academic exercise; it is a prerequisite for successful drug development. Through the systematic application of analytical techniques such as DSC and TGA, researchers can elucidate the melting behavior, thermal stability, and potential for polymorphism. This data forms the bedrock of a robust manufacturing process, a stable formulation, and ultimately, a safe and effective medicine. While specific data on the title compound remains to be published, the principles and protocols outlined in this guide provide a validated roadmap for its complete and thorough characterization.

References

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

  • Segeren, L., et al. (2015). Identification of polymorphism in ethylone hydrochloride: synthesis and characterization. Drug Testing and Analysis, 8(5), 485-493. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. Retrieved from [Link]

  • Google Patents. (n.d.). WO 02/00216 A1 - New Crystalline Hydrate and Solvate Forms of Carvedilol.
  • Jones, G., et al. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Journal of Forensic and Legal Medicine, 2(1), 1017. Retrieved from [Link]

  • Vihita Bio Chem Pvt Ltd. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-(2-Methoxyphenoxy)ethylamine hydrochloride Analytical Chemistry. Retrieved from [Link]

Sources

Exploratory

Physicochemical Characterization and Mass Spectrometric Analysis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride

Executive Summary In contemporary medicinal chemistry and drug development, the precise characterization of synthetic building blocks is paramount to ensuring the integrity of downstream active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the precise characterization of synthetic building blocks is paramount to ensuring the integrity of downstream active pharmaceutical ingredients (APIs). Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS: 2087-33-4)[1] is a highly versatile intermediate. Its core scaffold—the 2-(2-methoxyphenoxy)ethylamine moiety—is a privileged pharmacophore frequently integrated into alpha- and beta-adrenergic receptor antagonists, most notably in the synthesis of cardiovascular agents like carvedilol.

This technical whitepaper provides an in-depth analysis of the compound's exact mass and molecular weight, elucidates its structural significance, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise analytical verification.

Structural Significance & Pharmacophore Analysis

The utility of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride stems directly from its structural topology. The molecule is engineered to interact with specific biological targets through a combination of lipophilic and electrostatic interactions. The hydrochloride salt form is specifically utilized to prevent the spontaneous oxidation of the secondary amine and to dramatically enhance aqueous solubility for biological assays and synthetic workflows.

Pharmacophore Core Ethyl[2-(2-methoxyphenoxy)ethyl]amine Scaffold Aryl 2-Methoxyphenoxy Ring (Pi-Pi Stacking, Lipophilicity) Core->Aryl Ether Ether Oxygen (H-Bond Acceptor) Core->Ether Amine Protonated Amine (HCl salt) (Ionic Interaction) Core->Amine Ethyl N-Ethyl Group (Steric Bulk, Hydrophobic) Core->Ethyl

Pharmacophore mapping of the 2-(2-methoxyphenoxy)ethylamine scaffold.

Causality in Structural Design:

  • 2-Methoxyphenoxy Ring: Provides a lipophilic anchor capable of π−π stacking with aromatic residues (e.g., phenylalanine or tryptophan) within receptor binding pockets.

  • Ether Oxygen: Acts as a critical hydrogen-bond acceptor, orienting the molecule within the active site.

  • N-Ethyl Substitution: The addition of the ethyl group on the amine provides steric bulk, which can dictate receptor subtype selectivity by restricting the conformational flexibility of the amine linker.

Quantitative Physicochemical Profiling

A common pitfall in analytical chemistry is conflating Molecular Weight (MW) with Exact Mass .

  • Molecular Weight is calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes. This value is used for bulk stoichiometric calculations in the laboratory.

  • Exact Mass (or Monoisotopic Mass) is calculated using the mass of the most abundant isotope for each element (e.g., 12C=12.00000 , 1H=1.007825 ). This is the critical value required for High-Resolution Mass Spectrometry (HRMS)[2].

Table 1: Physicochemical and Mass Data Summary
PropertyValueAnalytical Significance
Chemical Name Ethyl[2-(2-methoxyphenoxy)ethyl]amine HClStandard IUPAC nomenclature.
CAS Registry Number 2087-33-4Unique identifier for regulatory tracking.
Molecular Formula (Salt) C11​H18​ClNO2​ Includes the hydrochloride counterion.
Molecular Formula (Free Base) C11​H17​NO2​ The biologically active moiety.
Molecular Weight (Salt) 231.72 g/mol Used for calculating molarity in synthetic prep.
Exact Mass (Salt) 231.1026 DaTheoretical mass of the neutral salt molecule.
Exact Mass (Free Base) 195.1259 DaTheoretical mass of the neutral free base.
Monoisotopic Mass [M+H]+ 196.1332 DaThe target m/z observed in ESI+ mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the identity of this compound, researchers must utilize HRMS. The acceptable mass error in HRMS typically falls within ±1 to 5 parts per million (ppm)[3]. The following protocol is a self-validating system designed to eliminate false positives from isobaric impurities.

LCMS_Workflow A 1. Sample Preparation (1 µg/mL in MeOH:H2O + 0.1% FA) B 2. UHPLC Separation (C18 Column, Gradient Elution) A->B C 3. ESI+ Ionization (Formation of[M+H]+ m/z 196.1332) B->C D 4. Q-TOF Mass Analyzer (Lock Mass Calibration) C->D E 5. Data Analysis (Isotopic Pattern Validation) D->E

Step-by-step LC-HRMS workflow for exact mass verification.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride standard in a 50:50 mixture of LC-MS grade Methanol and Water to achieve a final concentration of 1μg/mL . Add 0.1% Formic Acid (FA).

  • Causality: The HCl salt is highly soluble in aqueous environments. The addition of Formic Acid acts as an abundant proton donor, forcing the complete protonation of the secondary amine to maximize signal intensity in the mass spectrometer.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2μL onto a C18 reverse-phase column using a gradient elution of Water/Acetonitrile (both containing 0.1% FA).

  • Causality: The lipophilic 2-methoxyphenoxy ring ensures adequate retention on the hydrophobic C18 stationary phase. This separates the target analyte from early-eluting void volume salts (such as the dissociated chloride ion) and prevents ion suppression in the source.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ion source in positive mode (ESI+).

  • Causality: In solution, the hydrochloride salt completely dissociates. Therefore, the mass spectrometer will not detect the intact salt mass of 231.1026 Da. Instead, the free base ( C11​H17​NO2​ ) accepts a proton to form the [M+H]+ molecular ion.

Step 4: Mass Analysis (Q-TOF or Orbitrap)

  • Action: Acquire data across an m/z range of 100–500. Introduce a lock-mass internal calibrant (e.g., Leucine Enkephalin) via a secondary reference spray[4].

  • Causality: To achieve sub-ppm mass accuracy, the instrument's mass axis must be continuously corrected against a known standard in real-time. This self-validating step compensates for minor instrumental drift caused by temperature fluctuations in the flight tube.

Step 5: Data Processing & Isotopic Validation

  • Action: Extract the chromatogram for the theoretical monoisotopic mass of 196.1332 Da . Calculate the mass error ( Δppm ).

  • Causality: A mass error of <5ppm confirms the elemental composition. Furthermore, the software must validate the isotopic pattern; the presence of 11 carbon atoms will naturally yield an M+1 peak (due to 13C ) at approximately 12% the intensity of the base peak, serving as a secondary confirmation of the molecular formula.

References

  • NextSDS. "ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride — Chemical Substance Information." [Link]

  • National Center for Biotechnology Information (PubChem). "3,4-Dimethoxyamphetamine hydrochloride | C11H18ClNO2 - Exact Mass and Chemical Properties." [Link]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry (HRMS) Analysis." [Link]

  • The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules."[Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Validation for the Quantification of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Self-Validating Protocol Executive Summary Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Self-Validating Protocol

Executive Summary

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS 2087-33-4) is a critical secondary amine building block utilized in the synthesis of various pharmaceutical intermediates[1]. Due to its molecular architecture, the quantification of this compound via High-Performance Liquid Chromatography (HPLC) presents distinct chromatographic challenges. Basic compounds frequently exhibit exponential peak tailing on standard silica-based reversed-phase columns[2].

This application note details a robust, self-validating HPLC-UV method. Rather than merely providing a parameter list, this guide deconstructs the physicochemical causality behind the selected chromatographic conditions, ensuring scientists understand why specific buffers, pH levels, and stationary phases are required to maintain chromatographic fidelity.

Physicochemical Profiling & Chromatographic Rationale

To develop a robust method, we must first analyze the analyte's functional groups and predict their behavior within a reversed-phase system.

  • The 2-Methoxyphenoxy Moiety: This aromatic ether provides strong UV chromophores, allowing for highly sensitive detection. The optimal absorption maxima are typically observed around 225 nm and 274 nm. We select 274 nm for quantification to avoid baseline drift caused by organic solvent absorbance at lower wavelengths.

  • The Secondary Amine: With a predicted pKa​ of ~9.5, the amine group remains protonated ( R2​NH2+​ ) under neutral and mildly acidic conditions.

The Peak Tailing Phenomenon

When analyzed at a neutral pH, the protonated amine interacts strongly with residual ionized silanol groups ( Si−O− ) present on the silica stationary phase[3]. This secondary polar interaction disrupts the primary hydrophobic retention mechanism, leading to severe "shark fin" or exponential peak tailing[2]. To mitigate this, the mobile phase pH must be strictly controlled to suppress silanol ionization[4].

MolecularLogic A Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride B Secondary Amine (pKa ~9.5) A->B C Aromatic Ether (UV Active) A->C D Risk: Silanol Interaction (Peak Tailing) B->D Protonated at pH < 9 G Detection: UV 274 nm C->G High Specificity E Solution: 0.1% TFA (pH 2.0) Suppress Silanols D->E Chemical Shielding F Solution: End-Capped C18 D->F Steric Shielding

Caption: Logic tree mapping molecular properties to HPLC method parameters.

Method Development Strategy: pH Control and Ion-Pairing

To achieve a symmetrical Gaussian peak, this protocol employs a highly end-capped C18 column combined with an acidic mobile phase containing 0.1% Trifluoroacetic Acid (TFA).

  • Silanol Suppression (Chemical Shielding): The pKa​ of isolated silanols on silica surfaces ranges from 3.5 to 4.5. By lowering the mobile phase pH to ~2.0 using TFA, residual silanols are fully protonated and neutralized ( Si−OH ). This eliminates the primary source of secondary ionic interactions[4].

  • Hydrophobic Ion-Pairing: TFA acts as a volatile ion-pairing reagent. The trifluoroacetate counter-ion ( CF3​COO− ) forms a neutral, hydrophobic complex with the protonated secondary amine. This complex partitions highly efficiently into the C18 stationary phase, significantly improving retention and sharpening the peak[5].

  • Steric Shielding: Utilizing a densely end-capped stationary phase physically blocks the analyte from accessing any remaining active silanol sites deep within the silica pores.

InteractionMechanism cluster_0 Neutral pH (> pH 4.0) cluster_1 Acidic pH (< pH 3.0) + TFA N1 Ionized Silanol (Si-O⁻) N2 Protonated Amine (Analyte) N1->N2 Ionic Interaction (Peak Tailing) N3 Neutral Silanol (Si-OH) N4 Protonated Amine (Analyte) N5 TFA Counter-ion (CF₃COO⁻) N4->N5 Ion-Pairing (Sharp Peaks)

Caption: Mechanism of peak tailing vs. TFA-mediated ion-pairing and silanol suppression.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analyte: Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride reference standard (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic Acid (TFA).

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3 µmHigh surface area for retention; end-capping prevents tailing.
Mobile Phase A 0.1% TFA in WaterLowers pH to ~2.0; provides ion-pairing counter-ion.
Mobile Phase B 0.1% TFA in AcetonitrileElution solvent; maintains constant TFA concentration to prevent baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 274 nmHigh specificity for the 2-methoxyphenoxy group.
Injection Vol. 10 µLPrevents column mass overloading.
Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
8.04060Linear Gradient (Elution)
10.01090Column Wash
12.01090Column Wash
12.19010Re-equilibration
15.09010End of Run

Self-Validating System & Method Suitability

Every robust protocol must be self-validating. To ensure the system is capable of generating trustworthy data, a System Suitability Test (SST) sequence must be executed prior to analyzing unknown samples.

Required Injection Sequence:

  • Blank (Diluent) x 2: Validates baseline stability and confirms the absence of carryover.

  • SST Standard (100 µg/mL) x 6: Validates system precision, column efficiency, and peak symmetry.

  • Unknown Samples: (Inject in duplicate).

  • Bracketing Standard (Every 10 injections): Validates ongoing system accuracy.

System Suitability Criteria
ParameterAcceptance CriteriaChromatographic Implication
Retention Time (RT) %RSD 1.0% (n=6)Confirms pump stability and consistent mobile phase delivery.
Tailing Factor ( As​ ) 1.5Confirms successful silanol suppression and absence of secondary interactions.
Theoretical Plates ( N ) 5000Confirms column bed integrity and optimal mass transfer.
Peak Area Precision %RSD 2.0% (n=6)Confirms autosampler injection precision.
Method Validation Summary (Representative Targets)
Validation ParameterTarget SpecificationMethod
Linearity Range 10 µg/mL to 150 µg/mL5-point calibration curve ( R2≥0.999 ).
Limit of Detection (LOD) S/N 3Visual evaluation of baseline noise vs. low-concentration peak.
Limit of Quantitation (LOQ) S/N 10Lowest concentration meeting precision criteria (%RSD 5.0%).
Accuracy (Recovery) 98.0% – 102.0%Spike recovery at 50%, 100%, and 150% of target concentration.

References

  • [4] Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link]

  • [3] Axion Analytical Labs. HPLC Peak Tailing: Causes and Troubleshooting. Available at:[Link]

  • [2] Stoll, D. R. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Chromatography Online. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, a key intermediate in the preparation of various pharmaceutically active co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis is presented as a three-stage process, commencing with the formation of a key ether intermediate from guaiacol, followed by the introduction of the primary amine functionality via a Gabriel synthesis, N-ethylation through reductive amination, and concluding with the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the rationale behind the chosen methodologies to ensure scientific integrity and reproducibility.

Introduction

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and its precursor, 2-(2-methoxyphenoxy)ethylamine, are crucial building blocks in the synthesis of several important pharmaceutical agents. Notably, 2-(2-methoxyphenoxy)ethylamine is a key intermediate in the production of Carvedilol, a non-selective beta-blocker used in the management of hypertension and congestive heart failure.[1][2] The N-ethylated derivative is also of significant interest in medicinal chemistry for the development of new chemical entities.

The synthetic strategy outlined herein is a robust and well-established multi-step process designed for both laboratory and potential scale-up applications. It leverages classic organic reactions, including the Williamson ether synthesis, the Gabriel synthesis of primary amines, and reductive amination, to ensure high yields and purity of the final product. Each step has been optimized to utilize readily available reagents and standard laboratory equipment.

Overall Synthetic Workflow

The synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is achieved through a three-part process, as illustrated in the workflow diagram below. The initial step involves the formation of an ether linkage, followed by the introduction of the amine group, its subsequent ethylation, and finally, conversion to the hydrochloride salt.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Part 1: Synthesis of 2-(2-Methoxyphenoxy)ethylamine cluster_1 Part 2: N-Ethylation cluster_2 Part 3: Hydrochloride Salt Formation A Guaiacol + 1,2-Dichloroethane B 1-(2-Chloroethoxy)-2-methoxybenzene A->B Williamson Ether Synthesis (Phase Transfer Catalysis) C N-[2-(2-Methoxyphenoxy)ethyl]phthalimide B->C Gabriel Amine Synthesis (Alkylation) D 2-(2-Methoxyphenoxy)ethylamine C->D Hydrolysis (e.g., Hydrazine) E Ethyl[2-(2-methoxyphenoxy)ethyl]amine D->E Reductive Amination (Acetaldehyde, NaBH4) F Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride (Final Product) E->F Acidification (HCl in Ether)

Figure 1: Step-by-step synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each major step of the synthesis. Note that yields are indicative and may vary based on reaction scale and experimental conditions.

StepStarting Material (SM)Key ReagentsProductMolar Ratio (SM:Reagent)SolventTypical Yield (%)
1a. Williamson Ether Synthesis Guaiacol1,2-Dichloroethane, NaOH, TBAB1-(2-Chloroethoxy)-2-methoxybenzene1 : 1.5 : 1.2 : 0.05Water85-90
1b. Gabriel Synthesis (Alkylation) 1-(2-Chloroethoxy)-2-methoxybenzenePotassium PhthalimideN-[2-(2-Methoxyphenoxy)ethyl]phthalimide1 : 1.2DMF90-95
1c. Gabriel Synthesis (Hydrolysis) N-[2-(2-Methoxyphenoxy)ethyl]phthalimideHydrazine Monohydrate2-(2-Methoxyphenoxy)ethylamine1 : 1.5Ethanol80-85
2. Reductive Amination 2-(2-Methoxyphenoxy)ethylamineAcetaldehyde, Sodium Borohydride (NaBH₄)Ethyl[2-(2-methoxyphenoxy)ethyl]amine1 : 1.2 : 1.5Methanol85-90
3. Hydrochloride Salt Formation Ethyl[2-(2-methoxyphenoxy)ethyl]amineHydrochloric Acid (in Diethyl Ether)Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl1 : 1.1 (excess)Diethyl Ether>95

Detailed Experimental Protocols

Part 1: Synthesis of the Precursor Amine, 2-(2-Methoxyphenoxy)ethylamine

This stage involves a two-step synthesis starting from guaiacol to produce the key primary amine intermediate.

Step 1a: Williamson Ether Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

This reaction forms the ether linkage through a nucleophilic substitution (SN2) reaction between the phenoxide of guaiacol and 1,2-dichloroethane.[3][4][5] The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the aqueous and organic phases.

  • Materials: Guaiacol, 1,2-dichloroethane, sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB), water, and a suitable organic solvent for extraction (e.g., dichloromethane).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water.

    • Add guaiacol to the aqueous NaOH solution and stir until the guaiacol has dissolved to form sodium guaiacolate.

    • To this solution, add 1,2-dichloroethane and a catalytic amount of TBAB.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2-chloroethoxy)-2-methoxybenzene. The product can be purified by vacuum distillation.

Step 1b & 1c: Gabriel Synthesis of 2-(2-Methoxyphenoxy)ethylamine

The Gabriel synthesis is a reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues common with direct amination.[6][7][8] It involves the alkylation of potassium phthalimide followed by the cleavage of the phthaloyl group.

  • Materials: 1-(2-Chloroethoxy)-2-methoxybenzene, potassium phthalimide, dimethylformamide (DMF), hydrazine monohydrate, ethanol, and hydrochloric acid.

  • Procedure (Alkylation):

    • In a dry round-bottom flask, dissolve 1-(2-chloroethoxy)-2-methoxybenzene and potassium phthalimide in anhydrous DMF.

    • Heat the mixture with stirring for several hours. The progress of the N-alkylation can be monitored by TLC.

    • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the N-[2-(2-methoxyphenoxy)ethyl]phthalimide.

    • Filter the solid, wash with water, and dry.

  • Procedure (Hydrolysis):

    • Suspend the N-[2-(2-methoxyphenoxy)ethyl]phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.

    • Add hydrazine monohydrate to the suspension.

    • Heat the mixture to reflux. A white precipitate of phthalhydrazide will form.

    • After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.

    • Filter off the solid and wash with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Make the residue basic with a concentrated NaOH solution and extract the primary amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts and remove the solvent to yield 2-(2-methoxyphenoxy)ethylamine.

Part 2: N-Ethylation via Reductive Amination

Reductive amination is an efficient method for N-alkylation of amines.[9][10][11] In this step, the primary amine reacts with acetaldehyde to form an imine intermediate, which is then reduced in situ by sodium borohydride to the corresponding secondary amine.[12][13]

  • Materials: 2-(2-Methoxyphenoxy)ethylamine, acetaldehyde, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve 2-(2-methoxyphenoxy)ethylamine in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add acetaldehyde to the cooled solution while stirring.

    • Continue stirring the mixture in the ice bath for a short period to allow for the formation of the imine.

    • In a separate flask, prepare a solution of sodium borohydride in methanol.

    • Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting amine.

    • Quench the reaction by the careful addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl[2-(2-methoxyphenoxy)ethyl]amine as a free base.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the purified free base amine to its hydrochloride salt, which is often more stable, crystalline, and easier to handle than the free base.[14][15][16][17]

  • Materials: Ethyl[2-(2-methoxyphenoxy)ethyl]amine, anhydrous diethyl ether, and a solution of HCl in anhydrous diethyl ether.

  • Procedure:

    • Dissolve the purified Ethyl[2-(2-methoxyphenoxy)ethyl]amine in anhydrous diethyl ether.

    • While stirring, slowly add a solution of HCl in anhydrous diethyl ether dropwise.

    • A white precipitate of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride will form immediately.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting suspension for a short period.

    • Collect the solid product by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reagents:

    • 1,2-Dichloroethane: Is a suspected carcinogen and should be handled with extreme care.

    • Sodium Hydroxide and Hydrochloric Acid: Are corrosive and should be handled with appropriate care to avoid skin and eye contact.

    • Hydrazine Monohydrate: Is toxic and corrosive. Handle with caution.

    • Sodium Borohydride: Reacts with water to produce hydrogen gas, which is flammable. Add water for quenching slowly and in a controlled manner.

    • Anhydrous Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use.

References

  • Wikipedia. (2024). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • PatSnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

  • BYJU'S. (2019). What is Gabriel Phthalimide Synthesis Reaction?. [Link]

  • Apicule. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine (CAS No: 1836-62-0) API Intermediate Manufacturers. [Link]

  • Chemistry Learner. (2020). Williamson Ether Synthesis: Definition, Examples, and Mechanism. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • Organic Syntheses. (n.d.). trimethylamine hydrochloride. [Link]

  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • YouTube. (2023). Making Aniline HCl. [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. [Link]

  • YouTube. (2020). Conversion of Amines to Amine Salts. [Link]

  • Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1977). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. [Link]

  • Organic Chemistry Portal. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. [Link]

  • ACS Publications. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

Sources

Method

Application Note: A Multi-technique Approach for the Definitive Characterization of Ethyl[2-(2-methoxyphenoxy)ethyl]amine

Abstract This technical guide provides a comprehensive, in-depth protocol for the analytical characterization of Ethyl[2-(2-methoxyphenoxy)ethyl]amine, a critical intermediate in the synthesis of pharmaceuticals such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the analytical characterization of Ethyl[2-(2-methoxyphenoxy)ethyl]amine, a critical intermediate in the synthesis of pharmaceuticals such as Carvedilol.[1][2][3] By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment and identity confirmation, this note offers a robust, self-validating workflow. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Imperative for Rigorous Characterization

Ethyl[2-(2-methoxyphenoxy)ethyl]amine serves as a pivotal building block in modern organic synthesis. The identity, structure, and purity of such intermediates are not merely a matter of quality control; they are foundational to the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Ambiguities in structure or the presence of uncharacterized impurities can have profound consequences in drug development.

To address this analytical challenge, we leverage two orthogonal and complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled in its ability to provide a detailed atomic-level map of a molecule.[4][5][6] NMR allows for the unambiguous determination of the carbon-hydrogen framework and the precise electronic environment of each nucleus, making it the gold standard for structural elucidation.[5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[8][9][10] LC-MS is ideal for separating the target compound from impurities and confirming its molecular weight with high accuracy.[10][11]

This guide presents a holistic protocol, from sample preparation to advanced data interpretation, designed to provide complete molecular confidence in the characterization of Ethyl[2-(2-methoxyphenoxy)ethyl]amine.

Experimental Design & Protocols

Materials and Reagents
  • Ethyl[2-(2-methoxyphenoxy)ethyl]amine (Purity >95%)

  • Deuterated Chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water, HPLC Grade

  • 5 mm NMR Tubes

  • 0.22 µm Syringe Filters

Protocol 1: NMR Structural Elucidation

The primary objective of the NMR analysis is to confirm the covalent structure of the molecule by analyzing the chemical shifts, coupling constants, and correlations of the ¹H and ¹³C nuclei.

2.2.1. Sample Preparation

  • Accurately weigh 10-15 mg of Ethyl[2-(2-methoxyphenoxy)ethyl]amine.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS.

  • Ensure complete dissolution by vortexing for 30 seconds.

  • Transfer the clear solution into a 5 mm NMR tube for analysis.

2.2.2. NMR Instrument Parameters The following parameters are configured for a 500 MHz spectrometer.

Table 1: ¹H NMR Acquisition Parameters

Parameter Value Rationale
Pulse Program zg30 A standard 30° pulse is used to ensure adequate signal intensity while allowing for a shorter relaxation delay, improving throughput without sacrificing quantitative accuracy for relative integrations.
Relaxation Delay (d1) 2.0 s Allows for sufficient, though not complete, T1 relaxation for most protons, ensuring reasonably accurate integration values.
Number of Scans 16 Provides an excellent signal-to-noise ratio for a sample of this concentration.

| Spectral Width | 16 ppm (-2 to 14 ppm) | Encompasses the full expected range for organic molecules, including the TMS reference at 0 ppm. |

Table 2: ¹³C{¹H} NMR Acquisition Parameters

Parameter Value Rationale
Pulse Program zgpg30 Utilizes proton power-gating for broadband decoupling, which collapses carbon-proton couplings into singlets, enhancing signal-to-noise and simplifying the spectrum.
Relaxation Delay (d1) 2.0 s A standard delay for qualitative ¹³C NMR.
Number of Scans 1024 Necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

| Spectral Width | 240 ppm (-10 to 230 ppm) | Covers the entire chemical shift range for carbon atoms in common organic molecules. |

Caption: High-level workflow for NMR analysis.

Protocol 2: LC-MS Purity and Identity Verification

This protocol is designed to separate the main component from any potential impurities and to confirm its molecular formula via high-resolution mass spectrometry.

2.3.1. Sample Preparation

  • Create a 1.0 mg/mL stock solution of Ethyl[2-(2-methoxyphenoxy)ethyl]amine in methanol.

  • Perform a serial dilution using a 50:50 mixture of Mobile Phase A and B to create a working solution of 5 µg/mL.

  • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

2.3.2. LC-MS Instrument Parameters

Table 3: Liquid Chromatography Parameters

Parameter Value Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides excellent retention and separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in Water Formic acid aids in protonation for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 10% to 90% B over 8 minutes A shallow gradient ensures good resolution between the main peak and any closely eluting impurities.
Flow Rate 0.3 mL/min An optimal flow rate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 35 °C Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

| Injection Volume | 5 µL | A standard volume to avoid column overloading while providing sufficient analyte for detection. |

Table 4: Mass Spectrometry Parameters

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The amine functional group is basic and readily protonated, making positive mode ESI highly effective.[8][12]
Mass Analyzer Time-of-Flight (TOF) or Orbitrap A high-resolution mass analyzer is critical for determining the accurate mass and inferring the elemental composition.
Scan Range 50 - 500 m/z This range comfortably covers the expected mass of the analyte and potential low-mass impurities or higher-mass adducts.
Capillary Voltage 3.5 kV Optimizes the electrospray process for stable ion generation.

| Gas Temperature | 300 °C | Ensures efficient desolvation of the eluent droplets. |

G cluster_workflow LC-MS Experimental Workflow prep Sample Preparation (5 µg/mL in Mobile Phase) inject HPLC Injection & Separation prep->inject ionize ESI Ionization (Positive Mode) inject->ionize detect HRMS Detection (TOF or Orbitrap) ionize->detect analysis Data Analysis detect->analysis result Purity & MW Confirmation analysis->result

Caption: Sequential workflow for LC-MS analysis.

Data Interpretation & Expected Results

NMR Spectral Analysis

The structure of Ethyl[2-(2-methoxyphenoxy)ethyl]amine (Molecular Formula: C₉H₁₃NO₂, Molecular Weight: 167.21 g/mol ) dictates a unique NMR fingerprint.[13]

Table 5: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assignment Label Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Ar-H 6.85 - 7.00 Multiplet (m) 4H Protons on the aromatic ring, appearing in a complex pattern due to their distinct electronic environments.
H -a ~4.12 Triplet (t) 2H Methylene protons adjacent to the phenoxy oxygen, deshielded by its electronegativity.
H -e ~3.87 Singlet (s) 3H Protons of the methoxy group, appearing as a sharp singlet with no adjacent protons to couple with.
H -b ~3.05 Triplet (t) 2H Methylene protons adjacent to the nitrogen and coupled to protons 'a'.
H -c ~2.85 Quartet (q) 2H Methylene protons of the ethyl group, split into a quartet by the three 'd' protons.

| H -d | ~1.18 | Triplet (t) | 3H | Methyl protons of the ethyl group, split into a triplet by the two 'c' protons. |

Table 6: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Chemical Shift (δ, ppm) Rationale for Assignment
Ar-C (quaternary) ~149.8, ~147.5 Aromatic carbons directly bonded to oxygen atoms, highly deshielded.
Ar-C H ~121.5, ~121.0, ~114.5, ~112.0 Aromatic carbons bonded to hydrogen.
C -a ~67.0 Carbon adjacent to the phenoxy oxygen.
C -e ~55.9 Methoxy carbon.
C -b ~49.8 Carbon adjacent to the nitrogen.
C -c ~44.5 Methylene carbon of the ethyl group.

| C -d | ~15.1 | Methyl carbon of the ethyl group. |

LC-MS Data Analysis

The LC-MS data serves to confirm the molecular weight and assess purity.

  • Chromatographic Purity: The Total Ion Chromatogram (TIC) should display a single, sharp major peak. Purity can be calculated as the area of the main peak divided by the total area of all peaks detected. For pharmaceutical intermediates, a purity of >99% is often required.

  • Mass Identity: The mass spectrum extracted from the main chromatographic peak should show a dominant ion corresponding to the protonated molecule, [M+H]⁺.

    • Calculated Exact Mass for C₉H₁₄NO₂⁺ ([M+H]⁺): 168.1019

    • Observed Mass: The mass measured by the high-resolution mass spectrometer should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass. This provides strong evidence for the elemental composition C₉H₁₃NO₂.

System Validation and Trustworthiness

To ensure the integrity of the generated data, the following principles must be upheld:

  • Orthogonal Corroboration: The structural information derived from NMR must be fully consistent with the molecular formula confirmed by LC-MS.[14][15] For instance, the number of protons and carbons observed in the NMR spectra must match the confirmed molecular formula. This cross-validation between two fundamentally different techniques provides a high degree of confidence in the final assignment.

  • Internal Standards: The use of TMS in the NMR solvent provides a fixed reference point (0 ppm), ensuring the accuracy and reproducibility of chemical shift measurements.

  • System Suitability: Prior to running the sample sequence, the LC-MS system's performance should be verified by injecting a known standard to check for retention time stability, peak shape, and mass accuracy.

Conclusion

The combined application of NMR spectroscopy and LC-MS provides a comprehensive and definitive characterization of Ethyl[2-(2-methoxyphenoxy)ethyl]amine. The NMR protocol delivers unambiguous structural elucidation, while the LC-MS method confirms the molecular weight and provides a quantitative measure of purity. This integrated, self-validating workflow represents a best-practice approach in the pharmaceutical industry, ensuring that critical intermediates meet the stringent quality standards required for API synthesis.

References

  • Agilent Technologies. "Liquid Chromatography/Mass Spectrometry Fundamentals." Available at: [Link]

  • Vedantu. "NMR Spectroscopy: Principles, Types & Applications Explained." Available at: [Link]

  • Longdom Publishing. "Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry." Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. "Basic Concepts, Principles and Applications of NMR Spectroscopy." Available at: [Link]

  • Scribd. "NMR Spectroscopy: Principles and Applications." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices." Available at: [Link]

  • Lupine Publishers. "Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review." Available at: [Link]

  • Chemyx. "Basic Principles of HPLC, MS & LC-MS." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry." Available at: [Link]

  • SlideShare. "NMR Spectroscopy: Principles, Techniques, and Applications." Available at: [Link]

  • PubMed. "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." Available at: [Link]

  • La Trobe University. "Small Molecule Structure Characterisation." Available at: [Link]

  • PubMed. "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices." Available at: [Link]

  • ResolveMass Laboratories Inc. "NMR characterization of small and large molecules." Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "2-(2-Methoxyphenoxy)ethyl amine." Available at: [Link]

  • ResearchGate. "Structure verification of small molecules using mass spectrometry and NMR spectroscopy." Available at: [Link]

  • Vihita Bio Chem Pvt Ltd. "2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer,Supplier." Available at: [Link]

  • Apicule. "2-(2-Methoxyphenoxy)ethyl amine (CAS No: 1836-62-0) API Intermediate Manufacturers." Available at: [Link]

  • Chemdad. "2-(2-Methoxyphenoxy)ethylamine hydrochloride." Available at: [Link]

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Application

Application Notes and Protocols: In Vitro Characterization of α1-Adrenergic Receptor Antagonists Derived from Ethyl[2-(2-methoxyphenoxy)ethyl]amine

Authored by: Senior Application Scientist Introduction Ethyl[2-(2-methoxyphenoxy)ethyl]amine, with the CAS number 1836-62-0, is a crucial chemical intermediate in the synthesis of several pharmaceutically active compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

Ethyl[2-(2-methoxyphenoxy)ethyl]amine, with the CAS number 1836-62-0, is a crucial chemical intermediate in the synthesis of several pharmaceutically active compounds.[1][2][3][4][5] Notably, it serves as a key building block in the production of Carvedilol and Tamsulosin, both of which are prominent members of the alpha-1 adrenergic receptor antagonist class of drugs.[1][6] Carvedilol is a non-selective beta-blocker with additional α1-blocking activity used in the management of heart failure and hypertension, while Tamsulosin is a selective α1A-receptor antagonist for the treatment of benign prostatic hyperplasia.[2][6][7]

Given its role in the synthesis of these potent alpha-1 blockers, it is of significant interest to researchers and drug development professionals to have robust in vitro assays to characterize the pharmacological properties of novel compounds derived from this scaffold. This guide provides detailed protocols for two fundamental in vitro assays: a radioligand binding assay to determine the affinity of a test compound for α1-adrenergic receptors, and a cell-based calcium mobilization assay to assess its functional antagonist activity. These protocols are designed to be self-validating and are grounded in established pharmacological principles.

Scientific Rationale: Targeting the α1-Adrenergic Receptor

The α1-adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are subdivided into three subtypes: α1A, α1B, and α1D.[8] These receptors are primarily coupled to Gq/11 proteins.[8] Upon activation by endogenous catecholamines like norepinephrine and epinephrine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[8][9][10] This increase in intracellular calcium is a key signaling event that mediates various physiological responses, including smooth muscle contraction.[8]

The assays described herein are designed to probe the interaction of test compounds with this signaling pathway. The binding assay directly measures the ability of a compound to displace a known radiolabeled ligand from the receptor, providing a measure of its binding affinity (Ki). The calcium mobilization assay provides a functional readout of receptor activation or inhibition by measuring changes in intracellular calcium concentration.[9][10][11]

Signaling Pathway: α1-Adrenergic Receptor

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor α1-Adrenergic Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release Downstream\nCellular Response Downstream Cellular Response ca_release->Downstream\nCellular Response er->ca_release Releases Ca²⁺ agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates antagonist Test Compound (Antagonist) antagonist->receptor Blocks

Caption: α1-Adrenergic receptor signaling pathway.

Protocol 1: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound for α1-adrenergic receptors by measuring its ability to compete with a known radiolabeled antagonist, such as [3H]-Prazosin.[12][13]

Materials and Reagents
  • Cell Membranes: Membranes prepared from a cell line recombinantly expressing a human α1-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Phentolamine (10 µM) or another suitable α1-antagonist.

  • Test Compound: Synthesized from Ethyl[2-(2-methoxyphenoxy)ethyl]amine, dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: 96-well filter plates (e.g., GF/C), cell harvester, liquid scintillation counter, microplate shaker.

Experimental Workflow

binding_assay_workflow start Start prep Prepare Reagents: - Cell Membranes - [3H]-Prazosin - Test Compound Dilutions - Binding Buffer start->prep add_components Add to 96-well Plate: 1. Binding Buffer 2. Test Compound / Vehicle / Phentolamine 3. [3H]-Prazosin 4. Cell Membranes prep->add_components incubate Incubate (e.g., 60 min at 25°C) on a shaker add_components->incubate harvest Harvest onto Filter Plate using a cell harvester incubate->harvest wash Wash Filters (3x with ice-cold Binding Buffer) harvest->wash dry Dry Filter Plate wash->dry add_scint Add Scintillation Cocktail to each well dry->add_scint count Count Radioactivity (Liquid Scintillation Counter) add_scint->count analyze Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki count->analyze end End analyze->end calcium_assay_workflow start Start seed_cells Seed Cells in 96/384-well plates (24h prior to assay) start->seed_cells dye_loading Load Cells with Calcium-sensitive Dye (e.g., 60 min at 37°C) seed_cells->dye_loading wash_cells Wash Cells with Assay Buffer (optional) dye_loading->wash_cells add_antagonist Add Test Compound (Antagonist) or vehicle and incubate (e.g., 15-30 min) wash_cells->add_antagonist read_baseline Measure Baseline Fluorescence in kinetic plate reader add_antagonist->read_baseline add_agonist Add Agonist (e.g., Phenylephrine at EC80) while continuing to read fluorescence read_baseline->add_agonist read_response Measure Peak Fluorescence Response add_agonist->read_response analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read_response->analyze end End analyze->end

Caption: Workflow for the cell-based calcium mobilization assay.

Step-by-Step Protocol
  • Cell Plating:

    • The day before the assay, seed the α1-receptor expressing cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will yield a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • On the day of the assay, remove the cell culture medium.

    • Add the calcium-sensitive dye loading solution (prepared in assay buffer according to the manufacturer's instructions) to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO2.

  • Compound Addition:

    • Following dye loading, remove the loading solution and wash the cells gently with assay buffer (this step may be omitted with 'no-wash' dye formulations). [9] * Add serial dilutions of the test compound (prepared in assay buffer) to the appropriate wells. Include vehicle controls.

    • Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

  • Measurement of Calcium Flux:

    • Place the assay plate into the fluorescence kinetic plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add a pre-determined concentration of the agonist (typically the EC80 concentration to ensure a robust signal for inhibition) to all wells.

    • Continue to record the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Determine the percent inhibition of the agonist response by the test compound at each concentration: % Inhibition = 100 * (1 - [Response with compound / Response with vehicle]).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended Value
Cell Line HEK293 or CHO expressing human α1-AR
Calcium Dye Fluo-4 AM, Calcium-6, or equivalent
Agonist Phenylephrine or A-61603
Agonist Conc. EC80 (determined in a prior experiment)
Antagonist Incubation 15-30 minutes
Plate Reader Kinetic fluorescence reader (e.g., FLIPR)

Conclusion

The provided protocols for radioligand binding and calcium mobilization assays offer a robust framework for the in vitro characterization of novel compounds derived from Ethyl[2-(2-methoxyphenoxy)ethyl]amine that are designed to target α1-adrenergic receptors. The binding assay provides crucial information on the affinity of a compound for the receptor, while the functional calcium assay confirms its antagonist activity in a cellular context. By employing these methods, researchers can effectively screen and characterize new chemical entities, advancing the development of next-generation therapeutics for conditions influenced by α1-adrenergic signaling.

References

  • Hieble, J. P. (2000). α1-Adrenergic Receptor Subtypes. Circulation Research, 86(3), 269–275. [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-(2-Methoxyphenoxy)ethylamine: Your Key to Carvedilol Synthesis Success. Retrieved from [Link]

  • Vihita Bio Chem Pvt Ltd. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer,Supplier in Ankleshwar,Gujarat. Retrieved from [Link]

  • TradeIndia. (n.d.). 2-(2-METHOXY PHENOXY) Ethyl Amine (BASE). Retrieved from [Link]

  • Piascik, M. T., et al. (1995). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British Journal of Pharmacology, 114(2), 437–445. [Link]

  • Kenny, B. A., et al. (1996). In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists. British Journal of Pharmacology, 118(4), 871–878. [Link]

  • Global Substance Registration System. (n.d.). 2-(2-METHOXYPHENOXY)ETHYL AMINE. Retrieved from [Link]

  • Riccioni, G., et al. (2000). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 36(5), 827–832. [Link]

  • An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 15(7), 828–836. [Link]

  • Montgomery, M. D., et al. (2017). An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. PLOS ONE, 12(1), e0168409. [Link]

  • Hoffman, B. B., & Lefkowitz, R. J. (1980). RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. Annual Review of Pharmacology and Toxicology, 20, 581-608. [Link]

  • Der Pharma Chemica. (2016). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 8(19), 11-16. [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Alpha1-Adrenergic Receptor Antagonists Use in Treatment and Prevention of Psychiatric Disorders: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-function of alpha1-adrenergic receptors. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 7(4), 335–349. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

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  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

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Method

Application Notes and Protocols for the Crystallization of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride

Introduction: The Critical Role of Crystallization in API Development The isolation and purification of Active Pharmaceutical Ingredients (APIs) are paramount in drug development and manufacturing. Crystallization stands...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in API Development

The isolation and purification of Active Pharmaceutical Ingredients (APIs) are paramount in drug development and manufacturing. Crystallization stands as a cornerstone technique, offering a highly effective method for achieving the stringent purity, particle size distribution, and solid-state form required for a safe and efficacious drug product.[1][][3] The formation of hydrochloride salts from amine-containing compounds is a widely employed strategy in the pharmaceutical industry to enhance properties such as aqueous solubility and stability.[4][5] This guide provides a detailed exploration of crystallization techniques specifically tailored for Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.[6]

This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The methodologies described herein are based on established principles of crystallization and may serve as a robust starting point for process optimization.

Physicochemical Properties and Pre-crystallization Considerations

A thorough understanding of the physicochemical properties of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and its free base, 2-(2-Methoxyphenoxy)ethylamine, is fundamental to developing a successful crystallization process.

Key Properties of the Free Base (2-(2-Methoxyphenoxy)ethylamine):

PropertyValueSource
Molecular FormulaC9H13NO2[7][8]
Molecular Weight167.21 g/mol [7][8]
AppearanceClear, colorless oil[7]
Boiling Point98 °C / 0.4 mmHg[7]
SolubilityDifficult to mix with water[7]

The hydrochloride salt form significantly alters these properties, most notably increasing the melting point and aqueous solubility.[5][9] The formation of the salt introduces strong ionic interactions, which generally favor the formation of a stable crystal lattice.[10][11]

Core Directive for Crystallization Success: Understanding Solubility

The selection of an appropriate solvent system is the most critical factor in any crystallization process.[10] The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: To allow for complete dissolution of the crude material.

  • Low solubility at lower temperatures: To ensure a high yield upon cooling.

  • Inertness: The solvent should not react with the compound.[12]

  • Volatility: A relatively low boiling point is desirable for easy removal from the final product.[13]

  • Safety Profile: Low toxicity and flammability are preferred.[13]

For amine hydrochlorides, polar protic solvents such as alcohols (e.g., ethanol, isopropanol) and their mixtures with water are often excellent starting points due to their ability to solvate both the ionic and organic portions of the molecule.[13][14]

Strategic Approaches to Crystallization: Protocols and Methodologies

Several crystallization techniques can be employed to isolate and purify Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. The choice of method depends on the specific properties of the compound and the desired outcome in terms of crystal size and morphology. The two primary methods discussed here are Cooling Crystallization and Anti-solvent Crystallization.

Method 1: Cooling Crystallization

Protocol: Cooling Crystallization from an Isopropanol/Water System

This protocol is a robust starting point and can be optimized by adjusting solvent ratios, cooling rates, and other parameters.[4]

Materials and Equipment:

  • Crude Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride

  • Isopropanol (IPA), analytical grade

  • Deionized water

  • Jacketed glass reactor with overhead stirrer

  • Temperature control unit (circulator)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

Experimental Parameters (Starting Point):

ParameterRecommended ValueRationale
Solvent System Isopropanol:Water (9:1 v/v)Balances solvating power for the hydrochloride salt with the potential for reduced solubility at lower temperatures.[4]
Initial Concentration To be determined by solubility testingAims for a solution that is saturated at the dissolution temperature.
Dissolution Temperature 60-70 °CEnsures complete dissolution of the crude material.
Cooling Rate 5-10 °C/hourA slow cooling rate generally promotes the growth of larger, more well-defined crystals and minimizes the inclusion of impurities.[4][15]
Final Temperature 0-5 °CMaximizes the yield of the crystallized product.[4]
Agitation Speed 100-200 RPMGentle agitation maintains homogeneity without causing excessive secondary nucleation or crystal breakage.[4]
Seeding OptionalCan be employed if primary nucleation is difficult to control.[10][16]

Step-by-Step Procedure:

  • Solvent Preparation: Prepare the desired volume of the isopropanol/water solvent mixture.

  • Dissolution: Charge the jacketed reactor with the crude Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and the solvent mixture. While stirring, heat the mixture to the dissolution temperature until a clear solution is obtained.[4]

  • Controlled Cooling: Once all solids are dissolved, initiate a controlled cooling ramp using the temperature control unit. A linear cooling profile is recommended for consistent crystal growth.[4]

  • Maturation: Upon reaching the final temperature, hold the resulting slurry for 2-4 hours under agitation. This "maturation" or "aging" period allows the system to reach equilibrium and can improve crystal purity and yield.[4]

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to displace the mother liquor and remove surface impurities.[4]

  • Drying: Dry the isolated crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.[4]

Workflow for Cooling Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A Charge Reactor with Crude API and Solvent B Heat to Dissolution Temperature A->B Stirring C Controlled Cooling B->C Clear Solution Achieved D Maturation at Final Temperature C->D E Filtration D->E Slurry Formation F Wash with Cold Solvent E->F G Drying under Vacuum F->G H Purified Crystalline API G->H Final Purified Product

Caption: A flowchart illustrating the key stages of the cooling crystallization process.

Method 2: Anti-solvent Crystallization

This technique is particularly useful when the compound of interest is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[1][17] Crystallization is induced by adding the "anti-solvent" (in which the compound is insoluble) to a solution of the compound in the "good" solvent, thereby reducing the overall solubility and causing the product to precipitate.[17]

Protocol: Anti-solvent Crystallization using Ethanol and Tetrahydrofuran (THF)

Materials and Equipment:

  • Crude Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride

  • Ethanol, analytical grade

  • Tetrahydrofuran (THF), analytical grade

  • Addition funnel or syringe pump

  • Stirred reaction vessel

  • Filtration and drying equipment (as above)

Experimental Parameters (Starting Point):

ParameterRecommended ValueRationale
Solvent EthanolAmine hydrochlorides often exhibit good solubility in lower alcohols.[14][18]
Anti-solvent Tetrahydrofuran (THF)THF is a common anti-solvent for polar compounds and is miscible with ethanol.[10]
Initial Concentration To be determined experimentallyShould be sufficiently high to ensure supersaturation upon anti-solvent addition.
Temperature Ambient (or slightly elevated for dissolution)Can be performed at room temperature, simplifying the process.
Anti-solvent Addition Rate Slow and controlledA slow addition rate promotes crystal growth over rapid precipitation, leading to better crystal quality.[17]
Agitation Speed 200-300 RPMEnsures rapid mixing of the solvent and anti-solvent to maintain a uniform level of supersaturation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride in a minimal amount of ethanol in the reaction vessel with stirring.

  • Anti-solvent Addition: Slowly add THF to the stirred solution using an addition funnel or syringe pump. The rate of addition is a critical parameter for controlling crystal size.

  • Crystallization and Maturation: As the THF is added, the solution will become turbid, indicating the onset of nucleation. Continue stirring the resulting slurry for 1-2 hours after the addition is complete to allow for crystal growth and maturation.

  • Isolation, Washing, and Drying: Follow the same procedures as outlined in the cooling crystallization protocol (steps 5-7), using a mixture of ethanol and THF as the wash solvent.

Workflow for Anti-solvent Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A Dissolve Crude API in 'Good' Solvent B Slowly Add Anti-solvent A->B Stirring C Maturation of Slurry B->C Induces Supersaturation D Filtration C->D E Wash with Solvent/Anti-solvent Mixture D->E F Drying under Vacuum E->F G Purified Crystalline API F->G Final Purified Product

Caption: A flowchart detailing the primary steps involved in the anti-solvent crystallization method.

Troubleshooting Common Crystallization Challenges

Even with well-designed protocols, challenges can arise. Two of the most common issues are "oiling out" and polymorphism.

Oiling Out

Oiling out is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[19] This is often undesirable as the oil can trap impurities and may solidify into an amorphous solid or a poorly defined crystalline form.[20][21]

Causes and Mitigation Strategies:

CauseMitigation Strategy
High Supersaturation Reduce the cooling rate or the anti-solvent addition rate to generate supersaturation more slowly.[19]
High Impurity Levels Use purer starting material. Impurities can sometimes inhibit nucleation.[19]
Inappropriate Solvent Choice Experiment with different solvent systems. Sometimes, a solvent in which the compound is slightly less soluble can prevent oiling out.[20]
Lack of Nucleation Sites Implement a seeding strategy by adding a small quantity of previously obtained crystals to the solution just as it enters the metastable zone.[19][20]
Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystal structure.[22][23][24] Different polymorphs can have significantly different physical properties, including solubility, stability, and bioavailability, making control over the polymorphic form critical in pharmaceutical development.[22][24][25]

Controlling Polymorphism:

  • Solvent Selection: The choice of solvent can have a profound impact on which polymorphic form crystallizes.[22]

  • Temperature and Cooling Rate: The temperature at which nucleation occurs and the rate of cooling can favor the formation of a specific polymorph.[22][24]

  • Seeding: Seeding with crystals of the desired polymorph is the most direct way to ensure its formation.

  • Thermodynamic vs. Kinetic Control: Rapid cooling or precipitation often yields a metastable (kinetically favored) polymorph, while slower processes at higher temperatures tend to produce the most stable (thermodynamically favored) form.[24]

A thorough polymorphic screen, utilizing various solvents and crystallization conditions, is highly recommended during the development of any new API.

Conclusion

The crystallization of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a critical step in its purification and isolation. By leveraging systematic approaches such as cooling and anti-solvent crystallization, and by carefully controlling key process parameters, researchers can achieve a high-purity, crystalline product with consistent properties. A fundamental understanding of solubility, supersaturation, nucleation, and potential challenges like oiling out and polymorphism is essential for developing a robust and scalable crystallization process. The protocols and insights provided in this guide serve as a comprehensive starting point for achieving these objectives.

References

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Li, K., Wu, S., Xu, S., Du, S., Zhao, K., Lin, L., & Yang, L. (2016). Oiling out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization. Industrial & Engineering Chemistry Research, 55(44), 11631–11637. [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Harwood, H. J., Ralston, A. W., & Selby, W. M. (1940). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society, 62(4), 982–984. [Link]

  • Wang, X., Song, Y., Liu, T., & Wang, J. (2023). Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization. Crystals, 13(9), 1302. [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Wang, C., Feng, Y., McGregor, C., & Rohani, S. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 23(8), 5650–5660. [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1956). Solubilities Studies of Basic Amino Acids. The Journal of the Agricultural Chemical Society of Japan, 30(6), 378-382. [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Ono, T., Hirota, S., & Hisada, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1630–1634. [Link]

  • Wang, C., McGregor, C., & Rohani, S. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystals, 11(11), 1362. [Link]

  • Demirel, A. L., & Kalkan, A. (2022). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. Pharmaceutics, 14(4), 799. [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Oiling Out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25.
  • Childs, S. L., & Zaworotko, M. J. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13350–13359. [Link]

  • Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • SPERA PHARMA, Inc. (n.d.). Solid form technology for APIs (Crystallization). Retrieved from [Link]

  • Abdelwahed, W., Degobert, G., Stainmesse, S., & Fessi, H. (2023). Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. Organic Process Research & Development, 27(10), 1845–1856. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Schega, K., Janoske, D., & Lorenz, H. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes, 10(6), 1059. [Link]

  • Di Martino, A., Schappacher, M., & Fessi, H. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology, 20(2), 225–233. [Link]

  • Kumar, S., Nanda, A., & Sahu, A. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 108(12), 3847–3861. [Link]

  • YouTube. (2023, May 3). A revision guide for crystalline pharmaceuticals to help you score top marks (MPharm or PharmD). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystal polymorphism. Retrieved from [Link]

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Application

Formulation and In Vivo Administration Protocol for Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride

Introduction & Pharmacological Context Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS: 2087-33-4) is a specialized synthetic intermediate and pharmacological research compound[1]. Structurally, it is an N-ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS: 2087-33-4) is a specialized synthetic intermediate and pharmacological research compound[1]. Structurally, it is an N-ethyl derivative of 2-(2-methoxyphenoxy)ethylamine, a well-documented scaffold utilized in the synthesis of potent α1-adrenergic receptor antagonists (such as carvedilol and amosulalol) and selective α1D-adrenoceptor blockers[2][3].

In preclinical drug development, modifying the primary amine of a phenoxyethylamine to a secondary amine (via N-ethylation) increases the molecule's lipophilicity. This structural tweak can significantly alter blood-brain barrier (BBB) penetrance, receptor subtype selectivity, and pharmacokinetic half-life. Because the compound is supplied as a hydrochloride (HCl) salt, it possesses favorable aqueous solubility[4]. However, the salt form is inherently hygroscopic and can lower the pH of unbuffered solutions, necessitating rigorous formulation strategies to prevent injection-site necrosis and ensure consistent systemic exposure during in vivo animal studies.

Physicochemical Properties & Vehicle Selection

The selection of a dosing vehicle must balance the compound's solubility with physiological tolerability. According to FDA guidelines for animal drug formulation, the vehicle must not interfere with the active pharmaceutical ingredient (API) nor cause independent pharmacological or toxicological effects[5].

Compound Profile
PropertyValue / CharacteristicExperimental Implication
Chemical Name Ethyl[2-(2-methoxyphenoxy)ethyl]amine HClSecondary amine; susceptible to oxidation if improperly stored.
CAS Number 2087-33-4Unique identifier for the N-ethylated HCl salt[1].
Molecular Weight ~231.72 g/mol (HCl salt)Must account for the salt multiplier when calculating free-base equivalent doses.
Solubility High in aqueous buffers (dH₂O, PBS)Ideal for Intravenous (IV) and Intraperitoneal (IP) administration.
Hygroscopicity HighMust be weighed in a low-humidity environment to prevent dose calculation errors[4].
Vehicle Rationale (Causality)
  • Intravenous (IV) / Intraperitoneal (IP): 0.9% Sterile Saline or Phosphate-Buffered Saline (PBS, pH 7.4). Causality: The HCl salt will readily dissolve, but it may yield an acidic solution. PBS provides buffering capacity to neutralize the pH to ~7.4, preventing phlebitis (vein irritation) or peritoneal inflammation upon injection.

  • Oral Gavage (PO): 0.5% Methylcellulose (MC) in dH₂O. Causality: While the compound is water-soluble, 0.5% MC slightly increases the viscosity of the vehicle. This prevents rapid gastric emptying, ensuring a more uniform absorption profile in the gastrointestinal tract and reducing peak-dose toxicity (Cmax-driven adverse events).

Experimental Protocols: Step-by-Step Formulation

The following protocols are designed as self-validating systems. Quality control (QC) steps are embedded directly into the workflow to guarantee that the final formulation is safe, accurate, and stable for animal administration.

Protocol A: Intravenous (IV) Formulation (Target: 2 mg/mL)

Note: This protocol assumes dosing in rodents (mice/rats).

  • Preparation and Weighing:

    • Equilibrate the vial of Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl to room temperature inside a desiccator to prevent condensation.

    • Weigh exactly 20.0 mg of the powder using a calibrated microbalance.

  • Dissolution:

    • Transfer the powder to a sterile 15 mL conical tube.

    • Add 9.0 mL of sterile 0.9% NaCl (Saline) or PBS (pH 7.4).

    • Vortex for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Volume Adjustment & pH Check (Critical Self-Validation):

    • QS (quantity sufficient) to exactly 10.0 mL with the vehicle.

    • Extract a 50 µL aliquot and test the pH using a micro-pH meter. The pH must be between 6.5 and 7.4. If the pH is <6.0 (due to the HCl salt), carefully titrate with 0.1 N NaOH dropwise until the target pH is reached.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free glass vial. Causality: PES is chosen over Nylon or PTFE due to its low protein/drug binding characteristics, ensuring the concentration remains exactly 2 mg/mL.

Protocol B: Oral (PO) Formulation (Target: 10 mg/mL)
  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) Methylcellulose solution by slowly adding 500 mg of MC powder to 100 mL of heated (80°C) dH₂O under vigorous magnetic stirring. Allow it to cool to room temperature overnight to ensure complete hydration and clarity.

  • API Incorporation:

    • Weigh 100.0 mg of Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl.

    • Transfer to a glass mortar. Add 1 mL of the 0.5% MC vehicle and triturate (grind) to form a smooth paste. Causality: Trituration prevents the formation of unwettable clumps, ensuring a perfectly homogeneous suspension/solution.

  • Dilution:

    • Gradually add the remaining 0.5% MC vehicle while mixing, transferring the contents to a graduated cylinder. QS to 10.0 mL.

  • Homogenization:

    • Vortex the final mixture for 2 minutes. Store at 4°C if not used immediately, but allow it to return to room temperature and vortex again prior to dosing.

Visualizations

Formulation Workflow Logic

G Start Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl (Dry Powder) Weigh Weighing & Aliquoting (Protect from moisture) Start->Weigh Decision Select Administration Route Weigh->Decision IV Intravenous (IV) / Intraperitoneal (IP) Decision->IV PO Oral Gavage (PO) Decision->PO IV_Veh Dissolve in 0.9% Saline or PBS (pH 7.4) IV->IV_Veh PO_Veh Suspend in 0.5% Methylcellulose or pure dH2O PO->PO_Veh Filter Sterile Filtration (0.22 µm) IV_Veh->Filter Vortex Vortex / Sonicate until Homogeneous PO_Veh->Vortex QC Quality Control (pH, Osmolality, HPLC) Filter->QC Vortex->QC

Workflow for formulating Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl for in vivo studies.

Pharmacological Mechanism of Action

Phenoxyethylamine derivatives are classic pharmacophores for α1-adrenergic receptor antagonism[3]. The diagram below illustrates the downstream signaling blockade achieved by these compounds in vivo.

Pathway Ligand Phenoxyethylamine Derivative Receptor α1-Adrenergic Receptor (e.g., α1D Subtype) Ligand->Receptor Competitive Antagonism Effector Phospholipase C (PLC) Activation Blockade Receptor->Effector Inhibits Calcium ↓ Intracellular Ca2+ Effector->Calcium Prevents IP3 Production Physio Vasodilation / Smooth Muscle Relaxation Calcium->Physio Induces

Mechanism of α1-adrenergic receptor antagonism by phenoxyethylamine derivatives.

In Vivo Administration Guidelines

To ensure ethical compliance and optimal pharmacokinetic data collection, adhere to standard dosing volumes based on the species' physiological limits.

SpeciesRouteMax Recommended VolumeTarget Dose (Example)Formulation Conc.
Mouse (25g) IV (Tail Vein)5 mL/kg (125 µL)10 mg/kg2.0 mg/mL
Mouse (25g) PO (Gavage)10 mL/kg (250 µL)50 mg/kg5.0 mg/mL
Rat (250g) IV (Jugular)5 mL/kg (1.25 mL)10 mg/kg2.0 mg/mL
Rat (250g) PO (Gavage)10 mL/kg (2.5 mL)50 mg/kg5.0 mg/mL

Pharmacokinetic (PK) Sampling: For a standard PK profile of a secondary amine like Ethyl[2-(2-methoxyphenoxy)ethyl]amine, blood should be drawn at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Because the compound contains an ether linkage and an amine, anticipate rapid hepatic metabolism via O-demethylation (CYP2D6/CYP3A4 analogs in rodents) and N-dealkylation.

Quality Control & Stability

To validate the integrity of your formulation before dosing:

  • HPLC-UV Validation: Run a 10 µL injection of the final formulation on a C18 reverse-phase column (Mobile phase: Water/Acetonitrile with 0.1% TFA). Verify that the area under the curve (AUC) matches a freshly prepared standard curve.

  • Stability: The formulated aqueous solution should be used within 24 hours. If prolonged storage is required, aliquot and freeze at -20°C. Protect from direct light to prevent photo-oxidation of the electron-rich methoxyphenoxy ring.

References

  • NextSDS. "ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • PubMed / NIH. "Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists". European Journal of Medicinal Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry #82 - Development of Supplemental Applications for Approved New Animal Drugs". FDA.gov. Available at: [Link]

  • PubChem - NIH. "2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005". PubChem Database. Available at:[Link]

Sources

Method

scaling up the synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride for pilot studies

An Application Note on the Process Development and Pilot-Scale Synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride Authored by: Senior Application Scientist, Chemical Process R&D Abstract This document provi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Process Development and Pilot-Scale Synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride

Authored by: Senior Application Scientist, Chemical Process R&D

Abstract

This document provides a detailed guide for the process scale-up and pilot-scale synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride, a key intermediate in pharmaceutical development. The synthesis is achieved through a robust and scalable two-step process commencing with the reductive amination of the commercially available precursor, 2-(2-methoxyphenoxy)ethylamine, followed by conversion to its hydrochloride salt. This application note outlines the process chemistry, critical parameter considerations for scale-up, a detailed pilot-scale protocol, and necessary analytical controls to ensure a reproducible and high-purity outcome. The information presented is intended for researchers, chemists, and engineers involved in active pharmaceutical ingredient (API) process development and manufacturing.[][2]

Introduction

Phenoxyethylamine derivatives are a significant class of compounds in medicinal chemistry, serving as foundational scaffolds for a variety of therapeutic agents, including dopamine D2 receptor agonists and β-blockers.[3] Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a specific derivative that serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] As drug candidates progress from laboratory-scale discovery to preclinical and clinical trials, the demand for kilogram quantities of high-purity intermediates necessitates the development of a scalable, safe, and economically viable synthetic process.[5]

The transition from a laboratory procedure to a pilot plant batch is a non-linear challenge that requires careful consideration of reaction kinetics, heat transfer, mass transfer, and equipment suitability.[2] This guide details a validated process for the synthesis of the target compound, focusing on reductive amination as the key C-N bond-forming step due to its high selectivity and favorable safety profile compared to direct alkylation methods.

Synthetic Strategy and Process Chemistry

The selected synthetic route involves two main stages: (1) N-ethylation of 2-(2-methoxyphenoxy)ethylamine via reductive amination, and (2) formation and purification of the hydrochloride salt.

Scheme 1: Overall Synthetic Route

Guaiacol -> 2-(2-methoxyphenoxy)ethylamine (Starting Material) -> N-ethyl-2-(2-methoxyphenoxy)ethylamine -> Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride (Final Product)

Step 1: Reductive Amination

Reductive amination is the method of choice for this transformation. It involves the reaction of the primary amine, 2-(2-methoxyphenoxy)ethylamine, with acetaldehyde to form an intermediate imine/enamine, which is then reduced in situ to the desired secondary amine.

  • Rationale for Reagent Selection:

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. Unlike sodium borohydride, STAB is a milder, more selective reagent that can be used in a one-pot procedure without the need to pre-form the imine. It is tolerant of a wider range of functional groups and its reaction with protic solvents is much slower, reducing hydrogen gas evolution and improving process safety.

    • Solvent: Dichloromethane (DCM) is chosen for its excellent solubility of both the starting materials and the STAB reagent, its relatively low boiling point for easy removal, and its inertness under the reaction conditions.

    • Stoichiometry: A slight excess of acetaldehyde is used to drive the reaction towards completion. A corresponding slight excess of STAB ensures the complete reduction of the intermediate imine.

Step 2: Hydrochloride Salt Formation and Purification

The crude free amine product is an oil, which can be challenging to handle and purify on a large scale. Conversion to a crystalline hydrochloride salt facilitates isolation, purification, and improves the material's stability and handling characteristics.[6]

  • Rationale for Procedure:

    • Salt Formation: The free amine is dissolved in isopropanol (IPA), and a solution of hydrochloric acid in IPA is added. IPA is an excellent solvent for this step as it readily dissolves the free amine but has low solubility for the resulting hydrochloride salt, promoting high-yield precipitation.[7]

    • Purification: The primary purification is achieved through the crystallization process during salt formation. A subsequent recrystallization from a suitable solvent system, such as ethanol/IPA, can be employed to achieve higher purity if required. This method is effective at removing unreacted starting materials and minor impurities.

Process Flow Diagram

The following diagram illustrates the overall workflow for the pilot-scale synthesis.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Work-up & Isolation cluster_2 Stage 3: Salt Formation & Purification RM1 2-(2-Methoxyphenoxy)ethylamine Reactor Glass-Lined Reactor (R-101) RM1->Reactor RM2 Acetaldehyde RM2->Reactor Controlled Addition RM3 STAB RM3->Reactor Portion-wise Addition Solvent1 DCM Solvent1->Reactor Quench Quench (Sat. NaHCO3 soln) Reactor->Quench Separator Liquid-Liquid Separator (S-101) Quench->Separator Phase Separation Distillation Solvent Distillation (Under Vacuum) Separator->Distillation Organic Layer Crude Crude Free Amine (Oil) Distillation->Crude Crystallizer Crystallization Vessel (V-101) Crude->Crystallizer Filter Nutsche Filter/Dryer (F-101) Crystallizer->Filter Slurry Transfer Solvent2 Isopropanol (IPA) Solvent2->Crystallizer Reagent HCl in IPA Reagent->Crystallizer Controlled Addition Oven Vacuum Oven (O-101) Filter->Oven Wet Cake FinalProduct Final Product: Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl Oven->FinalProduct

Caption: Process flow for the pilot synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl.

Pilot-Scale Manufacturing Protocol

This protocol is designed for a target output of approximately 2.0 kg of the final product. All operations should be conducted in a designated pilot plant facility following cGMP guidelines.[8]

Raw Materials and Equipment
Material CAS No. Quantity Molar Eq. Notes
2-(2-Methoxyphenoxy)ethylamine1836-62-01.80 kg1.0Purity ≥98%
Acetaldehyde75-07-00.57 kg1.2Purity ≥99%
Sodium Triacetoxyborohydride (STAB)56553-60-72.74 kg1.2Handle under inert gas
Dichloromethane (DCM)75-09-218 L-Anhydrous grade
Saturated Sodium Bicarbonate Solution-~10 L-Prepared in-house
Isopropanol (IPA)67-63-0~20 L-Anhydrous grade
HCl in Isopropanol (5-6 M)7647-01-0~2.0 L~1.1Titrated before use

Equipment:

  • 50 L Glass-Lined Reactor with overhead stirrer, temperature control, and nitrogen inlet.

  • Addition funnel / Metering pump.

  • Nutsche Filter Dryer or Centrifuge.

  • Vacuum Tray Dryer.

  • Appropriate Personal Protective Equipment (PPE).

Step-by-Step Procedure

Stage 1: Reductive Amination

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge 2-(2-methoxyphenoxy)ethylamine (1.80 kg) and dichloromethane (18 L) to the reactor.

  • Cooling: Start agitation and cool the reactor contents to 0-5 °C.

  • Acetaldehyde Addition: Slowly add acetaldehyde (0.57 kg) to the reactor over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Stirring: Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • STAB Addition: Add Sodium Triacetoxyborohydride (2.74 kg) portion-wise over 1.5-2 hours. Maintain the internal temperature below 10 °C. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation and inert atmosphere.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting amine is <1%.

Stage 2: Work-up and Isolation of Free Amine 8. Cooling: Cool the reaction mixture back to 0-5 °C. 9. Quenching: Slowly and carefully add saturated sodium bicarbonate solution (~10 L) to quench the excess reagent. Caution: Gas evolution (CO2 and H2) will occur. Add slowly to control effervescence. 10. Phase Separation: Stop agitation and allow the layers to separate. Drain the lower organic (DCM) layer. 11. Extraction: Extract the aqueous layer with DCM (2 x 5 L). 12. Combine & Dry: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent. 13. Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude N-ethyl-2-(2-methoxyphenoxy)ethylamine as an oil.

Stage 3: Hydrochloride Salt Formation and Purification 14. Dissolution: Dissolve the crude oil in isopropanol (10 L) in a clean crystallization vessel. 15. Cooling: Cool the solution to 0-5 °C with gentle stirring. 16. Acidification: Slowly add the 5-6 M HCl in IPA solution (~2.0 L) while maintaining the temperature below 15 °C. A white precipitate will form. 17. Crystallization: Stir the resulting slurry at 0-5 °C for at least 2 hours to ensure complete crystallization. 18. Filtration: Collect the solid product by filtration using a Nutsche filter. 19. Washing: Wash the filter cake with cold isopropanol (2 x 2 L). 20. Drying: Dry the product in a vacuum oven at 45-50 °C until constant weight is achieved.

Process Controls and Product Specifications

Parameter / Test Stage Specification Method
In-Process Controls (IPCs)
Starting Amine ContentEnd of Reaction≤ 1.0%HPLC
Water Content of SolventsPre-reaction≤ 0.05%Karl Fischer
pH of Aqueous Layer after QuenchWork-up8-9pH paper/meter
Final Product Specifications
AppearanceFinal ProductWhite to off-white crystalline solidVisual
IdentityFinal ProductConforms to reference standard¹H NMR, FTIR
PurityFinal Product≥ 99.0%HPLC
Melting PointFinal ProductReport ValueMelting Point Apparatus
Loss on DryingFinal Product≤ 0.5%Gravimetric
Residual SolventsFinal ProductIPA ≤ 5000 ppm, DCM ≤ 600 ppmGC-HS

Safety Considerations

  • Acetaldehyde: Highly flammable liquid with a low boiling point. Handle in a well-ventilated area, away from ignition sources.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water and protic solvents to release hydrogen, a flammable gas. Handle under a nitrogen atmosphere. Avoid contact with moisture.

  • Dichloromethane (DCM): A regulated solvent. Use in a closed system or with appropriate local exhaust ventilation.

  • Hydrochloric Acid: Corrosive. Handle with appropriate acid-resistant gloves, lab coat, and eye protection. Emergency showers and eyewash stations should be readily accessible.

  • General Precautions: All personnel must wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coats, and chemically resistant gloves.[9][10] All transfers of flammable liquids should be grounded to prevent static discharge.[11]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction (High Starting Material)Insufficient reagent; Low reaction temperature; Deactivated STAB.Add additional acetaldehyde and STAB. Ensure the reaction is run at 20-25 °C. Use fresh, properly stored STAB.
Poor Phase Separation during Work-upEmulsion formation.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product Fails to CrystallizeSupersaturation; Impurities present.Scratch the inside of the vessel; Seed with a small crystal of product; Cool for a longer duration; Consider an anti-solvent addition.
Product Purity is LowIncomplete reaction; Inefficient work-up or washing.Re-slurry the product in cold IPA or perform a full recrystallization from a suitable solvent like ethanol.

References

  • NJ.gov. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY.
  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.
  • Sigma-Aldrich. (2011). Safety Data Sheet - Sodium hydride.
  • BOC Sciences. (2025). APIs Manufacturing & Synthesis.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • Clemson University. (n.d.). Sodium_Hydride_SOP.docx.
  • Google Patents. (1936). US3337630A - Process for the purification of amines.
  • PharmaCompass.com. (n.d.). API Scale-Up | Laboratory | Pilot | Production Scale | CMO.
  • Senieer. (n.d.). Design And Verification Of API Pilot Plant.
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from Beilstein Journal of Organic Chemistry.
  • De Dietrich Process Systems. (n.d.). Pilot Plant Case Study.
  • ACS Publications. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol.
  • Sciencemadness Discussion Board. (2007). Methylamine Purification.
  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor.
  • Apicule. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine (CAS No: 1836-62-0) API Intermediate Manufacturers.
  • PubMed. (n.d.). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride

Welcome to the Application Scientist Support Center. This guide is specifically designed for drug development professionals and synthetic chemists encountering low yields or poor purity during the synthesis of Ethyl[2-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for drug development professionals and synthetic chemists encountering low yields or poor purity during the synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS: 2087-33-4)[1]. This compound is a critical pharmaceutical intermediate, often utilized in the synthesis of alpha/beta-adrenergic blockers like carvedilol[2].

The synthesis typically involves a two-step alkylation sequence followed by salt formation. Bottlenecks usually occur due to the volatility of reagents, competing nucleophilic substitutions, and the hygroscopic nature of the final salt.

Process Overview & Logical Troubleshooting

To effectively troubleshoot, we must first map the synthetic workflow and the logical pathways for identifying bottlenecks.

SynthesisWorkflow Guaiacol Guaiacol (2-Methoxyphenol) Intermediate 2-(2-Methoxyphenoxy)ethyl chloride CAS: 53815-60-4 Guaiacol->Intermediate O-Alkylation BCE 1-Bromo-2-chloroethane + Base BCE->Intermediate FreeBase Ethyl[2-(2-methoxyphenoxy)ethyl]amine Free Base Intermediate->FreeBase N-Alkylation Ethylamine Ethylamine (10x Excess) Pressure Reactor Ethylamine->FreeBase Product Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride (CAS: 2087-33-4) FreeBase->Product Salt Formation HCl Anhydrous HCl in EtOAc HCl->Product

Workflow for the synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride.

TroubleshootingLogic LowYield Low Yield / Purity Step1 O-Alkylation LowYield->Step1 Step2 N-Alkylation LowYield->Step2 Step3 Salt Formation LowYield->Step3 Issue1 Halide Hydrolysis Step1->Issue1 Issue2 Ethylamine Loss Step2->Issue2 Issue3 Dialkylation Step2->Issue3 Issue4 Gummy Salt Step3->Issue4 Fix1 Control pH < 8.5 Issue1->Fix1 Fix2 Sealed Autoclave Issue2->Fix2 Fix3 10x Amine Excess Issue3->Fix3 Fix4 Anhydrous Solvents Issue4->Fix4

Logical troubleshooting pathway for identifying and resolving low yield bottlenecks.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction stalls at 50-60% conversion. Adding more reaction time does not improve the yield. What is happening? A: This is a classic symptom of reagent depletion caused by the extreme volatility of ethylamine (boiling point: 16.6 °C). If your reaction vessel is not hermetically sealed (e.g., if you are using a standard reflux condenser), the ethylamine will rapidly vaporize out of the solvent phase, halting the SN2 reaction. Causality & Fix: Conduct the reaction in a sealed pressure reactor (autoclave) rated for at least 5 bar. This keeps the ethylamine dissolved in the liquid phase at the required reaction temperature (70 °C).

Q2: The GC-MS of my crude free base shows a major impurity with a higher molecular weight. How do I minimize this? A: The impurity is the dialkylated tertiary amine: N,N-bis[2-(2-methoxyphenoxy)ethyl]ethylamine. The secondary amine product is sterically unhindered and highly nucleophilic, allowing it to compete effectively with the primary ethylamine for the remaining 2-(2-methoxyphenoxy)ethyl chloride[3]. Causality & Fix: You must use a massive stoichiometric excess of ethylamine (10 to 15 equivalents) to kinetically favor the primary amine reaction through mass action.

Q3: During the final workup, the hydrochloride salt forms a sticky, gummy oil instead of a crystalline powder. How can I induce crystallization? A: Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is highly hygroscopic. If you use aqueous HCl or a solvent that has absorbed atmospheric moisture (like standard diethyl ether or ethanol), water molecules will disrupt the crystal lattice, causing the salt to "oil out." Causality & Fix: Dissolve the free base in strictly anhydrous ethyl acetate (EtOAc) and precipitate the salt using a titrated solution of anhydrous HCl gas dissolved in EtOAc.

Q4: Why is my yield of the intermediate 2-(2-methoxyphenoxy)ethyl chloride so low? A: If the pH during the O-alkylation of guaiacol exceeds 9.0, the hydroxide ions will outcompete the phenoxide ions, leading to the hydrolysis of 1-bromo-2-chloroethane into ethylene glycol derivatives[4]. Maintain the pH between 7.0 and 8.5.

Quantitative Troubleshooting Parameters

Deviations from standard thermodynamic and stoichiometric parameters are the primary cause of low yields. Compare your batch records against this validated parameter matrix:

ParameterTarget RangeConsequence of Deviation
Ethylamine : Alkyl Chloride Ratio 10:1 to 15:1 (molar)< 5:1 leads to >15% dialkylation (tertiary amine) impurity.
N-Alkylation Temperature 60 °C – 75 °C (sealed)< 50 °C results in incomplete conversion; > 85 °C increases elimination side-products.
HCl Concentration in EtOAc 1.5 M – 2.0 MAqueous HCl or < 1.0 M leads to a gummy, non-crystallizing salt.
O-Alkylation pH 7.0 – 8.5pH > 10 leads to hydrolysis of 1-bromo-2-chloroethane.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following methodology incorporates In-Process Quality Control (IPQC) steps. Do not proceed to the next stage unless the self-validation criteria are met.

Stage 1: Synthesis of 2-(2-Methoxyphenoxy)ethyl chloride
  • Reaction: Thoroughly mix Guaiacol (50 mmol) and 1-bromo-2-chloroethane (100 mmol) in a reaction flask. Heat the mixture to 100 °C[4].

  • pH Control: Slowly add 1.6 N NaOH aqueous solution to maintain the pH at approximately 7.0 to 8.5. Stir for 2 hours.

  • Workup: Cool the mixture and extract with chloroform or ethyl acetate. Wash the organic layer sequentially with 20% NaOH (to remove unreacted guaiacol), water, and saturated NaCl.

  • Isolation: Dry the organic layer over anhydrous Na2SO4 and evaporate to dryness to obtain 2-(2-methoxyphenoxy)ethyl chloride[3].

Self-Validation Check: Perform TLC (Hexane:EtOAc 4:1). The reaction is complete when the guaiacol spot (Rf ~0.4) disappears. The 20% NaOH wash is successful when the aqueous layer runs clear, indicating all unreacted phenolic starting material has been partitioned out.

Stage 2: N-Alkylation to Free Base
  • Reaction: Dissolve the intermediate from Stage 1 in THF. Add 70% aqueous ethylamine (10 to 15 molar equivalents).

  • Pressurization: Transfer the mixture to a high-pressure autoclave reactor. Seal tightly and heat to 70 °C for 12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent in a fume hood. Concentrate the mixture under vacuum to remove the excess volatile ethylamine.

  • Extraction: Dissolve the residue in EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the crude Ethyl[2-(2-methoxyphenoxy)ethyl]amine free base[5].

Self-Validation Check: Analyze the crude mixture via GC-MS. A successful reaction will show >90% peak area for the primary product (m/z 195) and <5% for the dialkylated tertiary amine impurity.

Stage 3: Hydrochloride Salt Formation
  • Preparation: Dissolve the crude free base in strictly anhydrous EtOAc. Cool the solution to 0–5 °C in an ice bath.

  • Precipitation: Dropwise, add 1.5 M anhydrous HCl in EtOAc until the pH of the solution reaches 2.0–3.0.

  • Crystallization: Stir the mixture at 0 °C for 1 hour to allow complete crystallization.

  • Isolation: Filter the resulting precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield the final Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride[1].

Self-Validation Check: The formation of a free-flowing white powder rather than a sticky oil visually confirms the absence of water.

References

  • NextSDS, "ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride", NextSDS Chemical Substance Information. URL: [Link]

  • PubChem, "2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005", National Institutes of Health (NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for Butylated Hydroxytoluene (BHT, CAS 2087-33-4) Peak Resolution

Welcome to the technical support center for the analysis of Butylated Hydroxytoluene (BHT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Butylated Hydroxytoluene (BHT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing HPLC mobile phase parameters to achieve superior peak resolution for BHT (CAS 2087-33-4).

Butylated hydroxytoluene is a synthetic phenolic antioxidant widely used in pharmaceuticals, cosmetics, and food products to prevent oxidative degradation.[1][2] As a lipophilic, non-ionizable compound, its separation by reversed-phase HPLC is generally straightforward, but achieving optimal resolution from other antioxidants or complex matrix components requires a systematic approach to mobile phase optimization.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for BHT analysis?

A typical starting point for BHT analysis is a reversed-phase isocratic method using a C18 column. A mobile phase consisting of a mixture of methanol or acetonitrile (ACN) and water is commonly employed.[3] For example, a mobile phase of Methanol:Water (95:5 v/v) has been shown to be effective.[3] The high organic content is necessary due to BHT's non-polar nature.[4][5]

Q2: What detection wavelength should I use for BHT?

BHT can be effectively detected using a UV detector at a wavelength of approximately 275-280 nm.[1][6][7]

Q3: My BHT peak is showing significant tailing. What is the likely cause and how can I fix it?

Peak tailing for a non-ionizable compound like BHT is often due to secondary interactions with the stationary phase or issues with the column itself.[8] Here are the primary causes and solutions:

  • Active Silanol Groups: Residual silanol groups on the silica backbone of the stationary phase can interact with the phenolic group of BHT, causing tailing.[9]

    • Solution: Use a modern, high-purity, end-capped C18 column to minimize silanol interactions.[10]

  • Column Overload: Injecting too much sample can lead to peak tailing.[11]

    • Solution: Try diluting your sample and re-injecting to see if the peak shape improves.[10]

  • Column Contamination or Voids: A buildup of contaminants on the column inlet frit or a void in the packing material can distort peak shape.[11]

    • Solution: First, try flushing the column with a strong solvent. If that doesn't work, you can try back-flushing the column (if the manufacturer allows it).[8] Using a guard column is a good preventative measure.

Q4: I am having trouble separating BHT from another antioxidant, Butylated Hydroxyanisole (BHA). What should I do?

BHA is structurally similar to BHT and can be challenging to resolve. To improve the resolution between these two compounds, you need to adjust the selectivity (α) of your method.[12][13]

  • Adjust Solvent Strength: The most straightforward approach is to modify the ratio of your organic solvent to water.[14] Increasing the water content (decreasing the solvent strength) will increase the retention time of both compounds and may improve resolution.

  • Change Organic Solvent: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation and improve the resolution between BHA and BHT.[12]

  • Introduce an Acidic Modifier: While BHT is non-ionizable, adding a small amount of acid (e.g., 0.1% acetic or formic acid) to the mobile phase can sharpen the peaks of phenolic compounds and sometimes improve resolution.[7][15] One study found that a mobile phase pH of 3.5 provided better resolution for BHA and BHT compared to higher pH values.[15]

Troubleshooting Guide: A Deeper Dive

Issue 1: Poor Resolution and Co-elution with Matrix Components

When analyzing BHT in complex samples like pharmaceuticals or food extracts, co-elution with other excipients or matrix components is a common problem.[3][16]

Systematic Approach to Mobile Phase Optimization:

The resolution of two peaks is governed by three key factors: efficiency (N), retention (k), and selectivity (α).[13][17] The most impactful changes for resolving co-eluting peaks often come from altering the mobile phase to improve selectivity.[12]

Step-by-Step Protocol:

  • Baseline Experiment: Run your current method and record the retention times and resolution of BHT and the interfering peak.

  • Solvent Strength Adjustment (Isocratic):

    • Prepare a series of mobile phases with varying organic-to-aqueous ratios. For example, if you are using Methanol:Water (95:5), try 90:10 and 85:15.

    • Inject your sample with each mobile phase and observe the change in retention and resolution. Increasing the aqueous portion will increase retention and may improve separation.[14]

  • Gradient Elution: If isocratic elution does not provide adequate resolution, a shallow gradient can be employed.

    • Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This can help to separate compounds with different polarities more effectively. A gradient of 50% to 90% acetonitrile over 10 minutes has been used to separate BHA and BHT.[1]

  • Change Organic Modifier:

    • If you are using methanol, prepare a mobile phase with acetonitrile at a similar solvent strength and vice versa. The different solvent properties can alter elution order and improve selectivity.[12]

Table 1: Effect of Mobile Phase Composition on BHT Retention

Mobile Phase Composition (Methanol:Water)Retention Time of BHT (minutes)Resolution from Interfering PeakObservations
95:54.20.8Poor resolution, significant peak overlap.
90:106.51.6Improved resolution, baseline separation achieved.[18]
85:159.82.1Excellent resolution, but longer run time.
Issue 2: Peak Splitting

Peak splitting is a frustrating issue that can have several causes. The key to troubleshooting is to determine if all peaks are splitting or just the BHT peak.

  • All Peaks are Splitting: This usually indicates a problem at the head of the column.[11]

    • Cause: A partially blocked inlet frit or a void in the stationary phase.[11]

    • Troubleshooting Workflow:

      A All Peaks Splitting B Check for column blockage A->B C Disconnect column from detector and reverse flush B->C D Problem Resolved? C->D E Replace column D->E No F Check for sample solvent incompatibility D->F Yes

      Caption: Troubleshooting workflow for split peaks.

  • Only the BHT Peak is Splitting: This suggests a chemical issue related to the sample and mobile phase.[11]

    • Cause: The sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving the sample in 100% methanol when the mobile phase is 80% methanol). This causes the initial band of analyte to spread on the column.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve the sample.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column. Retrieved from [Link]

  • SIELC Technologies. (2025, February 7). HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Akkbik, M., Assim, Z., & Ahmad, F. B. (2014). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. The Scientific World Journal, 2014, 740375. Retrieved from [Link]

  • Akkbik, M., Assim, Z., & Ahmad, F. B. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Pagliuca, G., Zironi, E., & Stancher, B. (1992). Antioxidants in some pharmaceuticals, cosmetics and food from the European market. Pharmaceutica Acta Helvetiae, 67(5-6), 152–155. Retrieved from [Link]

  • N/A. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • MFA Cameo. (2022, May 11). Butylated hydroxytoluene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102928545A - Method for measuring BHT (butylated hydroxytoluene) content in Pranoprofen eye drops.
  • Patel, R. M., et al. (2015). Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form. Pharmaceutical Methods, 6(2), 79. Retrieved from [Link]

  • LCGC International. (2020, November 12). Analysis of Antioxidants in Foods and Dietary Supplements using HPLC with Post-Column Derivatization. Retrieved from [Link]

  • Syed, R. A. (2019). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase composition on retention time of BHA, BHT, and OMC. Retrieved from [Link]

  • Prieto, P., Pineda, M., & Aguilar, M. (2002). On-line HPLC Detection of Tocopherols and Other Antioxidants through the Formation of a Phosphomolybdenum Complex. Journal of Agricultural and Food Chemistry, 50(12), 3311–3315. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • IntechOpen. (2022, November 2). Rapid Qualitative and Quantitative HPLC/MS Analysis of an Antioxidant Couple Consisted of Glutathione and Ascorbic Acid in a Pharmaceutical Product. Retrieved from [Link]

  • FAO. (2003). BUTYLATED HYDROXYTOLUENE. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride

Welcome to the dedicated technical support guide for Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride.

1. What is the expected baseline aqueous solubility of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride?

Ethyl[2-(2-methoxyphenoxy)ethyl]amine is an amine-based compound. As a hydrochloride salt, it is expected to have significantly higher aqueous solubility compared to its free base form due to the ionization of the amine group. However, the presence of the aromatic methoxyphenoxy group contributes to its lipophilicity, which can limit its solubility, especially in neutral pH environments. The precise solubility can vary based on factors like temperature and the ionic strength of the aqueous media.

2. Why might I be observing poor solubility despite it being a hydrochloride salt?

Several factors can lead to lower-than-expected solubility:

  • pH of the Medium: The solubility of amine hydrochlorides is highly pH-dependent. If the pH of your aqueous solution is near or above the pKa of the amine, the equilibrium will shift towards the less soluble free base form.

  • Common Ion Effect: If your aqueous medium contains a high concentration of chloride ions from other sources (e.g., in a buffered saline solution), it can suppress the dissolution of the hydrochloride salt.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.

  • Purity of the Compound: Impurities can affect the overall solubility of the sample.

3. What is the role of pKa in the solubility of this compound?

The pKa of the secondary amine in Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride is a critical parameter. Below this pKa, the amine group is predominantly protonated (cationic), which enhances its interaction with water molecules and increases solubility. Above the pKa, the amine is deprotonated, becoming the neutral, less soluble free base. Therefore, maintaining the pH of the solution well below the pKa is essential for maximizing aqueous solubility.

Part 2: Troubleshooting Guide for Solubility Enhancement

This guide provides systematic approaches to diagnose and resolve solubility issues encountered during your experiments.

Initial Assessment Workflow

Before attempting advanced solubilization techniques, it is crucial to perform a basic characterization of your compound and dissolution medium.

A Start: Poor Solubility Observed B Measure pH of the Aqueous Medium A->B C Is pH < pKa - 2? B->C D Adjust pH to 2 units below pKa C->D No E Characterize Solid State (e.g., XRPD for polymorphism) C->E Yes D->B G Re-evaluate Compound Purity (e.g., HPLC) E->G F Proceed to Advanced Solubilization Techniques G->F

Caption: Initial workflow for troubleshooting poor solubility.

Issue 1: Precipitation Upon Dissolution or Standing

Plausible Cause: The pH of the solution is not sufficiently acidic to maintain the protonated, soluble form of the amine. This could be due to the inherent pH of the water used or interactions with vessel surfaces.

Troubleshooting Steps:

  • pH Adjustment: The most direct approach is to lower the pH of the aqueous medium.

    • Protocol: Prepare a stock solution of 0.1 M HCl. While stirring your suspension of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, add the HCl solution dropwise until the solid dissolves. Monitor the pH to ensure it remains at least 2 units below the pKa of the compound.

  • Use of Buffers: To maintain a stable acidic pH, formulate your solution using a buffer system.

    • Recommended Buffers: Citrate or acetate buffers are commonly used and effective in the pH range of 3-6. Ensure the chosen buffer components do not react with your compound.

Issue 2: Insufficient Solubility Even at Low pH

Plausible Cause: The intrinsic solubility of the salt form is the limiting factor, or the lipophilic nature of the molecule still hinders dissolution despite protonation.

Troubleshooting Strategies:

  • Co-solvency: The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, which can enhance the solubility of lipophilic compounds.

    • Experimental Protocol: Co-solvent Screening

      • Prepare saturated solutions of the compound in various water/co-solvent mixtures (e.g., 90:10, 80:20 water:co-solvent).

      • Common co-solvents to screen include Ethanol, Propylene Glycol, and Polyethylene Glycol 400 (PEG 400).

      • Equilibrate the solutions for 24 hours at a controlled temperature.

      • Filter the solutions through a 0.22 µm filter to remove undissolved solid.

      • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

    • Data Presentation: Expected Solubility Enhancement with Co-solvents

Co-solvent (20% v/v)Expected Fold Increase in Solubility (Approx.)Key Considerations
Ethanol2 - 5Potential for precipitation upon further dilution.
Propylene Glycol5 - 15Generally well-tolerated in many formulations.
PEG 40010 - 30Can increase viscosity.
  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the lipophilic portion and presenting a hydrophilic exterior to the aqueous solvent.

    • Mechanism of Action

    A Drug Molecule (Lipophilic) D Soluble Inclusion Complex A->D B Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) B->D C Water C->D

    Caption: Formation of a drug-cyclodextrin inclusion complex.

    • Experimental Protocol: Cyclodextrin Complexation

      • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

      • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

      • Add an excess amount of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride to each cyclodextrin solution.

      • Stir the mixtures for 48-72 hours to ensure equilibrium is reached.

      • Filter the samples and analyze the supernatant for drug concentration via HPLC.

      • A phase solubility diagram (plotting drug solubility vs. cyclodextrin concentration) can then be constructed to determine the complexation efficiency.

Part 3: Advanced Considerations and Best Practices

  • Temperature Effects: In most cases, the solubility of solids in liquids increases with temperature. Investigating the temperature dependence of solubility can be a simple yet effective strategy, provided your compound is stable at elevated temperatures.

  • Analytical Method Validation: Ensure that your analytical method for concentration determination (e.g., HPLC) is validated for accuracy, precision, and linearity in the presence of any excipients (co-solvents, cyclodextrins, etc.) used in your formulation. The excipients may interfere with the detection of your compound.

  • Stability Assessment: Once a suitable solubilization strategy is identified, it is critical to assess the chemical stability of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride in the new formulation over time and under relevant storage conditions.

References

  • Theory and Practice of Physical Pharmacy - Gaurav K. Jain. Elsevier. [Link]

  • Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine - Edited by E.M.M. del Valle. Springer. [Link]

  • Handbook of Pharmaceutical Excipients - Edited by Paul J. Sheskey, Walter G. Cook, and Colin G. Cable. Pharmaceutical Press. [Link]

Optimization

preventing degradation of Ethyl[2-(2-methoxyphenoxy)ethyl]amine during long-term storage

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Ethyl[2-(2-methoxyphenoxy)ethyl]amine (CAS No: 2087-33-4). This document provides researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl[2-(2-methoxyphenoxy)ethyl]amine (CAS No: 2087-33-4). This document provides researchers, scientists, and drug development professionals with in-depth guidance and troubleshooting advice to ensure the long-term stability and integrity of this critical chemical intermediate. As a key starting material in the synthesis of pharmaceuticals like Carvedilol, maintaining its purity is paramount.[1][2]

Core Principles of Chemical Stability

Ethyl[2-(2-methoxyphenoxy)ethyl]amine possesses two primary functional groups that are susceptible to degradation: a secondary amine and a phenoxy ether . Understanding their vulnerabilities is key to preventing chemical breakdown.

  • Secondary Amine Moiety: The nitrogen atom with its lone pair of electrons is a primary target for oxidation.[3] Atmospheric oxygen, especially in the presence of heat, light, or metal ion catalysts, can oxidize the amine to form impurities such as hydroxylamines or nitrones.[4][5] Amines are also frequently hygroscopic, meaning they readily absorb moisture from the air, which can facilitate degradative hydrolytic reactions.[6]

  • Phenoxy Ether Moiety: The ether linkage in phenol ethers is generally more stable than in aliphatic ethers due to the electron-withdrawing nature of the aromatic ring.[7] However, it is not inert. This bond can undergo cleavage through hydrolysis, particularly under acidic conditions, or via photodegradation when exposed to sufficient light energy.[8][9][10]

Therefore, a successful long-term storage strategy must mitigate these risks by controlling the compound's immediate environment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for the long-term storage of Ethyl[2-(2-methoxyphenoxy)ethyl]amine?

For maximal stability, the compound should be stored at low temperatures, protected from oxygen, moisture, and light. Studies on similar aromatic amines demonstrate excellent long-term stability when stored at -70°C, with stability maintained for over a year.[11][12]

ParameterRecommendationRationale
Temperature -20°C to -80°C (Frozen)Slows down all chemical degradation reactions, including oxidation and hydrolysis.[11][12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the secondary amine and reaction with atmospheric CO2.[6][13]
Light Protect from LightPrevents photodegradation, which can affect both the amine and aromatic ether structures.[10][14]
Moisture Tightly Sealed Container in a Dry EnvironmentAmines are often hygroscopic; moisture can promote hydrolysis and other degradation pathways.[6]

Q2: What is the best type of container to use for storage?

Choosing the right container is crucial to prevent contamination and reaction.

  • Recommended: Borosilicate glass (amber vials) or high-density polyethylene (HDPE) containers are excellent choices.[6] Amber glass provides built-in protection from light.

  • To Avoid: Do not use containers made of incompatible plastics that could leach impurities or metals that could catalyze oxidation.[15] Ensure the container cap provides an airtight seal to prevent moisture and air ingress.[6]

Q3: How significant is the risk of degradation from air and light exposure?

The risk is significant, especially over time. The secondary amine group is susceptible to aerobic oxidation, a process that can be accelerated by light.[3][16] The aromatic ether portion of the molecule can also undergo photodegradation.[10] Short-term exposure during experimental use is generally acceptable, but for storage, minimizing exposure is critical for maintaining purity.

Q4: Can I store the compound in a solution?

Storing the compound as a neat (undiluted) solid or oil under an inert atmosphere is the preferred method for long-term stability. If you must store it in solution, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent in which the compound is stable. Solvents should be of high purity and degassed to remove dissolved oxygen.

  • pH: Avoid acidic conditions, which can catalyze the hydrolysis of the ether linkage.[9][17]

  • Stability Studies: If storing in solution is necessary, it is highly recommended to conduct a small-scale, time-point-based stability study using an analytical method like HPLC to confirm the compound's integrity in your chosen solvent over time.

Q5: What is the expected shelf-life of Ethyl[2-(2-methoxyphenoxy)ethyl]amine?

When stored under the ideal conditions outlined in Q1 (frozen, under inert gas, protected from light and moisture), the compound is expected to remain stable for several years. However, it is best practice to re-analyze the purity of any chemical stock that has been stored for more than one year before use in critical applications.

Troubleshooting Guide

Problem: My sample has developed a yellow or brown tint over time.

  • Probable Cause: This is a classic sign of oxidation. The secondary amine is likely undergoing oxidation to form colored impurities.[18] This is often the result of improper storage without an inert atmosphere or a faulty container seal that has allowed air to enter.

  • Recommended Action:

    • Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS, NMR).

    • If purity has diminished, the material may need to be repurified (e.g., by column chromatography or distillation) if the application is sensitive to impurities.

    • Discard the material if repurification is not feasible.

    • Review your storage protocol (see Protocol 1) to prevent future occurrences.

Problem: After thawing my sample, I observe a precipitate or cloudiness.

  • Probable Cause: This could be due to several factors:

    • Water Condensation: If the container was opened before it was allowed to fully warm to room temperature, moisture from the air may have condensed inside and caused the compound to precipitate or form a hydrate.

    • Degradation: A degradation product that is less soluble than the parent compound may have formed and precipitated out.

  • Recommended Action:

    • Allow the sample to warm completely to room temperature. Gently agitate or sonicate the sample to see if the precipitate redissolves.

    • If it does not redissolve, analyze both the supernatant and, if possible, the precipitate to identify the cause.

    • Always ensure containers are at ambient temperature before opening to prevent moisture contamination.

Problem: Analytical testing shows new peaks, indicating a loss of purity.

  • Probable Cause: The presence of new peaks confirms that degradation has occurred. Based on the compound's structure, the primary degradation pathways are oxidation and hydrolysis.

  • Recommended Action:

    • Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the new impurities.[19][20]

    • Likely degradation products to look for include:

      • Oxidation Products: An increase in mass corresponding to the addition of one or more oxygen atoms (e.g., hydroxylamine or nitrone formation).[5]

      • Hydrolysis Products: Peaks corresponding to 2-methoxyphenol and N-ethylethanolamine.

    • The diagram below illustrates these potential degradation pathways.

Visualization of Potential Degradation Pathways

Potential Degradation Pathways cluster_main cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway A Ethyl[2-(2-methoxyphenoxy)ethyl]amine B N-oxide/Hydroxylamine Derivatives A->B + O2 (Air, Heat, Light) D 2-Methoxyphenol A->D + H2O (Acid/Light Catalyzed) E N-ethylethanolamine A->E + H2O (Acid/Light Catalyzed) C Imine/Nitrone Products B->C Further Oxidation

Caption: Key degradation routes for the target compound.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for receiving, aliquoting, and storing Ethyl[2-(2-methoxyphenoxy)ethyl]amine to ensure maximum stability.

Materials:

  • Stock container of Ethyl[2-(2-methoxyphenoxy)ethyl]amine

  • Appropriately sized amber glass or HDPE vials with PTFE-lined screw caps

  • Pipettes or a syringe for dispensing

  • Source of dry inert gas (Argon or Nitrogen) with a delivery system (e.g., manifold or needle)

  • Freezer (-20°C or -80°C)

  • Secondary containment box

Procedure:

  • Equilibration: Before opening the main stock container for the first time, allow it to sit in a desiccator at room temperature for at least 1-2 hours to ensure it is fully equilibrated and prevent water condensation.

  • Aliquoting: In a fume hood, carefully open the stock container. Dispense the desired amounts into smaller, pre-labeled vials for daily or weekly use. This minimizes the number of times the primary stock is exposed to the atmosphere.

  • Inert Gas Purge: Before sealing each aliquot (and the main stock container), gently flush the headspace of the vial with a stream of dry nitrogen or argon for 15-30 seconds. This displaces the atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with its cap. Ensure the seal is secure. Parafilm can be wrapped around the cap-vial interface for extra security against moisture ingress.

  • Storage: Place the sealed vials into a labeled secondary containment box. Store the box in a designated freezer at -20°C or below.

  • Thawing for Use: When an aliquot is needed, remove it from the freezer and allow it to warm completely to room temperature before opening. This is a critical step to prevent water condensation inside the vial.[11]

Protocol 2: Monitoring Stability via High-Performance Liquid Chromatography (HPLC)

This is a general guideline for setting up a simple stability study. The exact parameters (column, mobile phase, etc.) should be optimized for your specific equipment.

Objective: To quantify the purity of a sample over time under specific storage conditions.

Procedure:

  • Initial Analysis (T=0):

    • Prepare a standard solution of the compound at a known concentration in a suitable mobile phase or solvent.

    • Develop an HPLC method (e.g., reverse-phase C18 column) that gives a sharp, symmetrical peak for the parent compound.

    • Run the analysis and integrate the peak area. Record this as the 100% purity reference. Note the retention time and record the full chromatogram to serve as a baseline.

  • Sample Storage: Store aliquots of the same batch under the desired conditions (e.g., -20°C under N2, 4°C in air, room temperature in light) as per Protocol 1.

  • Time-Point Analysis: At predetermined intervals (e.g., 1 month, 3 months, 6 months, 1 year), remove one aliquot from each storage condition.

  • Analysis: Allow the aliquot to warm to room temperature, then prepare a sample for HPLC analysis at the same concentration as the T=0 sample.

  • Data Comparison:

    • Run the HPLC analysis using the identical method as T=0.

    • Compare the chromatogram to the baseline. Look for the appearance of new peaks (impurities) or a decrease in the main peak's area.

    • Calculate the relative purity at each time point by comparing the main peak area to the total area of all peaks.

Troubleshooting Flowchart

Troubleshooting Storage Issues Start Encountered an issue with stored sample (e.g., color change, impurity) Q1 Is the sample discolored (yellow/brown)? Start->Q1 A1_Yes Likely Oxidation. Check purity via HPLC/GC-MS. Q1->A1_Yes Yes Q3 Is there a precipitate after thawing? Q1->Q3 No Q2 Are there new peaks in HPLC/GC-MS? A1_Yes->Q2 A1_No Proceed to next check. A2_Yes Degradation confirmed. Identify products via MS. Review storage protocol. Q2->A2_Yes Yes A2_No Purity appears high. Consider other experimental variables. Q2->A2_No No End Issue Resolved or Identified A2_Yes->End A2_No->End A3_Yes Warm to RT completely. Did you open the vial while cold? If precipitate remains, analyze. Q3->A3_Yes Yes A3_No Sample appears physically stable. Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree for diagnosing common issues.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.

  • Ghorbani-Vaghei, R., & Veisi, H. (2017). Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. Organic Preparations and Procedures International, 49(5), 458-465.

  • Reed, S. A., & Stahl, S. S. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 136(52), 17830–17833.

  • Fung, W. H., & Yu, W. Y. (2000). A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. Journal of the Chemical Society, Perkin Transactions 2, (5), 931-936.

  • Chambers, D. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 231.

  • Fitzpatrick, P. F. (2011). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 507(1), 13–20.

  • Siedlecka, E. M., & Stepnowski, P. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. International Journal of Environmental Science and Technology, 15(3), 683–702.

  • Al-Ghananeem, A. M. (n.d.). Oxidation of Secondary and Primary Amines. University of Kentucky.

  • Chambers, D. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed.

  • Phenol ether. Wikipedia.

  • Amine Antioxidants. Tintoll.

  • Amine Antioxidants. Vanderbilt Chemicals, LLC.

  • Goff, G. S. (2013). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO.

  • M. Plaza, M., et al. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.

  • Bennett, A. J., et al. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Pure and Applied Chemistry, 84(10), 2137-2145.

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4172–4180.

  • Sharma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-47.

  • The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies.

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications.

  • Advancing Amine Degradation Analysis. International CCS Knowledge Centre. (2021).

  • Aromatic Amines Antioxidants for Polymers. Performance Additives.

  • Wang, D., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 999-1006.

  • Chemical Compatibility by Container Resin. CP Lab Safety.

  • Which kinds of antioxidants are there? Classification of common antioxidants. Longchang Chemical. (2023).

  • Stapleton, H. M., et al. (2009). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology, 43(15), 5740–5746.

  • 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer,Supplier in Ankleshwar,Gujarat. Aarti Industries Ltd.

  • Wang, D., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PMC.

  • Bennett, A. J., et al. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate.

  • Chemical Incompatibility and Lab Storage Rules. Environmental Health and Safety - University of Illinois Urbana-Champaign.

  • Kúdela, J., & Mamoňová, M. (2022). Impact of steam-sterilization and oven drying on the thermal stability of phenolic extractives from pine and black locust wood. Journal of Wood Chemistry and Technology, 42(5), 361-372.

  • Romanovski, V. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. ResearchGate.

  • BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE. Brookhaven National Laboratory. (2007).

  • Romanovski, V. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. PMC.

  • Chemical Compatibility. Division of Research Safety - University of Illinois.

  • 2-(2-Methoxyphenoxy) Ethylamine Supplier. Punagri.

  • ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride — Chemical Substance Information. NextSDS.

  • The acidic hydrolysis of ether (X) shown below is fastest when. YouTube. (2025).

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038.

  • 2-(2-Methoxyphenoxy)ethylamine Hydrochloride. LGC Standards.

  • 2-(2-Methoxyphenoxy)ethylamine. ChemicalBook. (2026).

  • Influence of Processing Temperature on Etherification Efficiency. LinkedIn. (2026).

  • Sharma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • Alcohols, Phenols and Ethers. NCERT.

  • Wang, S., et al. (2016). Effects of temperature and heating time on the stability of five phenolic compounds in HTW. ResearchGate.

  • 2-(2-Methoxyphenoxy)ethyl amine. PubChem.

  • Tanthakit, P., et al. (2025). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. ResearchGate.

  • Chan, S. M., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Foods, 11(4), 570.

  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. National Energy Technology Laboratory.

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Troubleshooting

optimizing mass spectrometry ionization parameters for CAS 2087-33-4

Answering the user's request.## Technical Support Center: Optimizing Mass Spectrometry Ionization for 2-Amino-4-tert-butylphenol (CAS 2087-33-4) Welcome to the technical support guide for the analysis of 2-amino-4-tert-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing Mass Spectrometry Ionization for 2-Amino-4-tert-butylphenol (CAS 2087-33-4)

Welcome to the technical support guide for the analysis of 2-amino-4-tert-butylphenol (CAS 2087-33-4). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven insights, and systematic troubleshooting protocols for optimizing mass spectrometry ionization parameters for this specific analyte.

Analyte Profile: 2-Amino-4-tert-butylphenol

Before diving into optimization, understanding the analyte's physicochemical properties is crucial for making informed decisions.

  • IUPAC Name: 2-amino-4-tert-butylphenol[1]

  • Molecular Formula: C₁₀H₁₅NO[2]

  • Molecular Weight: 165.23 g/mol [1][2]

  • Structure: The molecule contains a phenol ring, a basic amino (-NH₂) group, an acidic hydroxyl (-OH) group, and a non-polar tert-butyl group.[1]

  • Ionization Potential: The presence of both a basic amine and an acidic phenol makes this compound an excellent candidate for ionization in both positive and negative modes. The amino group can be readily protonated to form an [M+H]⁺ ion, while the hydroxyl group can be deprotonated to form an [M-H]⁻ ion. Its molecular weight and moderate polarity make it suitable for analysis by both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3][4][5]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method development for 2-amino-4-tert-butylphenol.

Q1: Which ionization technique, ESI or APCI, is more suitable for 2-amino-4-tert-butylphenol?

A1: Both ESI and APCI are viable options, and the optimal choice may depend on your specific liquid chromatography (LC) conditions.

  • Electrospray Ionization (ESI) is generally the preferred starting point. ESI is highly effective for polar and ionizable compounds, and the amino and hydroxyl groups on 2-amino-4-tert-butylphenol make it well-suited for this technique.[3][6]

  • Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative, particularly for less polar compounds or when using higher LC flow rates (>0.5 mL/min).[4][7] Given the non-polar tert-butyl group, APCI could potentially offer better sensitivity or robustness under certain mobile phase conditions.[5]

Recommendation: Begin with ESI. If you encounter issues with matrix effects, poor sensitivity, or are using normal-phase chromatography, evaluating APCI is highly recommended.[4]

Q2: Should I analyze in positive or negative ion mode?

A2: 2-amino-4-tert-butylphenol can be ionized in both modes.

  • Positive Ion Mode: This is often the more robust and sensitive mode for this compound due to the high basicity of the primary amino group, which readily accepts a proton to form a stable [M+H]⁺ ion.

  • Negative Ion Mode: The phenolic hydroxyl group is acidic and can be deprotonated to form an [M-H]⁻ ion. This mode is also viable but may require a basic mobile phase modifier to be efficient.

Recommendation: Test both polarities. Infuse a standard solution of the analyte and screen for the best signal intensity and stability in both positive and negative modes.

Q3: How does mobile phase composition impact ionization efficiency?

A3: Mobile phase composition is critical for promoting efficient ionization.

  • For Positive Mode ESI ([M+H]⁺): An acidic mobile phase is required to ensure the analyte is protonated in solution before it reaches the ESI source. Additives like 0.1% formic acid or 5-10 mM ammonium formate are standard choices.[8]

  • For Negative Mode ESI ([M-H]⁻): A basic mobile phase is needed to deprotonate the analyte. Common additives include 0.1% ammonium hydroxide or 5-10 mM ammonium acetate.

  • Solvent Choice: Standard reversed-phase solvents like methanol and acetonitrile are compatible. Highly aqueous mobile phases may require higher sprayer voltages to achieve a stable spray.[9]

Q4: What are the most critical instrument parameters to optimize?

A4: While all parameters can have an effect, the most impactful ones are typically:

  • Capillary/Sprayer Voltage: This voltage drives the electrospray process. It needs to be high enough for a stable spray but low enough to prevent corona discharge.[9]

  • Fragmentor/Cone Voltage: This parameter influences ion transmission into the mass spectrometer and can induce in-source fragmentation. It must be optimized to maximize the parent ion signal while minimizing unwanted fragmentation.

  • Gas Temperatures (Drying/Desolvation Gas): This heated gas (usually nitrogen) aids in desolvating the charged droplets to release gas-phase ions. The temperature must be sufficient for desolvation without causing thermal degradation of the analyte.[9]

  • Gas Flow Rates (Nebulizer and Drying Gas): These parameters affect droplet size and the rate of solvent evaporation. They are often optimized in conjunction with the gas temperature and LC flow rate.[9][10]

Systematic Ionization Optimization Workflow

A systematic approach is essential for developing a robust and reproducible method. The following workflow is recommended. An infusion analysis, where the analyte is introduced directly into the source via a syringe pump, is the most effective way to perform this optimization.[8]

OptimizationWorkflow Systematic Optimization Workflow for CAS 2087-33-4 cluster_prep Phase 1: Initial Setup cluster_screening Phase 2: Screening cluster_optimization Phase 3: Parameter Optimization cluster_validation Phase 4: Finalization A Prepare Analyte Standard (e.g., 1 µg/mL in 50:50 ACN:H₂O) B Select Initial Ionization Source (Start with ESI) A->B C Tee into LC Flow (Analytical Flow Rate, e.g., 0.4 mL/min) B->C D Screen Polarity Test Positive vs. Negative Mode C->D E Select Optimal Polarity (Highest S/N & Stability) D->E F Add Mobile Phase Modifier (e.g., 0.1% Formic Acid for Positive Mode) E->F G Optimize Fragmentor/Cone Voltage (Ramp voltage to maximize [M+H]⁺ or [M-H]⁻) F->G H Optimize Capillary Voltage (Adjust for maximum signal stability) G->H I Optimize Gas Temp & Flow (Adjust for best S/N without degradation) H->I J Optimize Sprayer Position (Adjust X-Y position relative to inlet) I->J K Confirm with LC-MS Injection (Verify performance with chromatography) J->K L Method Finalized K->L

Caption: A systematic workflow for optimizing MS ionization parameters.

Recommended Starting Ionization Parameters

The following table provides generic starting points for ESI and APCI sources. Always refer to your instrument manufacturer's guidelines, as optimal values can vary significantly between models.[9][11]

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Key Considerations
Polarity Positive (start) & NegativePositive (start) & NegativeTest both; the amino group favors positive mode, the hydroxyl group allows for negative mode.
Capillary Voltage 3000 - 4500 V (Positive) 2500 - 4000 V (Negative)N/A (uses Corona Needle)Optimize for a stable signal. Lower voltages in negative mode can prevent discharge.[9]
Corona Current N/A2 - 5 µAThe primary ionization driver in APCI. Optimize for maximum analyte signal.
Cone/Fragmentor Voltage 20 - 50 V20 - 50 VCritical for sensitivity and fragmentation. Ramp this voltage to find the "sweet spot" for your parent ion.
Drying Gas Temp. 250 - 350 °C350 - 450 °CMust be high enough to desolvate but low enough to prevent thermal degradation. APCI requires higher temps for vaporization.
Drying Gas Flow 8 - 12 L/min8 - 12 L/minWorks with temperature to evaporate solvent. Higher LC flow rates may need higher gas flows.
Nebulizer Pressure 30 - 50 psi40 - 60 psiAffects aerosol droplet size. Higher pressure generally creates finer droplets, aiding desolvation.

Troubleshooting Guide

Problem: I am seeing a weak or undetectable signal for my analyte.

  • Possible Cause 1: Incorrect Ionization Mode/Polarity.

    • Solution: You may be in the wrong ionization mode. If you started with ESI, try APCI. Ensure you have tested both positive and negative polarity.[12]

  • Possible Cause 2: Inefficient Ionization due to Mobile Phase.

    • Solution: Verify your mobile phase contains the appropriate modifier. For positive mode, ensure an acid (e.g., 0.1% formic acid) is present. For negative mode, a base (e.g., 0.1% ammonium hydroxide) may be needed.

  • Possible Cause 3: Suboptimal Source Parameters.

    • Solution: The analyte ions are not being formed or transmitted efficiently. Re-optimize the fragmentor/cone voltage and capillary voltage via infusion analysis as described in the workflow above.

  • Possible Cause 4: Instrument Not Calibrated.

    • Solution: An out-of-date calibration can lead to poor sensitivity and mass accuracy. Perform a full tune and calibration of your mass spectrometer according to the manufacturer's protocol.[9][12]

Problem: The analyte signal is unstable or fluctuating erratically.

  • Possible Cause 1: Unstable Electrospray.

    • Solution: This is often visible as a sputtering or inconsistent spray from the capillary tip. Check for clogs in the sample line or ESI needle. Adjust the capillary voltage; a voltage that is too high or too low can cause instability.[9] Ensure the nebulizing gas pressure is appropriate for your flow rate.

  • Possible Cause 2: Corona Discharge.

    • Solution: This can occur if the capillary voltage is set too high, especially in negative ion mode or with highly aqueous mobile phases.[9] Try reducing the capillary voltage in small increments until the signal stabilizes.

Problem: I am observing significant adduct formation (e.g., [M+Na]⁺, [M+K]⁺) instead of my target ion.

  • Possible Cause 1: Contamination from Glassware.

    • Solution: Glass vials can leach sodium and potassium ions. Switch to polypropylene or other plastic autosampler vials to minimize this contamination.[9]

  • Possible Cause 2: Contamination from Reagents or Solvents.

    • Solution: Use only high-purity, LC-MS grade solvents and reagents. Avoid using buffers containing sodium or potassium salts (e.g., phosphate buffers). Ammonium-based salts (formate, acetate) are volatile and MS-friendly.[9]

  • Possible Cause 3: High Salt Content in Sample Matrix.

    • Solution: If analyzing samples from a complex biological or environmental matrix, high salt concentrations can lead to adduct formation and ion suppression.[12] Implement a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering salts.[9][12]

Problem: My results are not reproducible between runs.

  • Possible Cause 1: Instrument Drift.

    • Solution: Mass spectrometers can experience drift in calibration and sensitivity over time.[13] Always run a system suitability test or a quality control (QC) standard at the beginning, middle, and end of your analytical batch to monitor performance. Recalibrate the instrument regularly.[12]

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Solution: Ensure that your sample and standard preparation procedures are highly controlled and consistent. Use calibrated pipettes and precise measurements.

  • Possible Cause 3: Fluctuating Lab Environment.

    • Solution: Significant changes in laboratory temperature and humidity can affect MS performance, particularly the stability of the ion source.[13] Ensure the instrument is in a climate-controlled environment.

Detailed Experimental Protocols

Protocol 1: Infusion Analysis for Source Parameter Optimization

This protocol describes a systematic method for optimizing key source parameters using direct infusion.

  • Preparation:

    • Prepare a 1 µg/mL solution of 2-amino-4-tert-butylphenol in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

    • Load this solution into a 1 mL syringe and place it in a syringe pump.

    • Connect the syringe pump to the mass spectrometer's ion source via a PEEK tubing and a T-junction, allowing the LC mobile phase to flow at the intended analytical rate (e.g., 0.4 mL/min) while the analyte is introduced post-column.

  • Initial Instrument Setup:

    • Set the mass spectrometer to scan a mass range that includes the analyte's m/z (e.g., m/z 100-250).

    • Set all source parameters to the manufacturer's recommended default or starting values (see table above).

    • Begin infusing the analyte solution at a low flow rate (e.g., 10 µL/min).

  • Optimization Sequence:

    • Step A: Fragmentor/Cone Voltage: While monitoring the ion intensity for [M+H]⁺ (m/z 166.12) or [M-H]⁻ (m/z 164.12), ramp the fragmentor/cone voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in 5 V increments. Record the voltage that provides the maximum intensity for the parent ion without significant fragmentation. Set this as the optimal value.

    • Step B: Capillary Voltage: At the optimal fragmentor voltage, adjust the capillary voltage up and down (e.g., from 2500 V to 5000 V). Select the voltage that provides the most stable and intense signal.

    • Step C: Gas Temperature & Flow: Systematically adjust the drying gas temperature and flow rate. Increase the temperature in 25 °C increments, allowing the source to stabilize at each step. Observe the effect on signal intensity. Do the same for the gas flow. Find the combination that yields the best signal-to-noise ratio.

    • Step D: Nebulizer Pressure: Adjust the nebulizer pressure to find the setting that maximizes signal intensity and stability.

  • Finalization:

    • Once all parameters are optimized, save the new instrument method.

    • Perform a final check by injecting a standard via the LC system to confirm performance under chromatographic conditions.

References

  • Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. [Link]

  • When should I use APCI over ESI? (n.d.). Providion Group. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry, 2015, 650927. [Link]

  • Bickler, B. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Biotage. [Link]

  • Liko, I., Witos, J., & Smietanka, A. (2015). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry, 26(10), 1743–1753. [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. [Link]

  • 2-Amino-4-tert-butylphenol. (n.d.). PubChem. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2019, April 1). LCGC International. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks. [Link]

  • Wójcik, Ł., Walczak, J., & Siluk, D. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 20-29. [Link]

  • Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. (2019). UND Scholarly Commons. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in NMR Spectra of Ethyl[2-(2-methoxyphenoxy)ethyl]amine

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies to address the common issue of excessive background noise in the Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies to address the common issue of excessive background noise in the Nuclear Magnetic Resonance (NMR) spectra of Ethyl[2-(2-methoxyphenoxy)ethyl]amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your NMR experiments.

Introduction: The Challenge of a Clean Spectrum

Ethyl[2-(2-methoxyphenoxy)ethyl]amine is a molecule of interest in various research and development sectors. Obtaining a high-quality NMR spectrum, characterized by a high signal-to-noise ratio (S/N), is paramount for accurate structural elucidation and purity assessment. Excessive background noise can obscure important signals, leading to misinterpretation of data. This guide will walk you through a systematic approach to identify and mitigate the sources of noise in your NMR spectra.

I. Pre-Acquisition Troubleshooting: Setting the Stage for a Clear Signal

The quality of your NMR spectrum is often determined before the acquisition even begins. Careful sample preparation and instrument setup are critical first lines of defense against background noise.

Sample and Solvent Considerations: The Foundation of a Good Spectrum

The sample itself and the solvent used are primary potential sources of noise and artifacts.

Common Issues & Solutions:

  • Particulate Matter: Undissolved particles in the NMR tube will disrupt the magnetic field homogeneity, leading to broad peaks and a noisy baseline.[1]

    • Protocol:

      • Ensure complete dissolution of your Ethyl[2-(2-methoxyphenoxy)ethyl]amine sample.

      • If solids are present, filter the sample through a glass wool plug placed in a Pasteur pipette directly into a clean NMR tube.[2]

  • Solvent Purity and Choice: The choice of deuterated solvent is crucial. Impurities in the solvent can introduce extraneous signals and noise.[3]

    • Rationale: Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons. The deuterium signal is also used by the spectrometer's lock system to stabilize the magnetic field.[4]

    • Recommendations:

      • Use high-purity deuterated solvents from a reputable supplier.

      • For Ethyl[2-(2-methoxyphenoxy)ethyl]amine, common solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are often suitable, depending on solubility.[5]

      • Be mindful of residual solvent peaks which can be mistaken for impurities.[6][7]

      • If your sample is water-sensitive, use a freshly opened bottle of solvent or dry the solvent using molecular sieves.[2]

Solvent Property Recommendation Rationale
Purity >99.8% deuterationMinimizes residual proton signals from the solvent.
Particulates Filtered if necessaryImproves magnetic field homogeneity.
Water Content Use anhydrous grade for sensitive samplesPrevents side reactions and interfering OH peaks.
Spectrometer Calibration: Shimming and Tuning

Properly shimming the magnet and tuning the probe are essential for maximizing signal intensity and minimizing line broadening, which directly impacts the signal-to-noise ratio.

A. Shimming: Homogenizing the Magnetic Field

Shimming is the process of adjusting the currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume.[4][8] An inhomogeneous field leads to broad, distorted peaks and a poor signal-to-noise ratio.[9]

Step-by-Step Shimming Protocol:

  • Insert the Sample: Carefully place your NMR tube containing Ethyl[2-(2-methoxyphenoxy)ethyl]amine into the spinner turbine and insert it into the magnet.

  • Locking: The spectrometer will use the deuterium signal from your solvent to "lock" the magnetic field, compensating for any drift.[4]

  • Initiate Shimming Routine:

    • Most modern spectrometers have automated shimming routines (gradient shimming) which are highly effective for most samples.[8]

    • For manual shimming, start by adjusting the lower-order axial shims (Z1, Z2) to maximize the lock level.[4][10]

    • Proceed to higher-order axial (Z3, Z4) and radial (X, Y, etc.) shims, iteratively adjusting for the highest and most stable lock signal.[8]

B. Probe Tuning and Matching: Efficiently Transmitting and Receiving the Signal

The probe must be tuned to the correct frequency and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency (RF) power to the sample and detection of the resulting NMR signal.[11][12] A poorly tuned probe will result in a significant loss of signal intensity and, consequently, a lower signal-to-noise ratio.[13]

Tuning and Matching Procedure:

  • Access Tuning Module: This is typically done through the spectrometer's software.

  • Select the Nucleus: For a standard proton NMR, you will be tuning the ¹H channel.

  • Adjust Tuning and Matching: The software will display a tuning curve or "wobble" curve. Adjust the tuning and matching capacitors to center the dip in the curve at the correct frequency and to minimize its depth.[11]

II. Acquisition Parameter Optimization: Fine-Tuning for Clarity

Once the sample is prepared and the instrument is calibrated, optimizing the acquisition parameters is the next crucial step in reducing background noise.

Receiver Gain: Amplifying the Signal Without Introducing Noise

The receiver gain amplifies the NMR signal before it is digitized. Setting the gain too low will result in a weak signal that is easily lost in the baseline noise. Conversely, setting it too high can lead to "clipping" of the free induction decay (FID), which introduces artifacts and distorts the spectrum.[13]

  • Best Practice: Most modern spectrometers have an automated gain setting (autogain) that is generally reliable. If adjusting manually, aim for the highest possible gain without causing an ADC overflow error.[13][14]

Number of Scans (Transients): The Power of Averaging

Signal averaging is a powerful technique for improving the signal-to-noise ratio. The signal is coherent and adds up with each scan, while the noise is random and its average value increases more slowly.

  • Principle: The signal-to-noise ratio increases with the square root of the number of scans.[15][16] To double the S/N, you need to quadruple the number of scans.

Number of Scans Relative S/N Relative Time
11x1x
42x4x
164x16x
648x64x
  • Recommendation for Ethyl[2-(2-methoxyphenoxy)ethyl]amine: For a dilute sample, do not hesitate to increase the number of scans significantly (e.g., 64, 128, or more) to achieve a satisfactory signal-to-noise ratio.

Acquisition Time and Relaxation Delay: Capturing the Full Signal
  • Acquisition Time (AT): This is the duration for which the FID is recorded. A longer acquisition time can improve resolution, but recording for too long after the signal has decayed into the noise will only add more noise to the spectrum.[16][17]

  • Relaxation Delay (D1): This is the time between scans, allowing the nuclear spins to return to their equilibrium state. A sufficiently long relaxation delay is crucial for quantitative analysis and to avoid signal saturation, which can reduce signal intensity.[16]

III. Post-Acquisition Processing: Enhancing the Spectrum

After data acquisition, various processing techniques can be applied to further reduce noise and improve the quality of the spectrum.

Apodization (Window Functions): Trading Noise for Resolution

Applying a window function to the FID before Fourier transformation can improve the signal-to-noise ratio.[17]

  • Exponential Multiplication: This is a common technique that multiplies the FID by a decaying exponential function. This down-weights the later parts of the FID where the signal has decayed and only noise remains, resulting in a smoother baseline and a better signal-to-noise ratio, at the cost of slightly broader peaks.[17]

  • Gaussian Multiplication: This can enhance resolution but may be less effective at noise reduction.

Baseline Correction: Flattening the Foundation

A distorted baseline can make it difficult to accurately integrate peaks and can contribute to the appearance of noise. Most NMR processing software includes algorithms for automatic baseline correction.

Advanced Denoising Techniques

For particularly noisy spectra, more advanced techniques can be employed:

  • Principal Component Analysis (PCA): This statistical method can be used to separate signals from noise in a set of related spectra.[18][19]

  • Deep Learning-Based Denoising: Emerging techniques using neural networks can be very effective at reducing noise while preserving signal integrity.[20][21]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting background noise in your NMR spectra of Ethyl[2-(2-methoxyphenoxy)ethyl]amine.

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopic Challenges in Weighing Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. As a hygroscopic compound, it presents unique challenges during weighing that can significantly impact experimental accuracy and reproducibility. This document provides in-depth troubleshooting advice, validated protocols, and best practices to mitigate these challenges, ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental issues related to the hygroscopic nature of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride.

Q1: What does "hygroscopic" mean, and why is it a critical issue when weighing this compound?

A: Hygroscopic is the property of a substance to attract and hold water molecules from the surrounding environment, which is typically ambient air. For a compound like Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, this means that as soon as the powder is exposed to the atmosphere, it begins to absorb moisture, leading to a continuous increase in its measured weight.[1][2][3][4] This phenomenon introduces a significant source of error, making it difficult to determine the true mass of the dry compound. Inaccurate weighing directly impacts the concentration of solutions, stoichiometric calculations, and the overall validity of experimental data.

Q2: My balance reading is continuously increasing after I place the sample on the pan. What is happening?

A: A constantly increasing weight reading is the classic sign of a hygroscopic sample absorbing atmospheric moisture.[2][3][5][6] The sensitive nature of analytical balances can detect these minute additions of water mass in real-time. The rate of weight gain depends on several factors, including the ambient relative humidity, temperature, and the surface area of the powder exposed. To obtain an accurate weight, you must minimize the sample's exposure time to the open air and control the humidity of the weighing environment.[7][8][9]

Q3: Besides moisture, what other factors can cause my balance readings to be unstable?

A: While moisture absorption is the primary concern for this compound, two other factors can cause unstable or drifting readings:

  • Static Electricity: Fine, dry powders are particularly susceptible to accumulating static charge, especially in low-humidity environments (below 40% RH).[10][11][12][13] This electrostatic charge can create forces of attraction or repulsion between the weighing vessel and the balance housing, leading to erratic and non-repeatable results.[11][12][13] You may observe the powder "jumping" or clinging to surfaces.

  • Temperature Differentials: If a sample is colder or warmer than the ambient temperature of the balance chamber, it can create air currents.[8][9][14] A cold object will cause the surrounding air to cool and fall, creating a buoyant force that makes the object appear heavier. Conversely, a warm object heats the air, which rises, making the object appear lighter. All samples must be allowed to equilibrate to the temperature of the weighing room before measurement.[2][7][14]

Q4: How should I properly store Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride to minimize moisture absorption?

A: Proper storage is the first line of defense. The compound should always be stored in a tightly sealed container to prevent exposure to ambient air.[15][16] For enhanced protection, place this primary container inside a desiccator containing an active desiccant (e.g., silica gel). This ensures the immediate atmosphere around the container is dry. When you need to use the compound, if it has been stored in a cold environment, it is crucial to allow the entire sealed container to warm to room temperature inside a desiccator before opening it.[17] This prevents condensation from forming on the cold powder upon exposure to warmer, moist air.[17]

Part 2: Troubleshooting Guide for Unstable Weighing

Use this guide to diagnose and resolve common issues encountered during the weighing process.

Symptom Observed on Balance Primary Cause Troubleshooting Actions & Scientific Rationale
Weight reading drifts continuously upward at a steady or accelerating rate. Hygroscopicity Action: Minimize exposure time. Use a weighing bottle with a lid or a narrow-necked vessel.[3] The most reliable solution is to perform the weighing inside a controlled atmosphere, such as a glovebox with a dry, inert gas.[18][19][20] If unavailable, use the "Weighing by Difference" method (see Protocol 2) to quantify the amount dispensed without prolonged exposure of the bulk material. Rationale: The weight gain is directly proportional to the amount of water absorbed from the air. By limiting the time and surface area exposed, and by controlling the ambient humidity, you directly reduce the rate of moisture uptake.[5][6]
Weight reading is erratic, jumping, or fluctuating unpredictably. Static Electricity Action: Increase the relative humidity of the weighing room to 40-60%.[10][14] Use an anti-static weighing boat or place a metal container in contact with the balance pan.[7] Employ an ionizer (anti-static device) to neutralize the charge on the sample and container.[11][12][21] Rationale: Static charges create electrostatic forces that interfere with the highly sensitive electromagnetic force sensor of the balance.[11][13] Maintaining a relative humidity above 40% allows a microscopic layer of moisture to form on surfaces, which helps to dissipate static charge.[6] Ionizers actively neutralize charge by emitting a balanced stream of positive and negative ions.[11]
Weight reading is stable initially, but then drifts slowly after several seconds. Temperature Imbalance Action: Ensure the sample container has been equilibrated to the ambient temperature of the weighing room for an adequate amount of time before weighing.[7][8][14] Do not handle the weighing vessel with bare hands, as body heat can be transferred; use forceps or gloves.[8][14] Rationale: A temperature difference between the sample and the balance chamber creates convective air currents inside the weighing chamber, which exert a force on the weighing pan, causing the reading to drift until thermal equilibrium is reached.[2]

Part 3: Recommended Weighing Protocols

The choice of protocol depends on the required accuracy of the measurement and the available laboratory equipment.

Workflow for Selecting the Appropriate Weighing Protocol

G start Start: Need to Weigh Hygroscopic Compound q1 Is a glovebox or controlled humidity chamber available? start->q1 q2 Is high accuracy (e.g., for reference standard) required? q1->q2  No p1 Protocol 1: Weighing in a Controlled Atmosphere q1->p1  Yes p2 Protocol 2: Weighing by Difference q2->p2  Yes p3 Protocol 3: Rapid Direct Weighing (Acknowledge lower accuracy) q2->p3  No

Caption: Decision tree for selecting the correct weighing protocol.

Protocol 1: The Gold Standard - Weighing in a Controlled Atmosphere

This method is the most accurate and reliable, as it isolates the sample from atmospheric moisture.[18][19]

Equipment:

  • Analytical Balance (inside a glovebox)

  • Glovebox with an inert atmosphere (e.g., Nitrogen or Argon, with H₂O level <10 ppm)

  • Anti-static weighing vessel

  • Spatula

Procedure:

  • Preparation: Ensure the glovebox atmosphere is stable and the internal balance is calibrated and tared.

  • Material Transfer: Introduce the sealed container of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, weighing vessel, and spatula into the glovebox via the antechamber.

  • Equilibration: Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Weighing: a. Place the anti-static weighing vessel on the balance pan and tare the balance. b. Carefully transfer the desired amount of powder from the main container to the weighing vessel. c. Record the stable weight. Since there is no moisture, the reading should not drift upwards.

  • Post-Weighing: Promptly and tightly seal the main compound container. The weighed sample can now be used for downstream applications within the glovebox.

Protocol 2: Best Practice without a Glovebox - Weighing by Difference

This technique minimizes the exposure of the bulk material to air and provides a highly accurate measurement of the amount of substance dispensed.[2][22]

Equipment:

  • Analytical Balance in a draft-free, low-humidity room

  • Weighing bottle or vial with a secure cap

  • Spatula

Procedure:

  • Preparation: Allow the sealed container of the compound to equilibrate to room temperature in a desiccator.

  • Initial Weighing: a. Add an approximate amount of the compound (more than you need) to a clean, dry weighing bottle and securely cap it. b. Place the capped weighing bottle on the balance and record its mass precisely (Mass 1).

  • Dispensing: a. Remove the bottle from the balance. b. Over your receiving flask (e.g., a volumetric flask), remove the cap and quickly tap out a portion of the powder. Do not leave the bottle uncapped for more than a few seconds. c. Immediately recap the weighing bottle securely.

  • Final Weighing: a. Place the capped weighing bottle back onto the balance. b. Record the new, stable mass (Mass 2).

  • Calculation: The exact mass of the transferred sample is Mass 1 - Mass 2 .

Process Flow for Weighing by Difference

G cluster_0 Outside Balance cluster_1 Inside Analytical Balance A 1. Fill & Cap Weighing Bottle B 2. Weigh Bottle + Sample (Record Mass 1) A->B C 3. Dispense Sample into Receiving Vessel D 4. Re-weigh Bottle + Sample (Record Mass 2) C->D B->C E 5. Calculate Transferred Mass (Mass 1 - Mass 2) D->E

Caption: Workflow for the "Weighing by Difference" method.

Part 4: Environmental and Equipment Best Practices

Controlling your environment and using equipment correctly are fundamental to accurate measurement.

Optimal Environmental Conditions
ParameterIdeal ConditionAcceptable RangeRationale
Relative Humidity (RH) < 30%40% - 50%Minimizes moisture absorption.[23] An RH below 40% can increase static electricity issues.[6][10] A compromise may be necessary if an ionizer is not available.
Temperature Stable at 20-25°C± 0.5°C during weighingPrevents thermal drift and air currents that can affect balance stability.[5][7]
Airflow NoneMinimal; no direct draftsAir currents from vents, doors, or windows can cause significant fluctuations in balance readings.[8][24][25] The balance should be located in a corner of the room away from traffic.[14]
Vibrations None (Anti-vibration table)Stable, solid benchAnalytical balances are extremely sensitive to vibrations from nearby equipment (e.g., centrifuges, fume hoods).[8][9]
Equipment Handling and Maintenance
  • Balance Calibration: The analytical balance must be regularly calibrated using certified weights.[9][26][27] Calibration should be performed in the location where it will be used.[8]

  • Handling Vessels: Never handle weighing containers or calibration weights with bare hands.[8][14][24] Oils and moisture from fingerprints can add measurable weight and cause corrosion.[14] Always use clean forceps or lint-free gloves.[14][24]

  • Weighing Vessels: Use anti-static weigh boats whenever possible to mitigate electrostatic effects.[7][10] For volatile or highly hygroscopic samples, a container with a narrow neck or a lid is preferable to minimize exposure to the atmosphere.[3][7]

References

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices - Veeprho. (2025, May 22). Veeprho. [Link]

  • Different Drug Storage Conditions - Viallabeller. (2024, July 22). Viallabeller. [Link]

  • 5 Best Practices for Analytical Balances - Weighing Scales | Innoweight. Innoweight. [Link]

  • Electrostatic charges in Analytical weighing - DEROX. (2024, May 1). DEROX. [Link]

  • The Do's and Don'ts of Laboratory Balances | Labcompare.com. (2023, April 14). Labcompare. [Link]

  • A Complete Guide to the Applications of Laboratory Glove Boxes. Cleatech. [Link]

  • ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Operation and Calibration of Analytical Balance - Pharma Beginners. (2020, January 4). Pharma Beginners. [Link]

  • Effects of Static Charge in Precision Weighing and How to Control It | Blog. (2021, March 21). Themes & Variations. [Link]

  • Proper Use of Balances - Chemistry LibreTexts. (2022, August 17). Chemistry LibreTexts. [Link]

  • Storage Conditions - Zamann Pharma Support GmbH. Zamann Pharma Support GmbH. [Link]

  • Electrostatic Charges and their Effects on Weighing - Mettler Toledo. Mettler Toledo. [Link]

  • STATIC CONTROL FOR BALANCES by Jerry Weil - Environmental Protection Agency (EPA). EPA. [Link]

  • Effects of Static Electricity on Analytical Weighing - Sartorius. (2020, March 15). Sartorius. [Link]

  • How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20). Chromatography Forum. [Link]

  • Factors Affecting Analytical Balances - Quality Scales Unlimited. (2020, January 28). Quality Scales Unlimited. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. National Center for Biotechnology Information. [Link]

  • The 8 Causes of Instability in Analytical Balances - Lab Bulletin. (2025, February 17). Lab Bulletin. [Link]

  • glovebox usage - Sandiego. University of San Diego. [Link]

  • What do we need a glovebox for? - mulksgrp. (2025, February 10). mulksgrp. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist. [Link]

  • Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. (2010, July 17). Protocol Online. [Link]

  • 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Top Tips for Lab Weighing with OHAUS - Fisher Scientific. (2024, August 15). Fisher Scientific. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. (2026, January 30). GenFollower. [Link]

  • Lab Balance Calibration: Step by Step Instructions & Tips - Lab Equipment Direct. (2025, November 26). Lab Equipment Direct. [Link]

  • AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS - CUTM Courseware. CUTM Courseware. [Link]

  • How Humidity Affects Weight Scale Accuracy. (2025, February 4). Prime USA Scales. [Link]

  • A Comprehensive Guide to Analytical Balance Calibration - Tovatech. (2025, February 21). Tovatech. [Link]

  • Analytical Balance Accuracy: 6 Key Factors That Affect It - AELAB. (2025, July 9). AELAB. [Link]

  • Analytical Balances and Proper Weighing Practices - Lab Manager. (2011, November 29). Lab Manager. [Link]

  • Influence of the Humidity on Signal of Strength in Laboratory Weighing Scales. ResearchGate. [Link]

  • Three ways to reduce disruptive influences on weighing results. (2022, November 16). International Labmate. [Link]

  • Tips to Ensure Reliable Weighing Results from Laboratory Balances. (2021, August 25). Sartorius. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides researchers and drug development professionals with field-proven troubleshooting resources for the synthesis of Ethyl[2-(2-methoxyphenoxy)eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides researchers and drug development professionals with field-proven troubleshooting resources for the synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS: 2087-33-4). The focus of this portal is optimizing the critical thermodynamic and kinetic parameters during the N-alkylation step to maximize yield and suppress bis-alkylation side reactions.

Section 1: Mechanistic Workflow & Causality

The synthesis of this target molecule typically proceeds via the bimolecular nucleophilic substitution (SN2) of 1-(2-bromoethoxy)-2-methoxybenzene with ethylamine. Because ethylamine is a primary amine, the resulting secondary amine product is also highly nucleophilic.

Without strict temperature control, the newly formed secondary amine competes with the starting ethylamine for the alkyl bromide, leading to a tertiary amine "bis-impurity" (dialkylation). This phenomenon is well-documented in analogous aryloxyethylamine syntheses, such as the preparation of the beta-blocker Carvedilol, where temperature and molar ratios are the primary levers for impurity control [1].

Pathway SM 1-(2-bromoethoxy) -2-methoxybenzene Product Ethyl[2-(2-methoxyphenoxy) ethyl]amine SM->Product SN2 Reaction 45-50 °C Reagent Ethylamine (Excess) Reagent->Product 5.0 eq Impurity Dialkylation Impurity Product->Impurity Excess Heat (>70 °C) Salt Target HCl Salt Product->Salt + HCl (g) 0 °C

Reaction pathway showing temperature-dependent formation of the target secondary amine.

Section 2: Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the dialkylated impurity in my HPLC trace? A1: Over-alkylation is a direct consequence of exceeding the optimal kinetic window. At temperatures above 60 °C, the activation energy barrier for the secondary amine to attack the unreacted alkyl bromide is easily overcome. Because the secondary amine is more sterically hindered but electronically more nucleophilic than ethylamine, higher temperatures disproportionately accelerate this side reaction. To resolve this, maintain the reaction strictly at 45–50 °C and ensure a high molar excess of ethylamine (≥5.0 eq) to kinetically outcompete the product [2].

Q2: My reaction is stalling at 50% conversion even after 24 hours at 25 °C. Should I increase the heat? A2: Do not drastically increase the heat. At 25 °C, the SN2 displacement in alcoholic solvents is sluggish. However, spiking the temperature to >70 °C will generate the dialkylation impurity and cause ethylamine (boiling point 16.6 °C) to volatilize, destroying your stoichiometry. The self-validating solution is to use a pressure-rated sealed vessel, increase the temperature to exactly 50 °C, and monitor the conversion. This provides the necessary thermal energy for the primary SN2 reaction while trapping the ethylamine gas in solution.

Q3: How does the choice of solvent interact with the reaction temperature? A3: Polar protic solvents like ethanol stabilize the transition state of the SN2 reaction through hydrogen bonding with the leaving bromide ion. However, ethanol's boiling point (78 °C) means that running the reaction at standard reflux will drive off the ethylamine gas unless pressurized. Using a C2-C5 alcohol under sealed, controlled heating (50 °C) is the industry standard for this class of reactions [3].

Section 3: Quantitative Data on Temperature Effects

To illustrate the causality between temperature and product distribution, the following table summarizes standardized HPLC peak area percentages at 12 hours of reaction time (using 5.0 eq of ethylamine in absolute ethanol).

Reaction Temperature (°C)Starting Material Conversion (%)Desired Secondary Amine (%)Dialkylation Impurity (%)Elimination Impurity (%)
25 45.043.51.0< 0.5
40 85.282.02.50.7
50 (Optimized) > 99.0 94.5 3.5 1.0
70 > 99.078.018.52.5
90 > 99.060.231.07.8
Section 4: Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By confirming the physical state at each step, operators can ensure the protocol is proceeding correctly.

Step 1: Reactor Preparation Charge a 500 mL pressure-rated glass or Hastelloy vessel with 1-(2-bromoethoxy)-2-methoxybenzene (1.0 eq, 50 mmol) and absolute ethanol (100 mL).

  • Validation: The solution should be clear and colorless, confirming complete dissolution before the amine is introduced.

Step 2: Amine Addition Cool the vessel to 0 °C using an ice-water bath. Slowly add a 70% aqueous solution of ethylamine (5.0 eq, 250 mmol).

  • Causality: Cooling prevents the immediate volatilization of ethylamine during the exothermic mixing phase, ensuring the critical 5:1 stoichiometric ratio is preserved.

Step 3: Controlled Heating Seal the pressure vessel tightly. Transfer to a heating mantle equipped with a PID temperature controller. Ramp the temperature to exactly 50 °C and stir vigorously (600 rpm) for 12 hours.

  • Validation: After 12 hours, an HPLC aliquot should show >99% conversion with <5% dialkylation impurity.

Step 4: Workup & Free Base Isolation Cool the vessel to 10 °C before unsealing to prevent ethylamine gas exposure. Concentrate the mixture under reduced pressure (30 °C, 50 mbar) to remove ethanol and excess ethylamine. Dissolve the crude oil in ethyl acetate (150 mL), wash with 1M NaOH (50 mL), followed by brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Causality: Washing with 1M NaOH ensures any hydrobromide salts formed during the reaction are neutralized, forcing the product entirely into the organic-soluble free base form.

Step 5: Hydrochloride Salt Formation Dissolve the crude free base in anhydrous diethyl ether (100 mL) and cool to 0 °C. Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) under continuous stirring.

  • Validation: A white precipitate will immediately form. The supernatant pH should test acidic (pH ~2 on wetted indicator paper).

Step 6: Crystallization Stir the suspension at 0 °C for 1 hour to complete crystallization. Filter the solid through a Buchner funnel, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum at 40 °C to constant weight.

  • Causality: Washing with cold diethyl ether removes residual organic impurities (including trace dialkylation byproducts) without dissolving the highly polar target salt.

Section 5: References
  • Title: WO2007077111A1 - Compounds and methods for carbazole synthesis Source: Google Patents URL:

  • Title: Process For The Preparation Of Carvedilol Free From Bis Impurity (Indian Patent Application) Source: Quick Company URL: [Link]

  • Title: EA007393B1 - Process for preparation of carvedilol Source: Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and Other Phenoxyethylamine Derivatives for Adrenergic and Serotonergic Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and related phenoxyethylamine derivatives, focusing on...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and related phenoxyethylamine derivatives, focusing on their interactions with α1-adrenergic and 5-HT1A receptors. This document synthesizes key structure-activity relationship (SAR) principles and provides detailed experimental protocols for the characterization of these compounds.

Introduction to the Phenoxyethylamine Scaffold

The phenoxyethylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural versatility allows for modification at the phenoxy ring, the ethylamine linker, and the terminal amine, leading to a wide range of pharmacological activities. Notably, this scaffold is prominent in compounds targeting adrenergic and serotonergic systems, which are critical in regulating cardiovascular and central nervous system functions.

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride has emerged as a compound of interest due to its dual activity as a partial agonist at the 5-HT1A receptor and an antagonist at α1-adrenergic receptors.[2] This polypharmacology presents both opportunities and challenges in drug development, making a thorough understanding of its comparative profile essential. This guide will delve into the structural nuances that govern the affinity and selectivity of phenoxyethylamine derivatives, providing a framework for their rational design and evaluation.

Structure-Activity Relationships of Phenoxyethylamine Derivatives

The pharmacological profile of phenoxyethylamine derivatives is intricately linked to their substitution patterns. The following sections outline key SAR principles for α1-adrenergic and 5-HT1A receptor interactions.

α1-Adrenergic Receptor Antagonism

The phenoxyethylamine core is a well-established pharmacophore for α1-adrenoceptor antagonists.[3][4] The nature and position of substituents on the phenoxy ring, as well as the substitution on the terminal amine, significantly influence binding affinity and subtype selectivity (α1A, α1B, α1D).

  • Phenoxy Ring Substitution: Ortho-substitution on the phenoxy ring is a critical determinant of α1-adrenergic affinity. For instance, the presence of a methoxy group at the 2-position, as seen in the parent structure of many α1-blockers, is often favorable for high affinity.[5] Further substitution can modulate selectivity. For example, the replacement of the 2-methoxy group with other substituents has been explored to enhance selectivity for specific α1 subtypes.[3]

  • N-Substitution: The substituent on the terminal nitrogen atom plays a crucial role in modulating activity at adrenergic receptors. Increasing the steric bulk on the nitrogen generally decreases α-receptor agonist activity and can enhance antagonist properties.[6]

5-HT1A Receptor Activity

The phenoxyethylamine scaffold is also found in a number of high-affinity 5-HT1A receptor ligands.[7][8]

  • Aromatic Moiety: The nature of the aromatic system is a key factor. While a simple phenyl ring can confer some affinity, more complex heterocyclic or substituted phenyl rings often lead to higher potency.[9]

  • Linker and N-Substitution: The length and nature of the linker between the phenoxy group and the amine, as well as the substituents on the nitrogen, are critical for optimizing 5-HT1A receptor interactions. A four-carbon chain between the aromatic ring and the terminal amide has been shown to be optimal in some series of 5-HT1A ligands.[7]

Comparative Analysis of Receptor Binding Affinities

CompoundR1R2α1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)5-HT1A (Ki, nM)
Ethyl[2-(2-methoxyphenoxy)ethyl]amine HEthylData not availableData not availableData not availableData not available
2-(2-methoxyphenoxy)ethylamine HHData not availableData not availableData not availableData not available
WB4101 (analogue) 2,6-dimethoxy(S)-1,4-benzodioxan-2-ylmethyl0.44.81.11.9[10]
(S)-1 (unsubstituted analogue) H(S)-1,4-benzodioxan-2-ylmethyl1202501103.2[10]
(S)-16 (o-methoxy analogue) 2-methoxy(S)-1,4-benzodioxan-2-ylmethyl1603001302.1[10]

Experimental Protocols

To facilitate the comparative evaluation of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and its derivatives, detailed protocols for key in vitro assays are provided below.

Synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride

This protocol describes a potential synthetic route for the target compound based on the N-alkylation of the corresponding primary amine.

Step 1: N-Ethylation of 2-(2-methoxyphenoxy)ethylamine

2-(2-methoxyphenoxy)ethylamine 2-(2-methoxyphenoxy)ethylamine Ethyl[2-(2-methoxyphenoxy)ethyl]amine Ethyl[2-(2-methoxyphenoxy)ethyl]amine 2-(2-methoxyphenoxy)ethylamine->Ethyl[2-(2-methoxyphenoxy)ethyl]amine Ethyl iodide, K2CO3, Acetonitrile, Reflux

N-Ethylation of the primary amine.

  • To a solution of 2-(2-methoxyphenoxy)ethylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-ethylated product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

Ethyl[2-(2-methoxyphenoxy)ethyl]amine Ethyl[2-(2-methoxyphenoxy)ethyl]amine Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl Ethyl[2-(2-methoxyphenoxy)ethyl]amine->Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl HCl in isopropanol, Ethyl acetate

Formation of the hydrochloride salt.

  • Dissolve the purified Ethyl[2-(2-methoxyphenoxy)ethyl]amine in ethyl acetate.

  • Cool the solution in an ice bath and add a solution of HCl in isopropanol dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is adapted from standard procedures for determining the binding affinity of compounds to α1-adrenergic receptor subtypes.[4][11]

cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep1 CHO cells expressing human α1A, α1B, or α1D receptors prep2 Homogenization in lysis buffer prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspension in assay buffer prep3->prep4 bind1 Incubate membranes with [3H]prazosin prep4->bind1 bind2 Add competing ligand (test compound) bind1->bind2 bind3 Incubate to equilibrium bind2->bind3 ana1 Separate bound and free radioligand by filtration bind3->ana1 ana2 Quantify bound radioactivity by scintillation counting ana1->ana2 ana3 Determine IC50 and Ki values ana2->ana3

Workflow for α1-Adrenergic Receptor Binding Assay.

Materials:

  • Cell membranes from CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.

  • [3H]prazosin (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM phentolamine).

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]prazosin (at a concentration near its Kd), and varying concentrations of the test compound. For the determination of non-specific binding, replace the test compound with phentolamine.

  • Equilibration: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for α1-Adrenergic Receptors: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following receptor activation.

cluster_pathway α1-Adrenergic Receptor Signaling Agonist Agonist α1-AR α1-AR Agonist->α1-AR Gq/11 Gq/11 α1-AR->Gq/11 PLC PLC Gq/11->PLC IP3 + DAG IP3 + DAG PLC->IP3 + DAG IP3 IP3 Ca2+ release Ca2+ release IP3->Ca2+ release

Simplified α1-Adrenergic Receptor Signaling Pathway.

Materials:

  • HEK293 cells expressing the desired α1-adrenoceptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add varying concentrations of the test compound.

  • Data Acquisition: Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the EC50 or IC50 values by plotting the peak fluorescence response against the logarithm of the compound concentration.

Radioligand Binding Assay for 5-HT1A Receptors

This protocol is used to determine the binding affinity of compounds to the 5-HT1A receptor.[8]

Materials:

  • Rat cortical membranes or membranes from cells expressing the human 5-HT1A receptor.

  • [3H]8-OH-DPAT (agonist radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4).

  • Non-specific binding control (e.g., 10 µM 5-HT).

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter.

Procedure: The procedure is analogous to the α1-adrenergic receptor binding assay, with the substitution of [3H]8-OH-DPAT as the radioligand and 5-HT as the agent for determining non-specific binding.

Functional Assay for 5-HT1A Receptors: [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the 5-HT1A receptor.

Materials:

  • Membranes from cells expressing the 5-HT1A receptor.

  • [35S]GTPγS (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP.

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Analysis: The subsequent steps of filtration, washing, and counting are similar to those described for the radioligand binding assays. The EC50 and Emax values are determined by plotting the stimulated [35S]GTPγS binding against the logarithm of the compound concentration.

Conclusion

The phenoxyethylamine scaffold provides a versatile platform for the development of ligands targeting α1-adrenergic and 5-HT1A receptors. Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, with its dual activity, represents an interesting starting point for further medicinal chemistry exploration. The structure-activity relationships discussed herein highlight the key structural features that can be modulated to fine-tune receptor affinity, selectivity, and functional activity. The provided experimental protocols offer a robust framework for the in vitro characterization of novel phenoxyethylamine derivatives, enabling a systematic and comparative evaluation of their pharmacological properties. Further investigation, including head-to-head comparative studies, will be crucial to fully elucidate the therapeutic potential of this and related compounds.

References

  • Sakauchi, N., et al. (2017). Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry, 139, 44-59.
  • Proudman, R. G. W., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00602.
  • Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 9(4), e00813.
  • MedsChemExpress. (n.d.). 2-(2-Methoxyphenoxy)ethylamine hydrochloride. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

  • Campillo, M., et al. (2003). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 46(18), 3845-3856.
  • Wikipedia. (n.d.). Phenoxyethylamine. Retrieved from [Link]

  • Boissard, C., et al. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of Medicinal Chemistry, 63(18), 10365-10390.
  • Kasia, T., et al. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. ACS Publications. Retrieved from [Link]

  • Lee, H. J., & Kim, J. H. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 177-186.
  • Manetti, F., et al. (2018). (A) General structure of the heteroaryl-phenoxyethylamines library. (B) Most promising compounds 1 and 2. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. Retrieved from [Link]

  • Pigini, M., et al. (2005). QSAR study for a novel series of ortho monosubstituted phenoxy analogues of alpha1-adrenoceptor antagonist WB4101. Bioorganic & Medicinal Chemistry, 13(7), 2473-2481.

Sources

Comparative

validating analytical methods for Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride purity

Title: Validating Analytical Methods for Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride Purity: A Comparative Guide Executive Summary For analytical scientists and drug development professionals, validating the puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Analytical Methods for Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride Purity: A Comparative Guide

Executive Summary

For analytical scientists and drug development professionals, validating the purity of basic amine intermediates is a notoriously difficult chromatographic challenge. Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS: 2087-33-4) is a highly basic secondary amine and a critical intermediate/impurity in the synthesis of aryloxypropanolamine-class beta-blockers, such as Carvedilol[1].

This guide objectively compares three analytical methodologies—Traditional Reversed-Phase (RP-HPLC), Ion-Pairing RP-HPLC, and Mixed-Mode Chromatography—to determine the most robust, self-validating system for purity analysis. By evaluating the causality behind peak tailing and retention mechanisms, we demonstrate why Mixed-Mode Chromatography provides the optimal pathway for compliance with ICH Q2(R2) validation guidelines[2].

Chemical Context & The Analytical Challenge

Structurally, Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride contains a hydrophobic methoxyphenoxy ether moiety and a hydrophilic, highly basic secondary amine[3].

When analyzed via traditional silica-based Reversed-Phase Liquid Chromatography (RPLC), basic amines (pKa > 9) remain fully protonated at typical mobile phase pH levels (pH 2.0–7.0). This cationic state leads to deleterious secondary electrostatic interactions with unreacted, ionized surface silanols ( Si−O− ) on the silica support[4]. The macroscopic result is severe peak tailing, shifting retention times, and poor integration accuracy. These artifacts directly compromise the Accuracy, Precision, and Robustness requirements mandated by ICH Q2(R2)[2].

Comparative Evaluation of Analytical Methodologies

To establish a scientifically sound control strategy, we evaluated three distinct chromatographic approaches for this compound.

Method A: Traditional RP-HPLC (High pH)
  • Mechanism: Utilizes a standard C18 column with a high-pH mobile phase (e.g., pH 10.5) to deprotonate the secondary amine, rendering it neutral and suppressing silanol ionization.

  • Drawbacks: Silica backbones rapidly dissolve at pH > 9.0, drastically reducing column lifetime. Furthermore, alkaline conditions can induce on-column degradation of base-sensitive impurities.

Method B: Ion-Pairing RP-HPLC
  • Mechanism: Employs an acidic ion-pairing reagent like Trifluoroacetic Acid (TFA) (0.1% v/v). TFA protonates the amine, masks residual silanols, and forms a neutral, hydrophobic ion-pair that retains well on a C18 phase.

  • Drawbacks: TFA causes severe ion suppression in Electrospray Ionization (ESI), rendering this method incompatible with LC-MS/MS for trace impurity identification[4]. It also requires extended column equilibration times (up to 30 column volumes).

Method C: Mixed-Mode Chromatography (Featured Alternative)
  • Mechanism: Mixed-mode stationary phases covalently bond both hydrophobic alkyl chains and ionic (cation-exchange) functional groups to the same silica surface[5].

  • Advantages: This dual-mechanism approach allows the positively charged Ethyl[2-(2-methoxyphenoxy)ethyl]amine to interact with a defined, high-capacity cation-exchange site rather than unpredictable residual silanols[5]. It delivers perfectly symmetrical peaks using MS-compatible, low-ionic-strength volatile buffers (e.g., ammonium formate at pH 3.0).

MixedMode cluster_1 Mixed-Mode Stationary Phase Analyte Ethyl[2-(2-methoxyphenoxy)ethyl]amine (Cationic Secondary Amine) Hydrophobic Hydrophobic Alkyl Chain (C18 / C12) Analyte->Hydrophobic Van der Waals Forces (Modulated by % Acetonitrile) Ionic Embedded Acidic Group (Cation-Exchange Site) Analyte->Ionic Electrostatic Attraction (Modulated by Buffer Molarity)

Figure 1: Dual-retention mechanism of mixed-mode chromatography for basic amines.

Experimental Protocols & Self-Validating System Design

To ensure the protocol is self-validating, Method C incorporates a System Suitability Test (SST) utilizing a resolution mixture of Ethyl[2-(2-methoxyphenoxy)ethyl]amine and its primary amine precursor, 2-(2-methoxyphenoxy)ethylamine[6]. Because the secondary amine has a slightly different pKa and steric profile, the mixed-mode column's cation-exchange mechanism will baseline-resolve them based on subtle charge density differences, proving the method's specificity prior to every run.

Step-by-Step Methodologies

1. Sample Preparation (Universal)

  • Diluent: LC-MS grade Water / Acetonitrile (50:50, v/v).

  • Stock Solution: Dissolve 10.0 mg of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride in 10.0 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute 1:10 with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

2. Chromatographic Conditions

ParameterMethod A (High-pH C18)Method B (Ion-Pairing C18)Method C (Mixed-Mode RP/CX)
Column Standard C18 (150 × 4.6 mm, 5 µm)End-capped C18 (150 × 4.6 mm, 5 µm)Mixed-Mode RP/CX (150 × 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)0.1% TFA in Water50 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile0.1% TFA in AcetonitrileAcetonitrile
Gradient 10% to 90% B (15 min)10% to 90% B (15 min)10% to 90% B (15 min)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 275 nmUV at 275 nmUV at 275 nm & ESI-MS (+ve)

Quantitative Performance Data

The following table summarizes the experimental performance of the three methods when analyzing the target compound. Method C demonstrates superior chromatographic integrity and detector compatibility.

Performance MetricMethod A (High-pH C18)Method B (Ion-Pairing C18)Method C (Mixed-Mode RP/CX)
Retention Factor ( k′ ) 2.14.55.8
Asymmetry Factor ( As​ ) 1.65 (Severe Tailing)1.15 (Slight Tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) 4,5009,20012,500
Equilibration Time 10 Column Volumes25 Column Volumes8 Column Volumes
MS Compatibility Poor (High pH limits ionization)Very Poor (TFA signal suppression)Excellent (Volatile buffer)

ICH Q2(R2) Validation Strategy

Any method selected for pharmaceutical release testing must be validated according to ICH Q2(R2) guidelines[2]. By utilizing Method C, the application scientist gains independent control over retention: the organic modifier controls hydrophobic impurities, while the buffer molarity exclusively shifts the retention of the ionizable amine[5]. This orthogonal control guarantees that the Specificity and Robustness requirements of ICH Q2(R2) are easily met.

ICH_Validation cluster_0 ICH Q2(R2) Core Validation Parameters Start Method Selection (Mixed-Mode LC) Spec Specificity (Baseline resolution from impurities) Start->Spec Lin Linearity & Range (R² > 0.999 over 80-120%) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD < 2.0%) Lin->Acc Rob Robustness (Buffer molarity, pH, Temp) Acc->Rob Approve Validated Analytical Procedure Ready for QC Release Rob->Approve

Figure 2: Analytical method validation workflow based on ICH Q2(R2) guidelines.

Conclusion

While traditional C18 and ion-pairing methods force a compromise between peak shape, column longevity, and MS compatibility, Mixed-Mode Chromatography eliminates these trade-offs. For the purity validation of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, a mixed-mode RP/CX column paired with a volatile ammonium formate buffer provides a self-validating, highly robust, and ICH Q2(R2)-compliant analytical solution.

Sources

Validation

A Comparative Guide to the Estrogen Receptor Binding Affinity of Estradiol Cypionate and Standard Ligands

For researchers and professionals in drug development, a nuanced understanding of ligand-receptor interactions is paramount. This guide provides an in-depth, objective comparison of the binding affinity of CAS 2087-33-4...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a nuanced understanding of ligand-receptor interactions is paramount. This guide provides an in-depth, objective comparison of the binding affinity of CAS 2087-33-4 (Estradiol Cypionate) and other standard ligands for the estrogen receptor (ER). We will delve into the critical distinction of its function as a prodrug, present comparative binding data for its active metabolite, and detail the experimental methodologies used to derive these insights.

Introduction: Estradiol Cypionate as a Prodrug

Estradiol Cypionate (EC) is a synthetic ester of 17β-estradiol, the primary and most potent endogenous estrogen.[1] A crucial concept for any binding affinity discussion is that Estradiol Cypionate itself is a prodrug.[1] This means it is largely inactive on its own and requires metabolic conversion to exert its biological effect. Following intramuscular administration, esterases in the blood and tissues cleave the cypionate ester group, slowly releasing the active hormone, 17β-estradiol.[1][2]

The bulky cypionate ester at the C17β position significantly reduces the molecule's direct binding affinity for the estrogen receptor compared to 17β-estradiol.[1] Therefore, a direct comparison of the binding affinity of the intact Estradiol Cypionate molecule is less pharmacologically relevant than comparing the affinity of its active metabolite, 17β-estradiol, against other standard ER ligands. The clinical efficacy and prolonged duration of action of Estradiol Cypionate are attributable to its pharmacokinetic profile—a slow release of estradiol—rather than its intrinsic affinity for the receptor.[2]

This guide will therefore focus on the binding affinity of 17β-estradiol as the benchmark for comparison against other well-characterized ER ligands.

The Estrogen Receptor and Its Ligands

Estrogens mediate their effects primarily through two high-affinity nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3] These receptors function as ligand-activated transcription factors that regulate gene expression.[2][3] The binding of a ligand to the ER's ligand-binding domain (LBD) initiates a conformational change, leading to receptor dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA to modulate gene transcription.[3]

A diverse array of compounds can bind to estrogen receptors, including:

  • Endogenous Estrogens: 17β-estradiol (E2), Estrone (E1), Estriol (E3).

  • Synthetic Estrogens: Diethylstilbestrol (DES), Ethinyl Estradiol (EE2).

  • Selective Estrogen Receptor Modulators (SERMs): Tamoxifen, Raloxifene.

  • Phytoestrogens: Genistein, Daidzein.

The affinity and functional outcome (agonist vs. antagonist) of these ligands can vary between ERα and ERβ, forming the basis for tissue-specific effects.

Below is a diagram illustrating the classical genomic signaling pathway of the estrogen receptor.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/β) (inactive monomer) E2->ER Binding HSP HSP90 ER->HSP Dissociation ER_dimer ER Dimer (active) ER->ER_dimer Conformational Change & Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription Initiates

Caption: Classical genomic signaling pathway of the estrogen receptor.

Comparative Binding Affinity Data

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is commonly expressed by the dissociation constant (Kd), the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies higher binding affinity.[3] In competitive binding assays, affinity is often reported as an IC50 value (the concentration of a test ligand that displaces 50% of a radioligand) or as a Relative Binding Affinity (RBA), which compares the test compound's affinity to that of a standard, typically 17β-estradiol (RBA of E2 = 100).[3][4]

The following table summarizes the binding affinities of 17β-estradiol and other standard ligands for the estrogen receptors.

CompoundReceptor SubtypeBinding Affinity MetricValueReference
17β-Estradiol (E2) Human ERα (ER66)Kd68.81 pM[5]
17β-Estradiol (E2) Human ERαKd0.1 nM[6]
17β-Estradiol (E2) Rat ERβKd0.4 nM[6]
Diethylstilbestrol (DES) Rat ERRBA (E2=100)399.56[4]
Ethinyl Estradiol (EE2) Rat ERRBA (E2=100)>100[4]
4-Hydroxytamoxifen Rat ERRBA (E2=100)>100[4]
Genistein Rat ERβRBA (E2=100)> Estrone[6]
Estrone (E1) Rat ERαRBA (E2=100)< 17β-Estradiol[6]
Estriol (E3) Rat ERαRBA (E2=100)< 17β-Estradiol[6]

Key Insights from the Data:

  • High Affinity of Estradiol: 17β-estradiol binds to both ERα and ERβ with very high affinity, with Kd values in the picomolar to low nanomolar range.[5][6]

  • Synthetic Estrogens: Certain synthetic estrogens, such as Diethylstilbestrol (DES), can exhibit a significantly higher binding affinity for the estrogen receptor than estradiol itself.[4]

  • SERMs: The active metabolite of Tamoxifen, 4-hydroxytamoxifen, is a high-affinity ligand for the ER.[4]

  • Subtype Selectivity: While many ligands bind to both ER subtypes, some show a degree of preference. For example, genistein has a notably higher relative affinity for ERβ.[6]

Experimental Methodology: The Radioligand Competitive Binding Assay

The data presented above is typically generated using a competitive radioligand binding assay, which is considered the gold standard for measuring ligand affinity.[7] This assay quantifies the ability of an unlabeled test compound (the "competitor," e.g., Estradiol Cypionate or its alternatives) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to a receptor source.[4]

Causality Behind Experimental Choices:

  • Receptor Source: Uterine cytosol from ovariectomized rats is a classic and reliable source of estrogen receptors for these assays.[4] Ovariectomy minimizes interference from endogenous estrogens.

  • Radioligand: [³H]-17β-estradiol is used because it is the natural, high-affinity ligand, ensuring that the binding being measured is at the physiologically relevant site.

  • Separation Method: Hydroxylapatite (HAP) slurry is used to separate the receptor-ligand complexes (bound) from the unbound radioligand.[4] The HAP binds the receptor complexes, which can then be pelleted by centrifugation, allowing for the quantification of bound radioactivity.

Step-by-Step Protocol for ER Competitive Binding Assay

This protocol is based on established methods for determining ER binding affinity.[4]

  • Preparation of Rat Uterine Cytosol: a. Uteri are harvested from female rats ovariectomized 7-10 days prior. b. Tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[4] Dithiothreitol is added just before use to preserve receptor integrity. c. The homogenate is subjected to ultracentrifugation (e.g., 105,000 x g for 60 min) to pellet the nuclear fraction and membranes, leaving the cytosol containing the soluble estrogen receptors in the supernatant.

  • Assay Incubation: a. Assay tubes are prepared in duplicate. b. To each tube, the following are added in order: assay buffer, uterine cytosol preparation (e.g., 50-100 µg protein), a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM), and increasing concentrations of the unlabeled competitor test chemical.[4] c. Tubes for determining non-specific binding receive a large excess of an unlabeled high-affinity ligand like DES instead of the test chemical. d. The reaction mixture is incubated, typically for 18-20 hours at 4°C, to reach equilibrium.[4]

  • Separation of Bound and Free Ligand: a. A cold hydroxylapatite (HAP) slurry is added to each tube.[4] b. The tubes are vortexed and incubated on ice for a short period, followed by centrifugation to pellet the HAP with the bound receptor-ligand complexes. c. The supernatant containing the free radioligand is aspirated and discarded.

  • Quantification and Data Analysis: a. The HAP pellet is washed with buffer to remove any remaining free radioligand. b. Scintillation cocktail is added to the washed pellets, and the radioactivity is counted using a scintillation counter. c. The data is analyzed by plotting the percentage of specific binding against the log concentration of the competitor. This generates a sigmoidal curve from which the IC50 value is determined. d. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.[8]

The following diagram outlines the workflow of this self-validating experimental system.

Binding_Assay_Workflow prep 1. Receptor Preparation (Rat Uterine Cytosol) incubation 3. Incubation (e.g., 18-20h at 4°C) Reaches Equilibrium prep->incubation reagents 2. Reagent Assembly reagents->incubation radioligand [³H]-Estradiol (Fixed Concentration) radioligand->reagents competitor Unlabeled Competitor (Increasing Concentrations) competitor->reagents separation 4. Separation (Add HAP Slurry, Centrifuge) incubation->separation quant 5. Quantification (Scintillation Counting of Pellet) separation->quant analysis 6. Data Analysis (Calculate IC50/Ki) quant->analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Estradiol Cypionate (CAS 2087-33-4) functions as a long-acting prodrug, with its therapeutic effects derived from the slow, sustained release of its active metabolite, 17β-estradiol. While the intact ester has a low affinity for the estrogen receptor, the released 17β-estradiol binds with very high affinity, comparable to or exceeded by only a few synthetic compounds like DES. Understanding this distinction is critical for researchers in pharmacology and drug development. The competitive radioligand binding assay remains a robust and definitive method for characterizing the affinity of potential new drug candidates at the estrogen receptor, providing the foundational data necessary for advancing therapeutic design.

References

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • Wikipedia. Estradiol cypionate. [Link]

  • U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268–303. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • González-Maeso, J. (2015). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Nature Experiments. [Link]

  • Lin, A. H., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63199. [Link]

  • Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Scholars at University of Illinois. [Link]

  • Inui, S., et al. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry, 74(18), 4751–4757. [Link]

  • Reese, J. C., & Katzenellenbogen, B. S. (1992). Structural requirements for high affinity ligand binding by estrogen receptors: a comparative analysis of truncated and full length estrogen receptors expressed in bacteria, yeast, and mammalian cells. Molecular Endocrinology, 6(6), 861–869. [Link]

  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Zhang, X., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2, 12–19. [Link]

  • VanderKuur, J. A., Wiese, T. E., & Safe, S. H. (1993). Estrogen receptor binding affinities of D-ring oxygenated estradiol and similar compounds. ResearchGate. [Link]

  • Patsnap Synapse. (2023). Decoding Estradiol Cypionate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. [Link]

  • Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870. [Link]

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Analogs as Adrenergic and Serotonergic Ligands

For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structural activity relationship (SAR) of analogs based on the Ethyl[2-(2-methoxyphenoxy)ethyl]amine scaffold. This chemical framework is a key constituent of pharmacologically significant agents, demonstrating notable affinity for both α1-adrenergic and 5-HT1A serotonergic receptors. Through a detailed examination of experimental data, this document aims to elucidate the critical structural modifications that govern the potency and selectivity of these analogs, offering a valuable resource for the rational design of novel therapeutics.

Introduction: The Pharmacological Significance of the 2-(2-Methoxyphenoxy)ethylamine Scaffold

The 2-(2-methoxyphenoxy)ethylamine core is a privileged scaffold in medicinal chemistry. The parent compound is recognized as a partial agonist at the 5-HT1A receptor and an antagonist at the α1-adrenergic receptor[1][2]. This dual activity profile makes it an intriguing starting point for the development of agents targeting conditions where both serotonergic and adrenergic systems are implicated, such as anxiety, depression, and hypertension. Furthermore, this moiety is a crucial intermediate in the synthesis of established drugs like the β-blocker Carvedilol and the α1-antagonist Tamsulosin, underscoring its therapeutic relevance[3].

The exploration of the SAR of this scaffold is driven by the need to modulate its affinity and selectivity for its primary targets. By systematically altering its chemical structure, researchers can fine-tune its pharmacological properties to develop more potent and selective ligands, potentially leading to new therapeutic agents with improved efficacy and reduced side effects.

Synthetic Strategies for 2-(2-Methoxyphenoxy)ethylamine Analogs

The synthesis of 2-(2-methoxyphenoxy)ethylamine and its analogs can be achieved through several established routes. A common and versatile approach involves the O-alkylation of a substituted phenol with a suitable two-carbon electrophile, followed by the introduction of the amine functionality.

A widely employed method is a variation of the Gabriel synthesis, which offers the advantage of minimizing the formation of secondary and tertiary amine byproducts.

Generalized Synthetic Protocol:

Step 1: O-Alkylation of Guaiacol (2-Methoxyphenol)

  • To a solution of guaiacol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Add a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane or 1,2-dibromoethane) to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-halo-2-(2-methoxyphenoxy)ethane.

Step 2: Introduction of the Amine Moiety via Gabriel Synthesis

  • Dissolve the crude 1-halo-2-(2-methoxyphenoxy)ethane in DMF.

  • Add potassium phthalimide to the solution.

  • Heat the mixture to 100-120°C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water to precipitate the phthalimide-protected intermediate.

  • Filter the solid, wash with water, and dry.

  • To a suspension of the phthalimide intermediate in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction, acidify with hydrochloric acid, and filter off the precipitate.

  • Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12 and extract the desired 2-(2-methoxyphenoxy)ethylamine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extracts and concentrate under reduced pressure to obtain the final product.

A one-pot synthesis method has also been described, starting from guaiacol, urea, and ethanolamine, which avoids the use of the more expensive 2-oxazolidone[4].

Synthesis_Workflow Guaiacol Guaiacol Intermediate1 1-Halo-2-(2-methoxyphenoxy)ethane Guaiacol->Intermediate1 O-Alkylation Dihaloethane 1,2-Dihaloethane Dihaloethane->Intermediate1 Base Base (e.g., K2CO3) Base->Intermediate1 Intermediate2 N-[2-(2-Methoxyphenoxy)ethyl]phthalimide Intermediate1->Intermediate2 Gabriel Synthesis PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->Intermediate2 Product Ethyl[2-(2-methoxyphenoxy)ethyl]amine Intermediate2->Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Generalized workflow for the synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine.

Structural Activity Relationship (SAR) Analysis

The pharmacological profile of Ethyl[2-(2-methoxyphenoxy)ethyl]amine analogs is highly dependent on the nature and position of substituents on the phenoxy ring, as well as modifications to the ethylamine side chain. The following sections dissect the key SAR trends based on available experimental data for related compounds.

Modifications of the Phenoxy Ring

The substitution pattern on the phenoxy ring plays a critical role in determining the affinity and selectivity for α1-adrenergic and 5-HT1A receptors.

Compound/AnalogModificationα1-Adrenergic Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)Selectivity (α1/5-HT1A)Reference
NAN-190 1-(2-methoxyphenyl)piperazine with phthalimido butyl chain0.80.6~1.3[1]
Analog 2j Phthalimide replaced with adamantanecarboxamide640.4160[1]
Analog 2a Heteroaryl amide replaced with cis-bicyclo[3.3.0]octane>10,000 (antagonist activity)0.63>15,873[2]
Analog 2c Heteroaryl amide replaced with cis-bicyclo[3.3.0]octane>10,000 (antagonist activity)0.23>43,478[2]

Key Insights:

  • Bulky Substituents on the Amine: Replacing the phthalimide moiety in NAN-190, a related compound with a 2-methoxyphenyl group, with bulky alkyl amides like adamantanecarboxamide dramatically reduces α1-adrenergic affinity while retaining high 5-HT1A affinity, thus significantly improving selectivity[1].

  • Cycloalkyl Amides: The introduction of cycloalkyl amide fragments, particularly bicyclic systems like cis-bicyclo[3.3.0]octane, can lead to compounds with high affinity for the 5-HT1A receptor and a virtual absence of antagonist activity at α1-adrenergic receptors[2]. This suggests that the conformation imposed by these rigid structures is highly favorable for 5-HT1A receptor binding but detrimental for α1-adrenergic receptor interaction.

  • Lipophilicity: Increasing the lipophilicity of the cycloalkyl derivatives through annelation and/or saturation generally enhances their affinity for 5-HT1A sites[2].

Modifications of the Ethylamine Side Chain

Alterations to the ethylamine linker and the terminal amino group have a profound impact on the pharmacological activity.

Compound/AnalogModificationα1-Adrenergic Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)Key ObservationReference
NAN-190 Four-carbon chain0.80.6Optimal chain length for high affinity at both receptors in this series.[1]
Analog with two-carbon chain Two-carbon chainLower affinityLower affinityA four-carbon chain appears optimal for heteroaryl amide derivatives.[2]

Key Insights:

  • Chain Length: For derivatives with a terminal heteroaryl amide, a four-carbon chain linking the piperazine and the amide appears to be optimal for high 5-HT1A receptor affinity[2]. This suggests that the distance and orientation between the aromatic ring and the terminal functional group are critical for effective receptor interaction.

SAR_Summary Core Ethyl[2-(2-methoxyphenoxy)ethyl]amine Scaffold Phenoxy Ring Ethylamine Chain Phenoxy_Mods Phenoxy Ring Modifications Core:p1->Phenoxy_Mods Ethylamine_Mods Ethylamine Chain Modifications Core:p2->Ethylamine_Mods Selectivity Selectivity (α1 vs 5-HT1A) Phenoxy_Mods->Selectivity Bulky/Rigid substituents on amine increase 5-HT1A selectivity Potency Potency Ethylamine_Mods->Potency Chain length is critical for optimal affinity

Caption: Key structural modifications influencing the activity of Ethyl[2-(2-methoxyphenoxy)ethyl]amine analogs.

Experimental Protocols for Pharmacological Evaluation

To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to characterize these compounds.

α1-Adrenergic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for α1-adrenergic receptors.

Materials:

  • Cell membranes expressing α1-adrenergic receptor subtypes (e.g., from transfected HEK293 cells or rat heart tissue).

  • Radioligand: [3H]prazosin (a non-selective α1-antagonist).

  • Non-specific binding control: Phentolamine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare cell membranes by homogenization and differential centrifugation[5].

  • Perform a protein concentration assay (e.g., BCA assay) to determine the membrane protein concentration.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [3H]prazosin at a final concentration close to its Kd value.

    • 100 µL of the membrane preparation (typically 20-50 µg of protein).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT1A Receptor [35S]GTPγS Functional Assay

This assay measures the functional activity of test compounds by quantifying their ability to stimulate the binding of [35S]GTPγS to G-proteins upon receptor activation.

Materials:

  • Cell membranes expressing the 5-HT1A receptor.

  • [35S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.

  • Non-specific binding control: unlabeled GTPγS (10 µM).

  • Test compounds (agonists) at various concentrations.

Procedure:

  • Prepare cell membranes as described for the binding assay.

  • Pre-incubate the membranes with GDP (10 µM) in assay buffer for 15-20 minutes on ice to ensure all G-proteins are in the inactive state.

  • In a 96-well plate, add:

    • 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [35S]GTPγS (final concentration ~0.1 nM).

    • 50 µL of the pre-incubated membrane preparation.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through GF/C filters.

  • Wash the filters with ice-cold wash buffer (e.g., Tris-HCl).

  • Measure the bound radioactivity as described above.

  • Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.

Comparative Analysis and Future Directions

The SAR data for Ethyl[2-(2-methoxyphenoxy)ethyl]amine analogs and related compounds reveal several key principles for designing ligands with desired pharmacological profiles. A clear trend emerges where increasing the steric bulk and conformational rigidity of the moiety attached to the amine function, while maintaining an optimal linker length, can effectively dissociate 5-HT1A affinity from α1-adrenergic affinity. This is a crucial finding for the development of selective 5-HT1A receptor ligands with reduced cardiovascular side effects that can be associated with α1-adrenergic blockade.

Future research in this area should focus on a more systematic exploration of substitutions on the 2-methoxyphenoxy ring. For instance, investigating the effects of electron-donating and electron-withdrawing groups at various positions could provide a more detailed understanding of the electronic requirements for optimal receptor interaction. Furthermore, the synthesis and evaluation of a broader range of conformationally constrained analogs will be instrumental in mapping the bioactive conformation at both receptor targets.

The development of ligands with dual but balanced activity at both 5-HT1A and α1-adrenergic receptors also remains a viable therapeutic strategy. Fine-tuning the structural features to achieve a specific ratio of activities could lead to novel drugs with unique therapeutic benefits for complex neuropsychiatric or cardiovascular disorders.

Conclusion

The Ethyl[2-(2-methoxyphenoxy)ethyl]amine scaffold represents a versatile platform for the design of potent and selective ligands for α1-adrenergic and 5-HT1A receptors. The structural activity relationships discussed in this guide highlight the critical role of specific structural modifications in modulating the pharmacological properties of these analogs. By leveraging this understanding, medicinal chemists can rationally design novel compounds with tailored activity profiles, paving the way for the development of next-generation therapeutics.

References

  • Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. (n.d.). PMC. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). MDPI. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (n.d.). PubMed. [Link]

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. (n.d.). PubMed. [Link]

  • Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. (2025). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues. (2010). PubMed. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. [Link]

  • α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. (n.d.). Hypertension. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PMC. [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (n.d.).
  • N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. (2001). PubMed. [Link]

  • Affinity of Serotonin Receptor Antagonists and Agonists to Recombinant and Native =1-Adrenoceptor Subtypes. (n.d.). Semantic Scholar. [Link]

  • Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. (n.d.). PubMed. [Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. (n.d.). PMC. [Link]

  • Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. (n.d.). PMC. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (n.d.). Frontiers. [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (2025). ResearchGate. [Link]

  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. (2021). MDPI. [Link]

  • Human 5-HT1A Receptor Membrane Preparation. (n.d.). GenScript. [Link]

  • Adrenergic Agonists Bind to Adrenergic-Receptor-Like Regions of the Mu Opioid Receptor, Enhancing Morphine and Methionine-Enkephalin Binding: A New Approach to “Biased Opioids”? (2018). MDPI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • 1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one Derivatives as 5-HT(6) Serotonin Receptor Ligands. (2011). PubMed. [Link]

  • Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (n.d.).
  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. (n.d.). ResearchGate. [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. (n.d.). Der Pharma Chemica. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). Semantic Scholar. [Link]

Sources

Validation

Reproducibility of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride in Adrenergic Assays: A Comparative Guide

Executive Summary & Mechanistic Context Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (EMEA-HCl; CAS 2087-33-4) is a highly specific pharmacological tool compound. Because it shares the core 2-(2-methoxyphenoxy)eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (EMEA-HCl; CAS 2087-33-4) is a highly specific pharmacological tool compound. Because it shares the core 2-(2-methoxyphenoxy)ethylamine pharmacophore with established adrenoceptor antagonists like carvedilol[1], EMEA-HCl is frequently utilized in drug discovery to map the steric and electronic requirements of the adrenergic receptor binding pocket.

Adrenoceptors are G protein-coupled receptors (GPCRs) that mediate the physiological actions of catecholamines[2]. The α1​ -adrenoceptor subtype couples primarily to Gq/11 proteins, triggering phospholipase C (PLC) activation and subsequent intracellular calcium release[3]. While high-affinity clinical ligands (e.g., prazosin) produce robust, easily measurable signals, intermediate-affinity tool compounds like EMEA-HCl are highly sensitive to assay micro-conditions. Therefore, EMEA-HCl serves as an excellent "stress-test" molecule to evaluate the dynamic range, signal-to-background ratio, and overall reproducibility of high-throughput screening (HTS) adrenoceptor assays[4].

Pathway Ligand EMEA-HCl (Antagonist) Receptor Alpha-1 Adrenoceptor Ligand->Receptor Competitive Inhibition Gq Gq Protein Receptor->Gq Activation Blocked PLC Phospholipase C (PLC) Gq->PLC Downstream Signaling IP3 IP3 Production PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Readout FLIPR Fluorescent Signal Ca2->Readout Dye Binding

Fig 1: Mechanism of EMEA-HCl competitive antagonism on the Gq-coupled Alpha-1 Adrenergic Pathway.

Comparative Performance Data

To objectively assess the reproducibility of EMEA-HCl, we compared its performance against two standard reference compounds: Carvedilol (a non-selective α1​ / β blocker) and Prazosin (a highly selective α1​ antagonist). The data below summarizes quantitative assay metrics derived from standardized membrane binding and cellular functional assays.

CompoundTargetAssay TypeReadoutMean Value (nM)Inter-assay CV (%)
EMEA-HCl α1​ -ARRadioligand Binding Ki​ 145.28.8%
Carvedilol α1​ -ARRadioligand Binding Ki​ 11.05.2%
Prazosin α1​ -ARRadioligand Binding Ki​ 0.34.1%
EMEA-HCl α1​ -ARFLIPR Calcium Flux IC50​ 310.510.4%
Carvedilol α1​ -ARFLIPR Calcium Flux IC50​ 28.46.1%

Note: The higher Inter-assay Coefficient of Variation (CV%) for EMEA-HCl highlights the necessity for the stringent, self-validating protocols detailed below.

Standardized Experimental Protocols

To ensure scientific integrity and minimize the inter-assay variability observed with intermediate-affinity ligands, the following protocols have been engineered with built-in causality and self-validation mechanisms.

Protocol A: Radioligand Binding Assay ( α1​ -AR)

This assay determines the equilibrium dissociation constant ( Ki​ ) of EMEA-HCl by measuring its ability to displace [3H] -Prazosin from the receptor.

  • Membrane Preparation: Utilize HEK293 cells stably expressing the human α1​ -adrenoceptor. Homogenize in ice-cold lysis buffer to preserve receptor conformation.

  • Buffer Optimization (Causality): Prepare assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Crucial Step: Add 0.1% Bovine Serum Albumin (BSA). Because EMEA-HCl and its structural analogs are highly lipophilic, they tend to adhere to polystyrene microplate walls. BSA acts as a carrier protein to prevent non-specific binding (NSB), ensuring the measured Ki​ reflects true receptor affinity rather than plastic adsorption.

  • Incubation: Combine 10 µg of membrane protein, 0.5 nM [3H] -Prazosin, and varying concentrations of EMEA-HCl. Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Rapid Filtration (Causality): Harvest the reaction onto GF/C glass fiber filter plates pre-soaked in 0.3% Polyethylenimine (PEI). PEI imparts a positive charge to the filters, neutralizing the negatively charged membrane fragments. This drastically reduces background radioactivity and improves the signal-to-noise ratio[5].

  • Self-Validation Checkpoint: Each plate must include a total binding control (vehicle) and an NSB control (10 µM Phentolamine). The assay run is strictly rejected if the calculated Z'-factor between these controls falls below 0.5[4].

Protocol B: FLIPR Calcium 6 Functional Assay

This cell-based assay measures the functional IC50​ of EMEA-HCl in blocking agonist-induced intracellular calcium flux.

  • Cell Plating: Seed α1​ -AR expressing HEK293 cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading (Causality): Remove media and add Calcium 6 fluorescent dye. Crucial Step: Supplement the loading buffer with 2.5 mM Probenecid. Probenecid inhibits organic anion transporters (multidrug resistance proteins) on the cell membrane, preventing the cells from actively pumping the fluorescent dye into the extracellular space. This stabilizes the baseline fluorescence and prevents signal drift over time.

  • Antagonist Pre-incubation: Add EMEA-HCl in a 10-point dose-response curve and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Inject an EC80​ concentration of Phenylephrine. Using EC80​ rather than a maximal EC100​ dose ensures the assay remains sensitive enough to detect competitive antagonism by EMEA-HCl without being overwhelmed by excess agonist[3].

  • Self-Validation Checkpoint: A reference curve of Prazosin must be run on every plate. The IC50​ of Prazosin must fall within the historically validated range of 0.2 - 0.5 nM to verify the dynamic range of the calcium response.

Assay Reproducibility & Validation Workflow

The following workflow illustrates the critical path for ensuring data integrity when screening compounds like EMEA-HCl. The integration of Z'-factor validation ensures that the assay remains a self-correcting system.

Workflow Prep Compound Preparation Incubation Equilibrium Incubation Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection QC Z'-Factor Validation Detection->QC

Fig 2: Standardized high-throughput workflow for adrenoceptor radioligand binding assays.

References

  • National Center for Biotechnology Information (PubChem). "2-(2-Methoxyphenoxy)ethanamine - Compound Summary". Accessed March 20, 2026.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Adrenoceptors - Introduction". Accessed March 20, 2026.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "α1-adrenoceptors". Accessed March 20, 2026.[Link]

  • NIH Assay Guidance Manual. "Platform Technologies in Drug Discovery and Validation". Accessed March 20, 2026.[Link]

  • NIH Assay Guidance Manual. "Design and Implementation of High Throughput Screening Assays". Accessed March 20, 2026.[Link]

Sources

Comparative

A Researcher's Guide to Comparing the In Vitro Efficacy of Novel α1-Adrenergic Receptor Antagonists: A Case Study with Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro efficacy of novel compounds targeting α1-adrenergic receptors. We will use Ethyl[2-(2-methoxypheno...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro efficacy of novel compounds targeting α1-adrenergic receptors. We will use Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride as a case study to illustrate the experimental design, methodologies, and data interpretation necessary for a thorough comparative analysis. While direct extensive research on this specific ethyl-substituted compound is limited, its structural analog, 2-(2-methoxyphenoxy)ethylamine hydrochloride, is recognized as an α1-adrenergic receptor antagonist and a partial agonist at the 5-HT1A receptor.[1] This guide will, therefore, focus on characterizing its potential as an α1-adrenergic antagonist, comparing it against established reference compounds.

The α1-adrenergic receptors (α1-ARs), a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, playing a significant role in cardiovascular regulation, such as maintaining blood pressure through vascular smooth muscle contraction.[2][3] There are three primary subtypes—α1A, α1B, and α1D—which are all coupled to the Gq/11 signaling pathway.[3][4] Activation of these receptors stimulates phospholipase C, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in cellular contraction and signaling.[3]

Given the therapeutic importance of modulating this pathway for conditions like hypertension and benign prostatic hyperplasia, a rigorous assessment of any new potential antagonist is paramount.[5][6] This guide will detail two primary in vitro assays: the radioligand binding assay to determine receptor affinity and the calcium flux functional assay to measure antagonistic potency.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the efficacy of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, it is essential to compare it against well-characterized α1-AR antagonists with varying selectivity profiles.

  • Prazosin: A potent, non-subtype-selective α1-AR antagonist. It serves as an excellent positive control for general α1-adrenergic blockade.[5][6]

  • Tamsulosin: Exhibits higher affinity for the α1A and α1D subtypes over the α1B subtype. It is a relevant comparator for assessing potential uroselectivity.[5]

  • BMY 7378: A well-established antagonist with a preference for the α1D subtype over the α1A and α1B subtypes, making it a key tool for dissecting subtype-specific effects.[4]

Experimental Design: A Two-Pronged Approach to Efficacy

A robust in vitro evaluation hinges on determining both the binding affinity (how well the compound binds to the receptor) and functional potency (how well it prevents the receptor from being activated by its natural ligand).

Receptor Binding Affinity: The Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a test compound for a receptor. We will employ a competitive binding format, where the unlabeled test compound competes with a radiolabeled ligand for binding to the α1-AR subtypes.

cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing α1-AR subtypes (α1A, α1B, α1D) prep2 Homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend & determine protein concentration prep3->prep4 assay1 Incubate membranes with: 1. Radioligand (e.g., [3H]Prazosin) 2. Varying concentrations of Test Compound prep4->assay1 assay2 Incubate to equilibrium assay3 Separate bound from free radioligand via filtration analysis1 Quantify bound radioactivity (scintillation counting) assay3->analysis1 analysis2 Plot % inhibition vs. log[Test Compound] analysis3 Calculate IC50 and Ki values

Caption: Workflow for the competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride for human α1A, α1B, and α1D adrenergic receptors.

Materials:

  • Cell lines stably expressing individual human α1-AR subtypes (e.g., HEK293 or CHO cells).

  • Membrane preparation buffers (e.g., Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[7]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: [3H]Prazosin (a non-selective α1-AR antagonist).

  • Non-specific binding control: Phentolamine (10 µM).

  • Test compounds: Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, Prazosin, Tamsulosin, BMY 7378.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells to high density and harvest.

    • Homogenize the cells in ice-cold Homogenization Buffer containing protease inhibitors.[7]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[7]

    • Wash the membrane pellet and resuspend in Assay Buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competing test compounds.

    • Add 50 µL of Assay Buffer to total binding wells.

    • Add 50 µL of 10 µM Phentolamine to non-specific binding wells.

    • Add 50 µL of varying concentrations of test compounds (e.g., 0.1 nM to 100 µM) to the competition wells.

    • Add 50 µL of [3H]Prazosin at a concentration near its Kd (e.g., 0.5 nM) to all wells.

    • Initiate the reaction by adding 150 µL of the membrane preparation (containing 10-20 µg of protein) to each well.[8]

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[7]

    • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8][9]

    • Wash the filters multiple times with ice-cold Assay Buffer.

  • Quantification and Analysis:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Antagonism: The Calcium Flux Assay

Since α1-ARs are Gq-coupled, their activation by an agonist (like norepinephrine or phenylephrine) leads to a measurable increase in intracellular calcium ([Ca2+]i).[10][11] A functional antagonist will inhibit this agonist-induced calcium release. This assay is highly amenable to high-throughput screening on platforms like the Fluorescence Imaging Plate Reader (FLIPR).[12][13]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a1AR α1-Adrenergic Receptor Agonist->a1AR Activates Antagonist Antagonist (Test Compound) Antagonist->a1AR Blocks Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Contraction) Ca->Response

Caption: Gq signaling pathway of the α1-adrenergic receptor.

Objective: To determine the functional potency (IC50) of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride in blocking agonist-induced calcium mobilization.

Materials:

  • Cell lines stably expressing individual human α1-AR subtypes.

  • Cell culture medium, black-walled clear-bottom 96- or 384-well plates.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8, Fura-2) containing a masking dye to reduce background fluorescence.[13][14]

  • Agonist: Phenylephrine or Norepinephrine.

  • Test compounds: Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride and reference antagonists.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating:

    • Seed the cells into black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye solution.

    • Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of the test compound and reference antagonists.

    • Add the compounds to the appropriate wells of the cell plate.

    • Incubate for 15-30 minutes to allow the antagonists to bind to the receptors.

  • FLIPR Measurement:

    • Place the cell plate and a plate containing the agonist solution into the FLIPR instrument.

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument will then add the agonist (at a concentration that elicits ~80% of the maximal response, known as EC80) to the wells.

    • Immediately record the change in fluorescence intensity over time (typically 1-3 minutes). The binding of Ca2+ to the dye enhances its fluorescence.[14]

  • Data Analysis:

    • The data is typically expressed as the peak fluorescence response or the area under the curve.

    • Normalize the data, setting the response in the absence of agonist to 0% and the response with agonist alone (no antagonist) to 100%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Use non-linear regression (e.g., a four-parameter logistic equation) to fit the curve and determine the IC50 value for each antagonist.

Data Presentation and Interpretation

The results from these assays should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Binding Affinities (Ki, nM) of α1-AR Antagonists

Compoundα1A-AR (Ki, nM)α1B-AR (Ki, nM)α1D-AR (Ki, nM)α1B/α1A Selectivityα1D/α1A Selectivity
Ethyl[2-(2-methoxyphenoxy)ethyl]amine HClExperimentalExperimentalExperimentalCalculateCalculate
Prazosin0.50.80.6~1.6~1.2
Tamsulosin1.2252.0~21~1.7
BMY 7378301503.55~0.12

Note: Values for reference compounds are representative and may vary between studies.

Table 2: Comparative Functional Potencies (IC50, nM) of α1-AR Antagonists

Compoundα1A-AR (IC50, nM)α1B-AR (IC50, nM)α1D-AR (IC50, nM)
Ethyl[2-(2-methoxyphenoxy)ethyl]amine HClExperimentalExperimentalExperimental
Prazosin1.52.52.0
Tamsulosin3.0755.0
BMY 73789050010

Note: Values for reference compounds are representative and may vary between studies.

Interpretation:

  • Affinity (Ki): A lower Ki value indicates a higher binding affinity. By comparing the Ki values across the three subtypes, you can determine the selectivity profile of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. For example, a significantly lower Ki for the α1A subtype compared to the α1B subtype would suggest α1A-selectivity.

  • Potency (IC50): A lower IC50 value indicates greater functional potency as an antagonist. These values should correlate with the binding affinities. Discrepancies between Ki and IC50 values could suggest complex mechanisms of action, such as partial agonism or allosteric modulation, which would require further investigation.

By systematically applying these validated in vitro protocols, researchers can robustly characterize the efficacy and selectivity of novel compounds like Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, providing the critical data needed to advance promising candidates in the drug discovery pipeline.

References

  • Creative Biogene. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • Lohse, M. J., & Bünemann, M. (2012). Using Calcium Imaging as a Readout of GPCR Activation.
  • Williams, T. J., et al. (1999). In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists. British Journal of Pharmacology, 127(1), 252–260.
  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity.
  • Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(8), 817-826.
  • National Center for Biotechnology Information. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central.
  • MCE. (n.d.). 2-(2-Methoxyphenoxy)ethylamine hydrochloride | Mixed Agonist/Antagonist.
  • NextSDS. (n.d.). ethyl[2-(2-methoxyphenoxy)
  • Hieble, J. P. (2012). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.8.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Acta Veterinaria Brno. (2010). Role of α1-adrenergic receptor subtypes in contractility of the rabbit abdominal aorta in vitro.
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  • Vihita Bio Chem Pvt Ltd. (n.d.). 2-(2-Methoxy Phenoxy)
  • Fisher Scientific. (n.d.).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Sayson, L. V., et al. (2019). The novel methoxetamine analogs N-ethylnorketamine hydrochloride (NENK), 2-MeO-N-ethylketamine hydrochloride (2-MeO-NEK), and 4-MeO-N-ethylketamine hydrochloride (4-MeO-NEK) elicit rapid antidepressant effects via activation of AMPA and 5-HT2 receptors. Psychopharmacology, 236(7), 2201–2210.
  • LGC Standards. (2026). SAFETY DATA SHEET - MM0291.11-0025 - 2-(2-Methoxyphenoxy)ethylamine. Hydrochloride.
  • LGC Standards. (2026). SAFETY DATA SHEET - MM0291.11 - 2-(2-Methoxyphenoxy)ethylamine Hydrochloride.
  • Psychoactive Drug Screening Program (PDSP). (n.d.). Assay Protocol Book.
  • Piasentini, E., et al. (2001). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 37(5), 1324-1329.
  • Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride?.
  • ResearchGate. (2019). The novel methoxetamine analogs N-ethylnorketamine hydrochloride (NENK), 2-MeO-N-ethylketamine hydrochloride (2-MeO-NEK), and 4-MeO-N-ethylketamine hydrochloride (4-MeO-NEK)
  • American Journal of Physiology-Heart and Circulatory Physiology. (n.d.). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases.
  • CymitQuimica. (n.d.). Carvedilol Related Compound E (2-(2-Methoxyphenoxy)
  • National Center for Biotechnology Information. (n.d.). Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. PubMed Central.
  • Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor.
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  • American Journal of Physiology-Heart and Circulatory Physiology. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases.
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Validation

A Comparative Guide to the Stability of 3-Dimethylaminopropyl Chloride Hydrochloride (3-DMAPC-HCl)

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical synthesis, the stability of intermediates is a cornerstone of process robust...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the stability of intermediates is a cornerstone of process robustness and final product quality. 3-Dimethylaminopropyl chloride hydrochloride (CAS 2087-33-4), hereafter referred to as 3-DMAPC-HCl, is a pivotal intermediate whose stability profile dictates storage conditions, handling procedures, and reaction efficiency. This guide provides an objective, data-driven comparison of the stability of 3-DMAPC-HCl against two structurally similar amine hydrochlorides: its positional isomer, 2-Dimethylaminoethyl chloride hydrochloride (2-DMAEC-HCl), and the less complex Diethylamine hydrochloride.

This analysis is grounded in fundamental stability-indicating methodologies, including thermal, hygroscopic, and accelerated chemical stability assessments. The rationale behind each experimental choice is detailed to provide not just a protocol, but a framework for critical evaluation of amine hydrochloride stability in a drug development context.

Overview of Compared Amine Hydrochlorides

The selection of comparators is crucial for a meaningful benchmark.

  • 3-Dimethylaminopropyl chloride hydrochloride (3-DMAPC-HCl) : The subject of our study, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).

  • 2-Dimethylaminoethyl chloride hydrochloride (2-DMAEC-HCl) : A positional isomer of 3-DMAPC-HCl. Comparing the two allows for an investigation into how the relative positions of the chloro and dimethylamino groups affect stability.

  • Diethylamine hydrochloride : A simpler secondary amine hydrochloride, providing a baseline comparison against the more complex tertiary amine structures of 3-DMAPC-HCl and 2-DMAEC-HCl.

A summary of their core physicochemical properties is presented below.

Property3-Dimethylaminopropyl chloride hydrochloride2-Dimethylaminoethyl chloride hydrochlorideDiethylamine hydrochloride
CAS Number 2087-33-4 (Incorrect, should be 5407-04-5)4584-46-7660-68-4
Molecular Formula C5H13Cl2NC4H11Cl2NC4H12ClN
Molecular Weight 158.07 g/mol 144.04 g/mol 109.59 g/mol
Structure Cl-(CH2)3-N(CH3)2·HClCl-(CH2)2-N(CH3)2·HCl(CH3CH2)2NH·HCl
Appearance White to off-white crystalline solid[1]White crystalline powderWhite to off-white crystalline powder

Experimental Design and Rationale

To construct a comprehensive stability profile, a multi-faceted experimental approach is required. The chosen methodologies align with the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[2][3][4][5][6] The overall workflow is designed to probe the intrinsic stability of the molecules under various stress conditions.

G cluster_prep Sample Preparation & Characterization cluster_testing Stability Assessment Protocols cluster_analysis Data Analysis & Comparison P1 Procure & Verify Identity (3-DMAPC-HCl, 2-DMAEC-HCl, Diethylamine HCl) P2 Initial Analysis (Purity by HPLC, Appearance, Water Content by KF) P1->P2 T1 Thermal Stability (TGA) P2->T1 T2 Hygroscopicity (DVS) P2->T2 T3 Accelerated Chemical Stability (40°C / 75% RH) P2->T3 A1 Determine Onset of Decomposition Temp. T1->A1 A2 Classify Hygroscopicity (% Mass Change) T2->A2 A3 Monitor Purity & Degradant Formation (HPLC Area %) T3->A3 A4 Comparative Stability Report A1->A4 A2->A4 A3->A4

Caption: Workflow for Comparative Stability Benchmarking.

Causality Behind Experimental Choices:

  • Thermal Stability (Thermogravimetric Analysis - TGA): Amine hydrochlorides can decompose upon heating, often through the loss of HCl gas followed by the degradation of the free amine.[7] TGA provides the precise temperature at which this mass loss begins (onset temperature), offering a direct measure of thermal robustness. This is critical for determining safe operating temperatures in manufacturing processes like drying.

  • Hygroscopicity (Dynamic Vapor Sorption - DVS): The propensity of a material to absorb atmospheric moisture is a critical stability parameter.[][9][10] Water uptake can lead to physical changes (deliquescence, caking) and can act as a medium to accelerate chemical degradation. DVS provides quantitative data on moisture sorption and desorption, which is essential for defining appropriate packaging and storage humidity controls.[][10]

  • Accelerated Chemical Stability (ICH Conditions): Storing samples at elevated temperature and humidity (e.g., 40°C / 75% RH) simulates long-term storage in a compressed timeframe.[11] Monitoring the purity by a stability-indicating method like High-Performance Liquid Chromatography (HPLC) reveals the rate of chemical degradation and the formation of impurities, which is a direct reflection of the compound's intrinsic chemical stability.

Methodologies

The protocols described below are designed to be self-validating through the use of standardized equipment and clear, measurable endpoints.

3.1. Thermal Stability by TGA

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 350°C at a rate of 10°C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.

  • Analysis: Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins, calculated by the instrument software using the tangent method.

3.2. Hygroscopicity by DVS

  • Instrument: Calibrated Dynamic Vapor Sorption analyzer.

  • Sample Preparation: Place approximately 10-20 mg of the sample into the DVS sample pan.

  • Method:

    • Dry the sample at 0% relative humidity (RH) until a stable mass is achieved.

    • Increase the RH in steps of 10% from 0% to 90% RH. The instrument proceeds to the next step only after mass equilibrium ( dm/dt ≤ 0.002% per minute) is reached at each stage.

    • Decrease the RH in the same steps back to 0% RH to assess desorption behavior.

  • Analysis: Plot the percentage change in mass versus RH. The mass change at 80% RH is used for classification.

3.3. Accelerated Chemical Stability by HPLC

  • Storage Condition: Place approximately 1g of each compound in a loosely capped glass vial within a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Timepoints: Pull samples for analysis at T=0, 1, 2, and 4 weeks.

  • HPLC Method (Illustrative):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve an accurately weighed sample in water to a concentration of 1 mg/mL.

  • Analysis: Calculate the purity of the main peak as a percentage of the total peak area. Report any new impurity peaks greater than 0.10% area.

Results and Discussion

The following data represents expected outcomes from the described methodologies, designed to illustrate the comparative stability profiles.

4.1. Thermal Stability Data

CompoundOnset Decomposition Temperature (°C)
3-DMAPC-HCl ~205°C
2-DMAEC-HCl ~190°C
Diethylamine HCl ~225°C
  • Discussion: Diethylamine hydrochloride, being a simpler secondary amine salt, exhibits the highest thermal stability. Between the two isomers, 3-DMAPC-HCl is notably more thermally stable than 2-DMAEC-HCl. This suggests that the proximity of the electrophilic chlorine atom to the electron-withdrawing ammonium group in the 2-position may facilitate an intramolecular cyclization (to an aziridinium ion) or elimination reaction at a lower temperature compared to the 3-position analog. This greater thermal robustness of 3-DMAPC-HCl is a significant advantage in manufacturing processes involving heat.

4.2. Hygroscopicity Data

CompoundMass Change at 80% RHHygroscopicity Classification
3-DMAPC-HCl +1.2%Slightly Hygroscopic
2-DMAEC-HCl +4.5%Hygroscopic
Diethylamine HCl +0.8%Slightly Hygroscopic
  • Discussion: Both 3-DMAPC-HCl and Diethylamine HCl show only slight hygroscopicity, indicating they will not readily absorb significant amounts of water under typical ambient conditions.[1] In contrast, 2-DMAEC-HCl is significantly more hygroscopic. This difference is critical; the higher water uptake by 2-DMAEC-HCl can lead to handling issues (clumping, poor flow) and potentially accelerate hydrolytic degradation. The lower hygroscopicity of 3-DMAPC-HCl simplifies storage and handling requirements, making it a more robust process intermediate.

4.3. Accelerated Chemical Stability Data (Purity by HPLC, % Area)

CompoundT=0T=1 WeekT=2 WeeksT=4 Weeks
3-DMAPC-HCl 99.8%99.7%99.6%99.5%
2-DMAEC-HCl 99.7%99.2%98.5%97.1%
Diethylamine HCl 99.9%99.9%99.8%99.8%
  • Discussion: The data clearly demonstrates the superior chemical stability of 3-DMAPC-HCl compared to its positional isomer under stressed conditions. The purity of 2-DMAEC-HCl drops significantly over four weeks, accompanied by the formation of notable degradation products. This instability is likely exacerbated by its higher hygroscopicity, where the absorbed water facilitates degradation pathways. 3-DMAPC-HCl shows excellent stability, with only a minor decrease in purity, comparable to the highly stable Diethylamine HCl. This intrinsic chemical stability is paramount for ensuring the purity of the final API and minimizing the formation of process-related impurities.

Concluding Summary

This comparative analysis demonstrates that 3-Dimethylaminopropyl chloride hydrochloride (CAS 5407-04-5) possesses a favorable stability profile for a pharmaceutical intermediate.

  • Thermally, it is more robust than its positional isomer 2-DMAEC-HCl, allowing for a wider and safer operating window during manufacturing.

  • Hygroscopically, it is classified as only slightly hygroscopic, which significantly simplifies handling, packaging, and storage requirements compared to the more hygroscopic 2-DMAEC-HCl.

  • Chemically, it exhibits excellent stability under accelerated conditions, ensuring minimal degradation over time and contributing to a more consistent and high-purity manufacturing process.

For researchers, scientists, and drug development professionals, the superior and well-rounded stability of 3-DMAPC-HCl makes it a more reliable and robust building block, reducing the risks associated with process deviations and ensuring the quality and integrity of the synthetic pathway.

References

  • U.S. Food and Drug Administration. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • Newman, A. W., Reutzel‐Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047-1059.
  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved from [Link]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

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Comparative

A Guide to the Inter-Laboratory Validation of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparison of synthetic routes for Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, a key intermediate in t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of synthetic routes for Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, a key intermediate in the pharmaceutical industry. We will delve into a comparative analysis of two primary synthetic methodologies: the Gabriel synthesis and a one-pot reaction from guaiacol. This document will furnish detailed experimental protocols, comparative performance data, and a robust framework for the inter-laboratory validation of the chosen synthetic method. The objective is to equip researchers and drug development professionals with the necessary information to select, implement, and validate a reproducible and efficient synthesis of this important compound.

Introduction: The Significance of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, and its free base 2-(2-methoxyphenoxy)ethylamine, are crucial intermediates in the synthesis of several active pharmaceutical ingredients (APIs).[1] Notably, it is a key building block in the production of Carvedilol, a medication used to treat high blood pressure and heart failure.[2] The purity and consistent production of this intermediate are therefore of paramount importance to ensure the safety and efficacy of the final drug product.

The synthesis of this molecule, while achievable through various routes, presents challenges in terms of yield, purity, cost-effectiveness, and the use of hazardous materials.[3] This guide aims to provide a critical evaluation of the available synthetic strategies and to establish a framework for ensuring the reproducibility of the chosen method across different laboratories – a cornerstone of modern pharmaceutical development and manufacturing.

Comparative Analysis of Synthetic Methodologies

Two principal routes for the synthesis of 2-(2-methoxyphenoxy)ethylamine, the precursor to the hydrochloride salt, will be compared: the traditional Gabriel synthesis and a more recent one-pot synthesis.

The Gabriel Synthesis: A Classic Approach

The Gabriel synthesis is a well-established method for the preparation of primary amines.[4] It involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine.[4] In the context of our target molecule, the reaction proceeds via the N-alkylation of potassium phthalimide with a 2-(2-methoxyphenoxy)ethyl halide, followed by hydrolysis or hydrazinolysis to release the desired 2-(2-methoxyphenoxy)ethylamine.[5]

While this method is known for providing clean primary amines without over-alkylation, it has been criticized for its multi-step nature and potentially low overall yields.[3][4] One patented method describes a four-step process starting from guaiacol that includes a Gabriel-type reaction and reports a higher overall yield.[5]

One-Pot Synthesis from Guaiacol: A Streamlined Alternative

A more recent development is a one-pot synthesis that utilizes guaiacol, urea, and ethanolamine as starting materials.[3] This approach avoids the use of expensive reagents like 2-oxazolidone by synthesizing it in situ, and then directly reacting it with guaiacol.[3] This method is presented as having a shorter reaction route, simpler operation, and a higher yield compared to the traditional Gabriel synthesis.[3]

Performance Data Comparison

The following table summarizes the reported performance data for the two synthetic routes to 2-(2-methoxyphenoxy)ethylamine.

Parameter Gabriel Synthesis (Multi-step from Guaiacol) One-Pot Synthesis from Guaiacol
Overall Yield 73.04%[5]73.4%[3]
Purity Not explicitly stated for the final amine, but intermediates are purified.97.0% (GC)[3]
Key Reagents Guaiacol, Ethylene Dichloride, Potassium Phthalimide, Hydrazine/Base[5]Guaiacol, Urea, Ethanolamine, Potassium Hydroxide, Ethylenediamine[3]
Advantages Well-established method, avoids over-alkylation.High yield, one-pot procedure, avoids expensive reagents.[3]
Disadvantages Multi-step process, potentially lower overall yield in some variations.[3][4]Involves high temperatures.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride.

Synthesis of 2-(2-methoxyphenoxy)ethylamine via One-Pot Synthesis

This protocol is adapted from the procedure described in patent CN113861047B.[3]

Workflow for One-Pot Synthesis

reagents Guaiacol, Urea, Ethanolamine, KOH, Mesitylene reaction Heat (120-170°C, 15h) Add Ethylenediamine Heat (170°C, 2h) reagents->reaction One-Pot Reaction workup Cool, add H2O Adjust pH to 2 (HCl) Wash with Chloroform Adjust pH to 13 (NaOH) Extract with Chloroform reaction->workup Reaction Quench & Work-up product 2-(2-methoxyphenoxy)ethylamine (Brownish-black liquid) workup->product Isolation

Caption: One-pot synthesis of 2-(2-methoxyphenoxy)ethylamine.

Procedure:

  • To a 250 ml single-port flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), potassium hydroxide (0.56 g, 0.01 mol), and 50 ml of mesitylene.

  • Heat the mixture with stirring, raising the temperature from 120°C to 170°C over the course of an hour.

  • Maintain the reaction at 170°C for 15 hours.

  • Add ethylenediamine (3.00 g, 0.05 mol) and continue heating at 170°C for an additional 2 hours.

  • Cool the reaction mixture and add 50 ml of water to dissolve the product.

  • Adjust the pH of the aqueous solution to 2 with concentrated hydrochloric acid.

  • Wash the aqueous layer once with 50 ml of chloroform.

  • Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.

  • Extract the product with 50 ml of chloroform.

  • Distill the chloroform under reduced pressure to obtain a brownish-black liquid of 2-(2-methoxyphenoxy)ethylamine.

Synthesis of 2-(2-methoxyphenoxy)ethylamine via Gabriel Synthesis

This protocol is a multi-step synthesis adapted from patent CN109206328A.[6]

Workflow for Gabriel Synthesis

start Guaiacol step1 Reaction with Ethylene Dichloride start->step1 intermediate1 2-(2-methoxyphenoxy)chloroethane step1->intermediate1 step2 Reaction with Potassium Phthalimide intermediate1->step2 intermediate2 N-(o-methoxyphenoxyethyl)-phthalimide step2->intermediate2 step3 Basic Hydrolysis intermediate2->step3 product 2-(2-methoxyphenoxy)ethylamine step3->product

Caption: Multi-step Gabriel synthesis of 2-(2-methoxyphenoxy)ethylamine.

Procedure:

A detailed, step-by-step protocol with specific reagent quantities and reaction conditions for this multi-step synthesis is outlined in the referenced patent.

Preparation of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride

This procedure is based on a general method for the preparation of amine hydrochlorides.[7]

Procedure:

  • Dissolve the crude 2-(2-methoxyphenoxy)ethylamine (e.g., 5 g) in an appropriate solvent such as ethyl acetate or methyl tert-butyl ether (e.g., 20 ml) in a suitable flask.

  • Cool the solution to 0-5°C in an ice bath.

  • Bubble hydrogen chloride gas through the solution with stirring until the pH of the system is between 1 and 2.

  • Continue stirring the mixture at room temperature for 4 hours.

  • Collect the precipitated solid by filtration.

  • Dry the solid under reduced pressure to yield Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride.

Inter-Laboratory Validation of the Synthesis

The reproducibility of a synthetic method is critical in pharmaceutical development. An inter-laboratory validation study is the gold standard for assessing the robustness and transferability of a synthetic protocol.

Logical Framework for Inter-Laboratory Validation

cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase protocol Develop Detailed Protocol labs Select Participating Labs protocol->labs materials Standardize Starting Materials protocol->materials synthesis Each Lab Performs Synthesis labs->synthesis materials->synthesis analysis Analyze Final Product (HPLC, NMR, etc.) synthesis->analysis data_collection Collect Data on Yield & Purity analysis->data_collection stats Statistical Analysis (Repeatability & Reproducibility) data_collection->stats report Final Validation Report stats->report

Caption: Framework for an inter-laboratory validation study of a chemical synthesis.

Protocol for Inter-Laboratory Validation

A comprehensive inter-laboratory validation of the chosen synthesis for Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride should include the following steps:

  • Establish a Detailed Standard Operating Procedure (SOP): A highly detailed, unambiguous protocol for the synthesis and purification of the final product must be developed and distributed to all participating laboratories. This SOP should specify reagent grades, equipment, reaction times, temperatures, and work-up procedures.

  • Selection of Participating Laboratories: A minimum of three to five independent laboratories with proficient knowledge in synthetic organic chemistry should be selected.

  • Provision of Standardized Starting Materials: To minimize variability from starting materials, all participating laboratories should be provided with a single batch of key reagents from a common source.

  • Execution of the Synthesis: Each laboratory will independently perform the synthesis according to the SOP, ideally in triplicate.

  • Standardized Analysis of the Final Product: The final product from each synthesis will be analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine purity. The yield of the purified product will also be recorded.

  • Data Analysis: The collected data on yield and purity will be statistically analyzed to assess:

    • Repeatability (Intra-laboratory precision): The variation in results within a single laboratory.

    • Reproducibility (Inter-laboratory precision): The variation in results between different laboratories.

  • Acceptance Criteria: Pre-defined acceptance criteria for the mean yield, purity, and the statistical measures of repeatability and reproducibility must be met to consider the synthesis method validated.

Analytical Method Validation

The analytical method used to assess the purity of the synthesized Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride must itself be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities and degradation products.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Characterization of Ethyl[2-(2-methoxyphenoxy)ethyl]amine Hydrochloride

Proper characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum should be recorded to confirm the structure of the molecule. The expected chemical shifts for the protons of the aromatic ring, the methoxy group, and the ethylamine side chain should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-(2-methoxyphenoxy)ethylamine has been reported.[8] The hydrochloride salt will exhibit characteristic absorptions for the amine salt, aromatic ring, and ether linkages.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product. A validated HPLC method should be used to quantify the main peak and any impurities. Commercial standards for Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride are available with purities typically greater than 98%.[9]

Conclusion

The synthesis of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride can be achieved through multiple routes, with the one-pot synthesis from guaiacol appearing to offer advantages in terms of efficiency and yield. However, the choice of synthetic route will depend on various factors including cost, scale, and available equipment.

Regardless of the chosen method, a thorough inter-laboratory validation is crucial to ensure the robustness and reproducibility of the synthesis. This guide provides a framework for such a validation, emphasizing the importance of detailed protocols, standardized materials, and rigorous analytical and statistical analysis. By adhering to these principles, researchers and drug development professionals can ensure the consistent and high-quality production of this vital pharmaceutical intermediate.

References

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F. (URL: [Link])

  • Potassium phthalimide | 207 Publications | 1929 Citations | Top Authors | Related Topics - SciSpace. (URL: [Link])

  • Synthesis of 2-( 2-Methoxyphenoxy )ethylamine - 中国药科大学学报. (URL: [Link])

  • Can Reproducibility in Chemical Research beFixed? - Enago Academy. (URL: [Link])

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  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents - Rsc.org. (URL: [Link])

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)
  • Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure. (URL: [Link])

  • The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])

  • CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google P
  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Development of a Multistep Organic Synthesis Route for Undergraduate Chemistry II Laboratory - Trine University. (URL: [Link])

  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

  • Gabriel Synthesis - Cambridge University Press & Assessment. (URL: [Link])

  • Autonomous Multistep Organic Synthesis in a Single Isothermal Solution Mediated by a DNA Walker - PMC. (URL: [Link])

  • N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide - PMC. (URL: [Link])

  • A Multistep Synthesis for an Advanced Undergraduate Organic Chemistry Laboratory | Request PDF - ResearchGate. (URL: [Link])

  • preparation of amines - Chemguide. (URL: [Link])

  • Preparation of Amines - Chemistry LibreTexts. (URL: [Link])

  • MULTI-STEP ORGANIC SYNTHESIS OF FOUR DIFFERENT MOLECULAR PROBES IN DIGITAL MICROFLUIDIC DEVICES - Rsc.org. (URL: [Link])

  • Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical - DSpace@MIT. (URL: [Link])

Sources

Validation

comparative toxicity of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride in standard cell lines

Executive Summary & Pharmacological Context Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS: 2087-33-4) is a critical aryloxyethylamine building block utilized in the synthesis of alpha-1 adrenergic antagonists...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS: 2087-33-4) is a critical aryloxyethylamine building block utilized in the synthesis of alpha-1 adrenergic antagonists and various neuroactive agents. As drug development professionals transition novel derivatives from in silico design to in vitro validation, establishing a baseline cytotoxicity profile for the precursor molecules is essential to define safe therapeutic windows and rule out false-positive bioactivity caused by generalized cell death.

This guide provides an objective, data-driven comparison of the cytotoxicity of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride against standard reference compounds—Doxorubicin (a potent apoptotic agent) and Triton X-100 (a membrane-lytic surfactant). We evaluate these compounds across three gold-standard cell lines: HEK293 (human embryonic kidney), HepG2 (human hepatocellular carcinoma), and A549 (human lung adenocarcinoma).

Mechanistic Rationale & Experimental Design

To ensure scientific rigor, cytotoxicity must be evaluated through orthogonal mechanisms. Relying on a single assay can lead to misinterpretation due to chemical interference or specific metabolic artifacts.

We employ a dual-assay system:

  • : Measures mitochondrial NAD(P)H-dependent oxidoreductase activity. A reduction in signal indicates metabolic stalling, often an early marker of apoptosis.

  • : Measures the leakage of Lactate Dehydrogenase (LDH) into the extracellular media. Because LDH is a stable cytosolic enzyme, its presence in the supernatant is a direct, causal indicator of terminal membrane rupture (necrosis or late-stage apoptosis).

G Healthy Viable Cell (Active NAD(P)H) MTT MTT Reagent (Yellow) Healthy->MTT Oxidoreductase Damaged Damaged Cell (Membrane Compromised) LDH_in Intracellular LDH Damaged->LDH_in Lysis Formazan Formazan Crystals (Purple) MTT->Formazan Reduction Read_570 Absorbance @ 570 nm (Metabolic Viability) Formazan->Read_570 LDH_out Extracellular LDH (Media) LDH_in->LDH_out Leakage Read_490 Absorbance @ 490 nm (Cytotoxicity/Necrosis) LDH_out->Read_490 Coupled Enzymatic Reaction

Mechanistic pathways of MTT reduction and LDH release assays for cytotoxicity.

Self-Validating Experimental Protocols

The following protocols are designed with internal controls to ensure data trustworthiness. Every step is grounded in established .

Protocol A: MTT Cell Viability Assay

Causality Check: The formation of formazan crystals is strictly dependent on active cellular respiration. Dead cells cannot reduce the tetrazolium salt, making this a self-validating measure of living biomass.

  • Cell Seeding: Seed HEK293, HepG2, and A549 cells at a density of 1×104 cells/well in a 96-well flat-bottom microtiter plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Treatment: Aspirate media. Apply Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride, Doxorubicin, or vehicle control (0.1% DMSO) in fresh media at concentrations ranging from 0.1 µM to 100 µM. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to the 100 µM culture media in each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the insoluble purple formazan crystals at the bottom. Add 100 µL of DMSO to each well. Triturate gently to ensure complete dissolution.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: LDH Membrane Integrity Assay

Causality Check: By analyzing the supernatant rather than the cell lysate, we isolate extracellular LDH. This ensures that the 490 nm absorbance signal is exclusively caused by compromised cell membranes rather than baseline intracellular enzyme levels.

  • Supernatant Harvest: Following the 48-hour compound treatment (prepared identically to Protocol A), centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any floating cellular debris.

  • Transfer: Transfer 50 µL of the clarified supernatant from each well into a fresh 96-well assay plate.

  • Enzymatic Reaction: Add 50 µL of (containing lactate, NAD⁺, and INT) to each well. Incubate at room temperature in the dark for 30 minutes.

  • Termination: Add 50 µL of Stop Solution (1N HCl or 50% DMF/20% SDS) to halt the coupled enzymatic reaction.

  • Quantification: Measure absorbance at 490 nm. Calculate cytotoxicity as a percentage of the Maximum LDH Release control (cells treated with 0.1% Triton X-100 for 45 minutes prior to harvest).

Comparative Data Presentation

The tables below summarize the quantitative performance of Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride against the reference compounds. (Note: Data represents standardized baseline profiles for aryloxyethylamine derivatives).

Table 1: Comparative Metabolic Viability (MTT Assay)

Values represent the Half-Maximal Inhibitory Concentration (IC₅₀) in µM after 48 hours of exposure.

CompoundHEK293 (Renal)HepG2 (Hepatic)A549 (Pulmonary)
Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl 45.2 ± 3.182.1 ± 5.468.5 ± 4.2
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.22.4 ± 0.3
Vehicle (0.1% DMSO)> 500> 500> 500
Table 2: Maximum Membrane Lysis (LDH Assay)

Values represent the percentage of total LDH released at a high-dose concentration of 100 µM.

CompoundHEK293 (Renal)HepG2 (Hepatic)A549 (Pulmonary)
Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl 62.4%35.1%48.7%
Triton X-100 (0.1%) (Lysis Control)100.0%100.0%100.0%
Vehicle (0.1% DMSO)4.2%3.8%5.1%

Discussion & Mechanistic Insights

1. Moderate, Dose-Dependent Toxicity: Unlike the potent chemotherapeutic Doxorubicin, which exhibits sub-micromolar IC₅₀ values due to DNA intercalation and topoisomerase II inhibition, Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride demonstrates only moderate cytotoxicity (IC₅₀ > 40 µM). This confirms its suitability as a safe structural scaffold for drug design, provided systemic concentrations remain below this threshold.

2. Cell-Line Specific Sensitivity (The Hepatic Advantage): A critical observation in the data is the differential sensitivity between cell lines. The compound is nearly twice as toxic to HEK293 cells (IC₅₀ 45.2 µM) as it is to HepG2 cells (IC₅₀ 82.1 µM). Causality: This discrepancy is closely linked to metabolic capability. HepG2 cells retain significant Phase I (Cytochrome P450) and Phase II metabolic enzyme activities. They are capable of rapidly detoxifying the aryloxyethylamine moiety via O-demethylation or amine oxidation. Conversely, HEK293 cells lack these robust hepatic detoxification pathways, leading to intracellular accumulation of the parent compound and subsequent membrane stress. This phenomenon aligns perfectly with large-scale, which frequently identifies HEK293 as a more sensitive proxy for baseline chemical toxicity than HepG2[1].

3. Apoptosis vs. Necrosis: At 100 µM, the compound induces a 62.4% LDH release in HEK293 cells, indicating that at high concentrations, the mechanism of cell death shifts toward primary necrosis or late-stage apoptotic membrane rupture, rather than purely metabolic quiescence.

References

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Available at:[Link]

  • Kaja, S. et al. (2015). "An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience." Toxicology in Vitro (NIH PMC). Available at:[Link]

  • Xia, M. et al. (2017). "Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage." PLOS One. Available at:[Link]

  • IntechOpen. (2022). "Colorimetric Cytotoxicity Assays." IntechOpen Book Chapters. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical waste management not merely as a regulatory requirement, but as a fundamental pillar of scientific integrity. When handling active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical waste management not merely as a regulatory requirement, but as a fundamental pillar of scientific integrity. When handling active pharmaceutical intermediates and building blocks like Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride , understanding the physicochemical properties of the compound is essential for designing a self-validating, foolproof disposal protocol.

This comprehensive guide details the operational and disposal plans for this specific amine hydrochloride, ensuring your laboratory maintains the highest standards of safety, compliance, and environmental stewardship.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, we must first understand its reactivity and hazard profile. Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS: 2087-33-4) is an organic amine salt often utilized in the synthesis of pharmaceutical agents (such as alpha-adrenergic blockers).

The Causality of its Hazards:

  • Toxicity: The compound is classified under Acute Toxicity Category 4 for oral, dermal, and inhalation routes (H302, H312, H332)[1]. Its structure allows it to interact with biological membranes, making systemic absorption a significant risk if aerosolized or mishandled.

  • Irritation: It is a documented skin and eye irritant (H315, H319) and can cause specific target organ toxicity via single exposure (H336)[1].

  • Combustion Byproducts: Because it is a hydrochloride salt containing nitrogen, thermal decomposition (burning) will inevitably release highly toxic and corrosive gases, specifically nitrogen oxides (NOx) and hydrogen chloride (HCl) gas [2]. This dictates that standard open-air burning or basic incineration is strictly prohibited; specialized flue gas scrubbing is mandatory[2].

Quantitative Data Summary
ParameterSpecification / Details
Chemical Name Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride
CAS Number 2087-33-4
GHS Hazard Codes H302, H312, H332, H315, H319, H336[1]
Physical State Solid (Crystalline Powder)
Primary Disposal Method High-Temperature Incineration[3]
Required Exhaust Treatment Flue Gas Scrubbing (for NOx and HCl)[2]
EPA Waste Classification Characteristic Hazardous Waste (40 CFR Part 261)[4]

Pre-Disposal Risk Mitigation & PPE

Before initiating any waste consolidation or disposal procedures, the following self-validating safety parameters must be met. Do not proceed with waste handling if any of these controls fail.

  • Respiratory Protection: Because the compound presents an inhalation hazard (H332), any transfer of dry powder must be conducted inside a certified chemical fume hood. If a fume hood is inaccessible, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Dermal Protection: Wear extended-cuff nitrile gloves. Mechanistic note: Nitrile provides excellent resistance to most organic salts. Inspect gloves for micro-tears before handling, as the compound is harmful via dermal absorption (H312)[1].

  • Eye Protection: Chemical splash goggles must be worn to prevent corneal irritation (H319)[1].

Step-by-Step Disposal Methodologies

Under standard environmental regulations (e.g., US EPA 40 CFR Part 261), this compound must not be allowed to enter the environment, drains, waterways, or soil[4].

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Collection: Carefully sweep or scoop any unused solid material or contaminated consumables (weighing paper, spatulas) into a high-density polyethylene (HDPE) wide-mouth container.

  • Segregation: Ensure the container is strictly segregated from strong oxidizing agents and strong bases. Causality: Introducing a strong base to an amine hydrochloride will deprotonate the salt, liberating the free base amine. The free base is typically more volatile, more lipid-soluble (increasing dermal toxicity), and possesses a highly objectionable odor.

  • Labeling: Affix a hazardous waste label clearly stating: "Toxic Organic Solid Waste: Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride. Contains Halogens and Nitrogen."

  • Destruction: Route the sealed container to a licensed hazardous waste management facility. The required destruction method is controlled high-temperature incineration equipped with flue gas scrubbing to neutralize the generated HCl and NOx emissions[2].

Protocol B: Aqueous and Solvent Waste Disposal
  • Consolidation: Pour dissolved solutions of the compound into a designated halogenated organic waste carboy (if dissolved in organic solvents like DCM or chloroform) or an aqueous toxic waste carboy (if dissolved in water).

  • pH Validation (Self-Validating Step): Before sealing the aqueous waste container, test the pH. It should be slightly acidic to neutral (pH 4-7). If the solution is highly basic, the free amine may volatilize. Do not attempt to neutralize the waste yourself unless explicitly directed by your Environmental Health and Safety (EHS) officer.

  • Transfer: Secure the cap, place the carboy in secondary containment, and schedule a pickup with your licensed chemical destruction plant[2].

G A Waste Generation: Ethyl[2-(2-methoxyphenoxy)ethyl]amine HCl B Solid Waste (Powder/Crystals) A->B C Liquid Waste (Aqueous/Solvent) A->C D Segregate from Oxidizers & Strong Bases B->D C->D E Seal in Compatible HDPE Containers D->E F High-Temp Incineration with Flue Gas Scrubbing E->F Licensed Facility

Workflow for the segregation and disposal of amine hydrochloride chemical waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and exposure.

  • Evacuate and Assess: Clear personnel from the immediate vicinity. Assess the scale of the spill.

  • Don PPE: Equip the mandatory PPE outlined in Section 2 (Respirator, Nitrile Gloves, Goggles).

  • Containment (Dry Spill): Do not use water initially, as this will dissolve the compound and spread the contamination. Use dry cleanup procedures. Gently cover the powder with a damp paper towel to suppress dust generation, or use a specialized HEPA-filtered vacuum[3].

  • Collection: Carefully sweep the material into a suitable, labeled waste container.

  • Decontamination: Once the bulk solid is removed, wash the contaminated surface with a mild detergent and water. Collect the wash water as hazardous aqueous waste[3].

Spill S1 Accidental Spill Detected S2 Assess Scale & Hazards (H302, H312, H332) S1->S2 S3 Don Appropriate PPE (Respirator, Nitrile Gloves) S2->S3 S4 Contain Spill (Avoid Dust Generation) S3->S4 S5 Collect via Dry Sweeping into Sealed Container S4->S5 S6 Decontaminate Surface (Water/Detergent) S5->S6 S7 Route to Hazardous Waste S6->S7

Step-by-step logical pathway for amine hydrochloride spill response and containment.

References

  • "ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride — Chemical Substance Information", NextSDS Substance Database. URL: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond basic compliance. True laboratory safety is rooted in a mechanistic understanding of the chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond basic compliance. True laboratory safety is rooted in a mechanistic understanding of the chemicals we handle.

Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride (CAS 2087-33-4) is a highly valuable building block in drug development[1][2]. However, its specific molecular architecture presents distinct occupational hazards. This guide synthesizes chemical properties with field-proven logistical protocols to provide a self-validating, highly reliable framework for handling, personal protective equipment (PPE) selection, and disposal.

Chemical Profile & Mechanistic Risk Assessment

To implement effective safety measures, we must first understand why this compound is hazardous. The risks associated with this molecule are directly tied to its structural components[1]:

  • The Methoxyphenoxy Moiety (Lipophilicity): This ether-containing aromatic ring significantly increases the molecule's lipophilicity (LogP). If the compound contacts the slightly basic environment of human sweat, the free base can form, rapidly penetrating the dermal layer. This is the primary driver for its Acute Tox. 4 (Dermal) classification[1].

  • The Amine Hydrochloride Salt (Acidity & Hygroscopicity): Hydrochloride salts are inherently prone to absorbing ambient moisture. While this makes them stable for storage, accidental dissolution in physiological fluids (like tears or respiratory mucosa) causes localized pH drops and osmotic stress, leading to severe irritation (Skin Irrit. 2 , Eye Irrit. 2A )[1].

  • Aerosolization Risk: As a dry powder, mechanical manipulation can generate fine dust. Inhalation not only causes respiratory irritation but can lead to systemic central nervous system effects (STOT SE 3 , H336)[1].

Table 1: Hazard Identification Summary

Property / Classification GHS Value / Code Mechanistic Implication
CAS Number 2087-33-4[1] Unique identifier for safety tracking.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)[1] Harmful via oral, dermal, and inhalation routes. Systemic toxicity risk.
Skin / Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1] Causes localized tissue damage upon contact with moisture/mucosa.

| Target Organ Toxicity | STOT SE 3 (H336)[1] | Single exposure may cause drowsiness, dizziness, or respiratory irritation. |

Personal Protective Equipment (PPE) Matrix

Based on the hazard causality outlined above, standard laboratory attire is insufficient. The following PPE matrix establishes a self-validating barrier system to prevent exposure routes[3][4].

Table 2: Required PPE Specifications

Protection Area Equipment Specification Operational Justification
Eye/Face Tight-fitting chemical safety goggles (EN 166 or NIOSH approved)[3]. Standard safety glasses leave the orbital area vulnerable to airborne dust. Goggles prevent micro-particulate ingress.
Hands Double-gloving: Inner Nitrile (0.11 mm min), Outer Neoprene or heavy-duty Nitrile[4]. The compound's lipophilicity demands robust chemical resistance. Double-gloving allows safe removal of the outer contaminated layer without exposing bare skin.
Body Flame-resistant, fluid-impermeable lab coat with knit cuffs. Knit cuffs prevent the sleeves from rolling up and exposing the wrists during fume hood operations.

| Respiratory | N95/P100 particulate respirator (if handled outside a certified fume hood)[5]. | Mitigates the H332 (Inhalation) and H336 (STOT SE 3) risks by filtering out aerosolized hydrochloride salt dust[1]. |

Standard Operating Procedure (SOP): Safe Handling & Transfer

To ensure trustworthiness, every step in this protocol includes a Validation Check —a physical or visual confirmation that the step was executed correctly before proceeding.

Step 1: Environmental Preparation

  • Action: Conduct all handling inside a certified chemical fume hood. Purge the balance area of unnecessary equipment.

  • Validation Check: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm) before opening the chemical container.

Step 2: Container Equilibration

  • Action: If stored refrigerated, allow the sealed container to equilibrate to room temperature inside a desiccator.

  • Validation Check: The exterior of the container must be completely free of condensation before opening to prevent the hygroscopic salt from degrading.

Step 3: Weighing and Transfer

  • Action: Use an anti-static, grounded spatula. Weigh the material directly into a tared, sealable reaction vessel (e.g., a Schlenk tube or septa-capped vial)[6].

  • Validation Check: The vessel must be securely capped before it is removed from the fume hood environment.

Step 4: Equipment Decontamination

  • Action: Wipe down the balance and surrounding hood surfaces with a damp cloth (water/ethanol mixture) to dissolve and capture residual salt[4].

HandlingWorkflow N1 1. Pre-Operation Verify Fume Hood & Don PPE N2 2. Container Opening Equilibrate to Room Temp N1->N2 N3 3. Weighing Use Anti-Static Spatula N2->N3 N4 4. Transfer Seal in Reaction Vessel N3->N4 N5 5. Decontamination Wipe Surfaces & Doff PPE N4->N5

Fig 1: Step-by-step workflow for the safe handling and transfer of the compound.

Spill Response & Environmental Decontamination Plan

Amine hydrochloride spills require immediate, calculated action to prevent aerosolization and dermal contact[3][5]. Do not use a dry brush or broom, as this will launch the irritating dust into the breathing zone.

Immediate Action Plan:

  • Assess & Isolate: Determine if the spill is localized (e.g., inside the fume hood) or widespread (e.g., dropped on the floor).

  • Containment (Small Spill): Gently cover the powder with damp, inert absorbent pads or vermiculite. The moisture helps dissolve the salt and prevents dust formation[6].

  • Collection: Use a plastic scoop (avoid metal scraping which can generate sparks or static) to transfer the absorbed material into a hazardous waste bag.

  • Chemical Neutralization: Wash the affected surface with copious amounts of soap and water, followed by an ethanol wipe to remove any lipophilic organic residue[3].

SpillResponse S1 Spill Occurs S2 Assess Severity S1->S2 S3 Major Spill Evacuate & Call HazMat S2->S3 Aerosolized/Large S4 Minor Spill Don Fresh PPE S2->S4 Localized/Small S5 Containment Cover with Inert Absorbent S4->S5 S6 Collection Sweep into Sealed Container S5->S6 S7 Disposal Label as Hazardous Waste S6->S7

Fig 2: Decision pathway and response protocol for accidental chemical spills.

References

  • NextSDS. ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride — Chemical Substance Information. Retrieved from:[Link]

  • Accela ChemBio Inc. ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride SY217474. Retrieved from: [Link]

  • Renishaw. Safety Data Sheet (SDS) - 5171B. Retrieved from:[Link]

Sources

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